N-Methylglucosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMACCNBZAMSG-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186917 | |
| Record name | N-Methylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3329-30-4 | |
| Record name | N-Methylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methylglucosamine (Meglumine): A Technical Monograph on Structure, Synthesis, and Solubilization Mechanics
Topic: N-Methylglucosamine: Chemical Architecture, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals
Executive Summary
N-Methyl-D-glucamine (Meglumine) is a functional amino sugar derived from sorbitol, widely utilized in the pharmaceutical industry as a counterion for forming salts with weak acidic drugs.[1] Unlike simple inorganic bases (e.g., sodium hydroxide), meglumine offers a unique combination of high water solubility, low toxicity, and the ability to form stable, non-hygroscopic salts. This guide provides a rigorous technical analysis of its chemical structure, industrial synthesis via reductive amination, and its critical role in enhancing the bioavailability of Class II/IV BCS drugs.
Part 1: Chemical Identity and Structural Architecture
Meglumine is an acyclic hexitol derivative where the hydroxyl group at the C-1 position is substituted by a methylamino group. Its stereochemistry is identical to that of D-glucose from C-2 to C-5, maintaining the specific spatial arrangement essential for its physicochemical properties.
Physicochemical Data Profile
| Property | Specification |
| Chemical Name | 1-Deoxy-1-(methylamino)-D-glucitol |
| Common Name | Meglumine |
| CAS Registry | 6284-40-8 |
| Molecular Formula | |
| Molecular Weight | 195.21 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Melting Point | 128 – 132 °C |
| pKa (Basic) | ~9.5 – 9.6 (at 25°C) |
| Solubility | Freely soluble in water (approx. 100 g/100 mL); sparingly soluble in alcohol.[1] |
| Stereochemistry | (2R, 3R, 4R, 5S)-configuration |
Structural Visualization
The following diagram illustrates the structural derivation of Meglumine from D-Glucose, highlighting the transformation at the C-1 position.
[2]
Part 2: Synthesis and Manufacturing Engineering
The industrial production of meglumine is a self-validating process relying on reductive amination . This involves the reaction of D-glucose with monomethylamine (MMA) followed by catalytic hydrogenation.[2]
Reaction Mechanism[3]
-
Imine Formation: The carbonyl group of D-glucose reacts with the nucleophilic nitrogen of methylamine to form a Schiff base (imine) intermediate, releasing water.
-
Hydrogenation: The carbon-nitrogen double bond (
) is reduced to a single bond ( ) using hydrogen gas over a metal catalyst (typically Raney Nickel), yielding the secondary amine.
Industrial Synthesis Protocol
Note: This protocol outlines the standard industrial approach involving high-pressure reactors.
Reagents:
-
D-Glucose (40-60% aqueous solution)
-
Monomethylamine (40% aqueous solution)[3]
-
Catalyst: Raney Nickel (activated)
-
Solvent: Methanol or Water[4]
Step-by-Step Workflow:
-
Reactor Charging: Load the high-pressure autoclave with Raney Nickel catalyst (approx. 5-15% w/w relative to glucose). Purge with Nitrogen (
) to remove oxygen. -
Addition: Pump D-glucose solution and Methylamine solution into the reactor. A slight molar excess of methylamine (1.2 to 1.5 eq) is used to drive the equilibrium toward the imine.
-
Reaction Conditions: Pressurize with Hydrogen (
) to 300–500 PSI (20–35 bar) . Heat the mixture to 50–100°C . -
Agitation: Maintain vigorous stirring (400+ RPM) to ensure mass transfer of hydrogen into the liquid phase.
-
Completion: The reaction is monitored by the cessation of hydrogen uptake (typically 2–4 hours).
-
Purification:
-
Cool to room temperature and vent
. -
Filter the catalyst (recycle potential).
-
Concentrate the filtrate under reduced pressure.
-
Recrystallization: Dissolve the crude solid in refluxing methanol or ethanol. Cool to 4°C to crystallize pure Meglumine.
-
Dry the white crystals under vacuum.
-
Part 3: Functional Application in Drug Delivery
Meglumine is primarily used to solubilize acidic drugs (e.g., NSAIDs like flunixin, contrast agents like diatrizoic acid).
The "Meglumine Effect"
Unlike sodium salts, which can be hygroscopic and precipitate in the presence of common ions (
-
Buffer Capacity: The amino group (
) buffers the microenvironment, maintaining the drug in its ionized (soluble) state. -
Permeability: Meglumine can act as a permeation enhancer by transiently opening tight junctions in epithelial tissues.
Salt Formation Logic
The formation of a meglumine salt is driven by an acid-base neutralization.
Part 4: Analytical Characterization Protocols
Due to the lack of a strong UV chromophore in the meglumine structure, standard UV-HPLC is insufficient without derivatization or specialized detection.
Protocol: HPLC Analysis with Refractive Index (RID) Detection
This method avoids derivatization, relying on the refractive index difference.
-
Column: Amino (
) column (e.g., Zorbax , 5 µm, 4.6 x 250 mm). -
Mobile Phase: Acetonitrile : Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Column: 35°C; Detector: 35°C.
-
Detection: Refractive Index (RID).
-
Sample Prep: Dissolve 100 mg meglumine in 100 mL mobile phase.
-
Retention Time: Meglumine typically elutes between 5–8 minutes.
Protocol: HPLC with Derivatization (UV Detection)
For higher sensitivity, derivatize the secondary amine with FMOC-Cl or Ninhydrin.
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).
-
Reaction: Mix sample with borate buffer (pH 8.5) and FMOC-Cl in acetonitrile. React for 20 mins.
-
Detection: UV at 265 nm or Fluorescence (Ex 260 nm / Em 315 nm).
-
Advantage: Allows detection of trace levels (ppm) in complex matrices.
Part 5: Regulatory and Safety Intelligence
Meglumine is a globally accepted excipient with a favorable safety profile.
-
Regulatory Status:
-
FDA: Listed in the Inactive Ingredients Database (IID) for IV, IM, and oral formulations.
-
Compendial Monographs: USP, Ph.Eur., JP, and ChP.[5]
-
-
Toxicity:
- (Mouse, IP): ~1680 mg/kg.[2]
-
Generally regarded as non-toxic and non-irritating at therapeutic concentrations.
-
Storage: Hygroscopic in pure form; store in tightly closed containers (Stainless Steel or HDPE) below 30°C. Avoid aluminum containers (potential for hydrogen evolution).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8567, Meglumine. Retrieved from [Link]
-
DrugFuture. (n.d.).[6] N-Methyl-D-glucamine Monograph. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Retrieved from [Link]
Sources
- 1. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Meglumine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102126973A - Meglumine compound of dibasic ester acid and preparation method and medicinal application thereof - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Methyl-alpha-L-glucosamine [drugfuture.com]
An In-Depth Technical Guide to the Core Differences Between N-methylglucosamine and N-acetylglucosamine
Abstract
At first glance, N-methylglucosamine and N-acetylglucosamine are subtle variations of the same parent molecule, glucosamine. However, the addition of a methyl group versus an acetyl group to the nitrogen atom at the C-2 position creates a profound divergence in their chemical properties, biological functions, and applications. N-acetylglucosamine (GlcNAc) is a vital, endogenous monosaccharide central to cellular metabolism, structure, and signaling. In stark contrast, N-methylglucosamine, commonly known as meglumine, is a synthetic amino sugar alcohol primarily leveraged in pharmaceutical formulations as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of these differences, moving from fundamental chemical structures to their disparate roles in biological systems and drug development, equipping researchers and formulation scientists with the foundational knowledge to effectively utilize and distinguish between these two molecules.
Part 1: Foundational Chemistry & Structural Analysis
The journey to understanding the functional chasm between N-methylglucosamine and N-acetylglucosamine begins with their molecular architecture. Both are derivatives of D-glucosamine, but the nature of the N-substitution dictates their ultimate chemical behavior.
N-methylglucosamine (Meglumine): A Synthetic Amino Alcohol
N-methylglucosamine, or meglumine, is synthetically produced from glucose and methylamine, followed by catalytic hydrogenation.[1] This process reduces the aldehyde group of glucose to a primary alcohol, resulting in an open-chain structure, specifically (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol.[1] It is technically a derivative of D-glucitol, not glucose in its cyclic form.[2] The key functional groups are the multiple hydroxyls and a secondary amine (the methylamino group). This secondary amine imparts a basic character, allowing meglumine to readily accept a proton.[3]
N-acetylglucosamine (GlcNAc): A Natural Amino Sugar
N-acetylglucosamine (GlcNAc) is a secondary amide formed between glucosamine and acetic acid.[4] Unlike meglumine, GlcNAc is ubiquitous in nature and exists predominantly in a cyclic pyranose form.[4][5] It is a fundamental building block for complex polysaccharides and glycoconjugates, including chitin, the primary component of fungal cell walls and arthropod exoskeletons, and peptidoglycan in bacterial cell walls.[4] The N-acetyl group renders the nitrogen non-basic and uncharged under physiological conditions, a critical distinction from meglumine's proton-accepting amine.
Structural Comparison
The difference is stark: meglumine is a linear amino alcohol with a basic nitrogen, while GlcNAc is a cyclic amino sugar with a neutral amide nitrogen.
Caption: Chemical structures of N-methylglucosamine (Meglumine) and N-acetylglucosamine (GlcNAc).
Physicochemical Properties
The structural differences translate directly into distinct physicochemical properties, which are summarized below.
| Property | N-methylglucosamine (Meglumine) | N-acetylglucosamine (GlcNAc) | Rationale for Difference |
| Molecular Formula | C₇H₁₇NO₅[2] | C₈H₁₅NO₆[4][6] | Acetyl group (C₂H₃O) in GlcNAc vs. Methyl group (CH₃) and reduced sugar in Meglumine. |
| Molar Mass | 195.21 g/mol [2] | 221.21 g/mol [4][6] | The acetyl group adds more mass than the methyl group. |
| Structure | Linear amino alcohol[2] | Cyclic monosaccharide (amide derivative)[4] | Synthetic reduction of glucose vs. natural amide formation. |
| Key Functional Group | Secondary Amine (-NHCH₃)[2] | Secondary Amide (-NHCOCH₃)[4] | Determines basicity and biological reactivity. |
| Aqueous Solubility | Very high (~1000 g/L at 20°C)[3] | High (25% in water)[6] | Meglumine's polyol structure and basic amine enhance water interaction. |
| pKa | ~9.6 (of the conjugate acid) | Not applicable (amide is neutral) | The amine group in meglumine is basic; the amide in GlcNAc is not. |
| Primary Role | Pharmaceutical Excipient / Counter-ion | Endogenous Metabolite / Structural Unit[6] | Based on chemical properties and biological occurrence. |
Part 2: Divergent Biological Roles & Mechanisms
The most significant distinction lies in their biological relevance. GlcNAc is a central player in cellular biochemistry, whereas meglumine is, by design, largely biologically inert and serves a pharmaceutical purpose.
N-acetylglucosamine (GlcNAc): The Endogenous Metabolite
GlcNAc is indispensable for life, integrated into cellular processes through two primary routes: as a structural building block and as a signaling molecule.
1. The Hexosamine Biosynthetic Pathway (HBP)
Cells synthesize GlcNAc via the hexosamine biosynthetic pathway (HBP). This pathway shunts a small percentage of glucose from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[7][8] The HBP acts as a nutrient sensor, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism to regulate cellular processes.[8][9]
Caption: The Hexosamine Biosynthetic Pathway (HBP) produces UDP-GlcNAc.
2. Structural Roles
UDP-GlcNAc is the donor substrate for glycosyltransferases that build essential glycans.
-
Glycoproteins & Glycolipids: GlcNAc is a key component of N-linked and O-linked glycans on proteins and lipids, crucial for proper protein folding, stability, trafficking, and cell-cell recognition.[6][10]
-
Glycosaminoglycans (GAGs): It is a monomeric unit of major GAGs like hyaluronic acid and keratin sulfate, which are vital components of the extracellular matrix in connective tissues.[6][11]
3. O-GlcNAcylation: A Key Signaling Mechanism
Beyond its structural roles, GlcNAc functions as a dynamic post-translational modification in a process called O-GlcNAcylation. A single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[4][12] This process is highly dynamic, with two enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), controlling the addition and removal, respectively.[13]
O-GlcNAcylation is analogous to phosphorylation and often competes for the same sites, acting as a nutrient-sensitive regulatory switch that modulates:
-
Transcription: Modifying transcription factors like p53 and c-Myc.[12]
-
Cell Signaling: Crosstalk with phosphorylation cascades to fine-tune cellular responses.[4][14]
-
Metabolism: Elevated O-GlcNAcylation is linked to insulin resistance in diabetes.[4][15]
-
Neurobiology: Dysregulation is implicated in neurodegenerative diseases like Alzheimer's.[14]
N-methylglucosamine (Meglumine): The Synthetic Excipient
Meglumine has no known endogenous metabolic role. Its utility is entirely pharmacological, where it functions as a versatile excipient.[16]
1. Solubility Enhancement
The primary application of meglumine is to increase the aqueous solubility of poorly soluble acidic APIs.[1][17]
-
Mechanism: The basic secondary amine of meglumine forms a stable salt with an acidic group (e.g., a carboxylic acid) on the API.[1] This proton transfer creates an ion pair. The resulting meglumine salt is typically far more water-soluble than the free acid form of the API. This is due to the high water solubility of the meglumine counter-ion, which is endowed with five hydrophilic hydroxyl groups.[3][18]
-
Example - Telmisartan: The antihypertensive drug Telmisartan has pH-dependent, poor aqueous solubility. Formulating it with meglumine creates a more basic microenvironment, forming a soluble complex and enhancing its bioavailability.[17]
2. pH Adjustment and Stabilization
Meglumine is used as an alkalizing agent to adjust and maintain the pH of parenteral (injectable) and ophthalmic solutions, contributing to drug stability and physiological compatibility.[16]
3. Counter-ion in Contrast Media
It is widely used as the counter-ion for iodinated organic acids in X-ray contrast media, where high solubility and low toxicity are paramount.[2]
Caption: Mechanism of meglumine as a solubility enhancer for acidic APIs.
Part 3: Practical Applications & Methodologies
The distinct properties of GlcNAc and meglumine lead to their use in completely different arenas of research and development.
Applications in Drug Development and Research
-
N-acetylglucosamine (GlcNAc):
-
Therapeutic Target: As a key metabolite, the HBP and O-GlcNAcylation pathways are targets for drug discovery in cancer, diabetes, and neurodegeneration.[19][20]
-
Dietary Supplement: GlcNAc is used as a nutritional supplement, often for joint health, with the rationale that it provides building blocks for GAGs in cartilage.[10][11][21]
-
Autoimmune Disease Research: It has been investigated for treating autoimmune diseases, with some studies suggesting it can modulate T-cell responses.[4]
-
-
N-methylglucosamine (Meglumine):
-
Formulation Science: A cornerstone excipient for developing injectable and oral dosage forms of acidic drugs.[17] Its use is documented in the FDA's Inactive Ingredient Database.
-
API Co-former: In some cases, the meglumine salt of a drug is considered a distinct API from the free acid form.
-
Antiprotozoal Drugs: The antimonate salt of meglumine is used as an active drug in the treatment of leishmaniasis.[2]
-
Analytical Differentiation Protocol
Distinguishing and quantifying these two molecules in a mixture is critical for quality control and research. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method, as their structural differences lead to different retention times.
Objective: To separate and quantify N-methylglucosamine and N-acetylglucosamine in a sample matrix.
Methodology: RP-HPLC with UV Detection
-
Column Selection: A hydrophilic interaction liquid chromatography (HILIC) or an amino-propyl (NH2) column is often preferred for separating highly polar compounds like these. A standard C18 column can also be used with an appropriate mobile phase.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a pH-adjusted aqueous buffer (e.g., potassium phosphate buffer at pH 7.5) is a common starting point. The high organic content helps retain these polar analytes on a HILIC or NH2 column.
-
Detection:
-
N-acetylglucosamine contains a chromophore (the amide group) and can be detected by UV absorbance at low wavelengths, typically around 195 nm.
-
N-methylglucosamine lacks a strong chromophore, making direct UV detection challenging. Derivatization with a UV-active agent may be required, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for universal detection.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible diluent (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare individual standard solutions of known concentrations for both N-methylglucosamine and N-acetylglucosamine to determine their respective retention times and to construct calibration curves for quantification.
-
Chromatographic Run & Analysis:
-
Inject the standards to establish retention times. GlcNAc, being slightly less polar due to the acetyl group, may elute differently than the more polar, polyol structure of meglumine depending on the exact conditions.
-
Inject the sample and identify peaks based on retention times.
-
Quantify the amount of each compound by comparing the peak area to the calibration curve.
-
Caption: General workflow for the analytical differentiation of the two compounds by HPLC.
Part 4: Conclusion & Future Perspectives
The distinction between N-methylglucosamine and N-acetylglucosamine is a quintessential example of how a minor structural modification can lead to a complete divergence in function.
-
N-acetylglucosamine is a cornerstone of glycobiology. Future research will continue to unravel the complex regulatory roles of O-GlcNAcylation in health and disease, offering new therapeutic targets for metabolic disorders, cancer, and neurodegeneration. Harnessing its potential as a therapeutic agent for inflammatory and joint disorders remains an active area of investigation.[11]
-
N-methylglucosamine (Meglumine) is a triumph of pharmaceutical engineering. Its role as a key enabler for poorly soluble drugs is secure. Future applications may involve its use in novel drug delivery systems, such as liquid crystals and polymeric networks for topical or transdermal delivery, where its unique properties can be further exploited.[18]
For researchers, scientists, and drug development professionals, a precise understanding of this divergence is not merely academic; it is fundamental. It informs the design of experiments, the interpretation of biological data, and the rational formulation of effective and stable medicines. Recognizing that one is a key to cellular communication while the other is a key to drug delivery is the first and most critical step.
References
-
ResearchGate. (n.d.). Molecular structure of meglumine. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-D-glucamine. PubChem. [Link]
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DIJO. (2022, November 30). N-Acetylglucosamine: Benefits, dosage, side effects.[Link]
-
Regimen Lab. (2020, August 8). N-Acetyl Glucosamine (NAG).[Link]
-
The Journal of Physical Chemistry Letters. (2024, October 7). Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology.[Link]
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NIST. (n.d.). N-methylglucosamine. NIST WebBook. [Link]
-
Wikipedia. (n.d.). N-Acetylglucosamine.[Link]
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MDPI. (n.d.). N-Acetylglucosamine: Production and Applications.[Link]
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National Center for Biotechnology Information. (n.d.). N-Acetylglucosamine: Production and Applications. PMC. [Link]
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Midas Pharma. (n.d.). Meglumine.[Link]
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Patsnap Synapse. (2024, June 27). What is N-acetylglucosamine used for?[Link]
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Pharmainform. (2021, January 26). Meglumine.[Link]
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National Center for Biotechnology Information. (n.d.). N-Methylglucosamine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetylglucosamine Functions in Cell Signaling. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). The O-GlcNAc Modification. Essentials of Glycobiology. [Link]
-
PubMed. (2008, September 24). Determination of glucosamine and N-acetyl glucosamine in fungal cell walls.[Link]
-
Pediaa. (2022, March 23). What is the Difference Between N-Acetyl-D-Glucosamine and N-Acetyl Glucosamine.[Link]
-
PubMed. (2023, April 18). The Hexosamine Biosynthesis Pathway: Regulation and Function.[Link]
-
Wikipedia. (n.d.). O-GlcNAc.[Link]
-
PubMed. (n.d.). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography.[Link]
-
Exposome-Explorer. (n.d.). N-Acetylglucosamine (Compound).[Link]
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ResearchGate. (n.d.). Differences in N-acetyl-glucosamine activity between treatments.[Link]
-
MDPI. (n.d.). The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring.[Link]
-
American Physiological Society Journals. (n.d.). Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation.[Link]
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ResearchGate. (2025, August 6). N-Acetylglucosamine Functions in Cell Signaling.[Link]
-
MDPI. (n.d.). O-GlcNAcylation: The Underestimated Emerging Regulators of Skeletal Muscle Physiology.[Link]
-
PubMed. (n.d.). Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine.[Link]
-
ResearchGate. (2023, April 13). The Hexosamine Biosynthesis Pathway: Regulation and Function.[Link]
-
NIH VideoCasting. (2011, December 21). Bittersweet Roles of O-GlcNAcylation in Diabetes, Alzheimer's Disease and Cancer.[Link]
-
National Center for Biotechnology Information. (n.d.). The O-GlcNAc Modification. Essentials of Glycobiology, 2nd edition. [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of N-acetyl glucosamine (GlcNAc) and its...[Link]
-
Frontiers. (n.d.). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants.[Link]
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Meglumine CAS 6284-40-8 physical properties data
This technical guide provides a comprehensive analysis of Meglumine (CAS 6284-40-8), focusing on its physicochemical properties, solid-state characteristics, and application as a functional counterion in drug development.
Physicochemical Characterization & Application in Drug Delivery
Executive Summary
Meglumine (N-Methyl-D-glucamine) is an amino sugar derived from sorbitol, widely utilized in the pharmaceutical industry as a counterion for acidic Active Pharmaceutical Ingredients (APIs) and as a solubilizing excipient.[1][2][3][4][5][6][7][8][9][10] Unlike inorganic bases (e.g., Sodium Hydroxide), Meglumine offers a unique combination of strong basicity (pKa ~9.5) and high hydrophilicity due to its polyol structure. This guide details its physical properties, solid-state behavior, and specific experimental protocols for its characterization.
Chemical Identity & Structural Analysis
Meglumine functions as a secondary amine base.[11] Its structure consists of a glucose-derived polyol chain attached to a methylamino group. This dual nature—lipophobic polyol tail and basic amine head—dictates its high water solubility and ability to form stable salts with weak acids.
| Attribute | Data |
| CAS Registry Number | 6284-40-8 |
| IUPAC Name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol |
| Synonyms | N-Methyl-D-glucamine; 1-Deoxy-1-(methylamino)-D-glucitol |
| Molecular Formula | C₇H₁₇NO₅ |
| Molecular Weight | 195.21 g/mol |
| Chirality | D-isomer (derived from D-glucose/sorbitol) |
Physicochemical Properties Data
The following data represents the core physical standards for high-purity Meglumine used in pharmaceutical applications.
Table 1: Physical Constants
| Property | Value / Range | Conditions / Notes |
| Appearance | White to faintly yellowish crystalline powder | Odorless or slight amine-like odor |
| Melting Point | 128.0°C – 132.0°C | Sharp endotherm (DSC) |
| pKa (Basic) | 9.5 – 9.6 | At 25°C; Alkaline nature |
| pH | 10.5 – 12.0 | 1% w/v aqueous solution |
| Density | ~1.27 g/cm³ | Bulk density varies by particle size |
| Optical Rotation | [α]²⁰D = -15.7° to -17.3° | c=10, H₂O (calculated on dried basis) |
| Hygroscopicity | Hygroscopic | Critical Relative Humidity (CRH) > 70% |
Table 2: Solubility Profile
| Solvent | Solubility Classification | Quantitative Approx.[9] |
| Water | Freely Soluble | ~100 g / 100 mL (25°C) |
| Methanol | Soluble | Sparingly soluble at low temps; increases with heat |
| Ethanol (95%) | Slightly Soluble | 1 in 80 (20°C); 1 in 4.8 (70°C) |
| Chloroform | Practically Insoluble | < 0.1 mg/mL |
| Diethyl Ether | Practically Insoluble | < 0.1 mg/mL |
Technical Insight: The high aqueous solubility is driven by the five hydroxyl groups forming an extensive hydrogen bond network with water. This "hydration shell" effect is often transferred to the resulting API salt, enhancing the dissolution rate of hydrophobic drugs.
Solid-State Characterization & Stability
Polymorphism
Meglumine typically crystallizes in a stable anhydrous form. While specific polymorphs of meglumine derivatives exist, the parent compound is generally consistent. However, researchers must monitor for pseudopolymorphs (hydrates) if processed in high-humidity environments.
Thermal Stability
-
Decomposition: Stable up to ~150°C.
-
Reaction with Metals: Meglumine is incompatible with Aluminum (releases Hydrogen gas) and Copper (causes discoloration).[9][12] Stainless steel (316L) is the required material of construction for processing equipment.
Visualizing the Solubilization Mechanism
The diagram below illustrates how Meglumine enhances the solubility of a weak acid (e.g., NSAID) through ion-pairing and hydration.
Figure 1: Mechanism of solubility enhancement via Meglumine salt formation. The polyol chain provides a hydrophilic shield around the ionic core.
Application in Drug Development
Counterion Selection Rationale
Meglumine is chosen over sodium or potassium when:
-
API is Weakly Acidic: Ideal for drugs with pKa < 7.0 (e.g., Telmisartan, Flunixin).
-
Hygroscopicity Concerns: Meglumine salts are often less hygroscopic than their sodium counterparts.
-
Nephrotoxicity: It avoids adding sodium load to the patient, which is critical for renal-compromised populations.
Decision Matrix: When to Use Meglumine
Figure 2: Strategic decision tree for selecting Meglumine as a counterion during pre-formulation.
Experimental Protocols
Protocol A: Potentiometric Determination of pKa
Validates the basicity required for salt formation.
-
Preparation: Dissolve ~100 mg of Meglumine (dried at 105°C for 3h) in 50 mL of CO₂-free deionized water.
-
Apparatus: Calibrated pH meter with a glass electrode.
-
Titrant: 0.1 N Hydrochloric Acid (HCl), standardized.
-
Procedure:
-
Maintain temperature at 25°C ± 0.5°C.
-
Add HCl in 0.5 mL increments.
-
Record pH after stabilization (drift < 0.01 pH/min).
-
-
Calculation: Plot pH vs. Volume of HCl. The inflection point (pH ~9.5-9.6) corresponds to the pKa.[13]
-
Note: Ensure the endpoint is sharp; Meglumine is a monoacidic base.
-
Protocol B: HPLC Assay (Ion-Pairing Method)
Meglumine lacks a strong chromophore, requiring specific detection methods.
-
Column: C18 (e.g., Agilent Eclipse XDB-C18, 150mm x 4.6mm, 3.5µm).[6][7]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection:
-
Primary: Refractive Index Detector (RID) (Recommended due to lack of UV absorption).
-
Alternative: UV at 195 nm (Low sensitivity, high interference risk).
-
-
Sample Prep: Dissolve formulation in mobile phase; filter through 0.45µm PTFE filter.
References
-
Merck Millipore. (2023). Meglumine Emprove® API Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8567, Meglumine. Retrieved from
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Japanese Pharmacopoeia (JP). Official Monographs: Meglumine. Retrieved from
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Jasprica, I., et al. (2011). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Pharmazie, 66(12), 916-919.[7] Retrieved from
-
Svärd, M., et al. (2017).[1][3] Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine. Royal Society of Chemistry. Retrieved from
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Navigating the Solvent Landscape: A Technical Guide to the Solubility Profile of N-methyl-D-glucamine (Meglumine)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Meglumine in Pharmaceutical Formulation
N-methyl-D-glucamine, commonly known as meglumine, is an amino sugar derived from sorbitol that has carved a significant niche in the pharmaceutical industry.[1] Its utility extends from acting as a benign counterion for acidic drug substances to serving as a functional excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] The capacity of meglumine to improve the aqueous solubility of poorly soluble drugs is a cornerstone of its application, particularly in the formulation of both oral and parenteral dosage forms.[2][3][4] This technical guide provides an in-depth exploration of the solubility profile of meglumine in a range of organic solvents, offering a critical resource for formulation scientists and drug development professionals. Understanding these solubility characteristics is paramount for optimizing manufacturing processes, such as crystallization and purification, and for the rational design of novel drug delivery systems.
Physicochemical Properties of N-methyl-D-glucamine: The Foundation of its Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Meglumine is a polyhydroxy amine, a structural feature that dictates its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO₅ | [5] |
| Molecular Weight | 195.21 g/mol | [5] |
| Melting Point | 129-132 °C | [6] |
| pKa | ~9.5 - 9.6 | [7] |
| Appearance | White to faintly yellowish-white crystalline powder | [3][4] |
The presence of multiple hydroxyl groups and a secondary amine group makes meglumine a highly polar molecule with extensive hydrogen bonding capabilities, both as a hydrogen bond donor and acceptor. This molecular architecture is the primary determinant of its solubility across different solvent systems.
Solubility Profile of N-methyl-D-glucamine in Organic Solvents
The solubility of meglumine exhibits a strong dependence on the nature of the organic solvent, particularly its polarity and hydrogen bonding capacity. While freely soluble in water, its solubility in organic solvents is more nuanced.[5]
Qualitative Solubility Overview
| Solvent | Solubility Description | Source(s) |
| Water | Freely soluble | [4][5] |
| Ethanol | Sparingly to slightly soluble | [3][4][5] |
| Diethyl Ether | Practically insoluble | [5] |
| Chloroform | Practically insoluble | [3] |
| Dichloromethane | Practically insoluble | [3][4] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for N-methyl-D-glucamine in various organic solvents. It is important to distinguish this data from that of meglumine salts (e.g., flunixin meglumine), as the salt form can dramatically alter the solubility profile.[8][9]
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | Solubility (mg/mL) | Source |
| Methanol | 25 | 0.0195 | - | [10] |
| Ethanol | 25 | 0.0028 | - | [10] |
| 2-Propanol | 25 | 0.0009 | - | [10] |
| Ethyl Acetate | 25 | 0.0001 | - | [10] |
| Acetonitrile | 25 | 0.00003 | - | [10] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | - | 10 | MedchemExpress |
Theoretical Underpinnings of Meglumine's Solubility
The principle of "like dissolves like" is a fundamental concept in understanding the solubility of meglumine. Its high polarity and extensive hydrogen bonding capacity govern its interaction with solvents.
-
Protic Solvents: In protic solvents like water and alcohols, meglumine can engage in strong hydrogen bonding interactions. The hydroxyl groups and the amine group of meglumine can act as both hydrogen bond donors and acceptors, leading to favorable solute-solvent interactions and higher solubility. The highest mole fraction solubility is observed in methanol, and among the alcohols, the solubility decreases as the aliphatic character and molecular weight of the solvent increase.[10]
-
Aprotic Polar Solvents: In aprotic polar solvents such as DMSO, which can act as a hydrogen bond acceptor, meglumine exhibits some solubility. The interactions are primarily dipole-dipole and hydrogen bonding where meglumine's hydroxyl groups act as donors.
-
Aprotic Nonpolar Solvents: In aprotic nonpolar solvents like diethyl ether and chloroform, the energy required to break the strong intermolecular hydrogen bonds in the meglumine crystal lattice is not compensated by the weak van der Waals forces that would be formed with the solvent. This results in very low solubility.
The interplay between the energy required to overcome the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions determines the overall solubility. For meglumine, its high melting point is indicative of strong crystal lattice energy, which requires solvents capable of strong, specific interactions to overcome.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of solubility is crucial for any formulation development program. The following are standard, reliable methods for determining the solubility of a compound like meglumine in organic solvents.
The Shake-Flask Method
The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its reliability.[11]
-
Preparation: Add an excess amount of N-methyl-D-glucamine to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is ideal.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same constant temperature to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Quantify the concentration of meglumine in the supernatant using a validated analytical method, such as HPLC with a suitable detector (e.g., refractive index detector, as meglumine lacks a strong chromophore) or a validated titration method.
-
Calculation: Express the solubility in the desired units (e.g., mg/mL, mol/L).
Caption: Workflow for the Shake-Flask Solubility Determination Method.
The Gravimetric Method
The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after solvent evaporation.[12]
-
Saturated Solution Preparation: Prepare a saturated solution of N-methyl-D-glucamine in the chosen organic solvent as described in steps 1 and 2 of the shake-flask method.
-
Phase Separation: Separate the solid and liquid phases as described in step 3 of the shake-flask method.
-
Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, solvent-resistant container (e.g., a glass petri dish or evaporating basin). Weigh the container with the solution to determine the mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of meglumine, or in a vacuum oven).
-
Drying and Final Weighing: Dry the solid residue to a constant weight in a vacuum oven to ensure all solvent has been removed.
-
Calculation: The mass of the dissolved meglumine is the final weight of the container with the residue minus the initial weight of the empty container. The mass of the solvent is the weight of the solution minus the weight of the dissolved meglumine. The solubility can then be expressed as mass of solute per mass or volume of solvent.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Conclusion: A Practical Framework for Formulation Success
This technical guide has provided a comprehensive overview of the solubility profile of N-methyl-D-glucamine in organic solvents, grounded in its fundamental physicochemical properties. The data presented herein, coupled with the detailed experimental protocols, offers a practical framework for researchers and formulation scientists. While quantitative data is available for a selection of solvents, this guide also highlights the need for experimental determination of solubility in other pharmaceutically relevant solvents to support specific formulation development activities. A thorough understanding of meglumine's solubility is a critical enabler for its effective use as a versatile excipient in bringing robust and effective drug products to market.
References
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Measurement and correlation of solubility and dissolution properties of flunixin meglumine in pure and binary solvents. ResearchGate. [Link]
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Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-d-Glucamine (Meglumine). Journal of Chemical & Engineering Data. [Link]
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Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-D-Glucamine (Meglumine). KTH Diva. [Link]
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Molecular structure of meglumine. ResearchGate. [Link]
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Meglumine or N-Methylglucamine BP Ph Eur USP Grade Manufacturers. Anmol Chemicals. [Link]
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Meglumine / Official Monographs for Part II. [Link]
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Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
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Meglumine Exerts Protective Effects against Features of Metabolic Syndrome and Type II Diabetes. PLOS One. [Link]
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7: Gravimetric Analysis (Experiment). Chemistry LibreTexts. [Link]
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Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Accounts of Chemical Research. [Link]
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Determination of Solubility by Gravimetric Method. [Link]
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Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
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(PDF) Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. ResearchGate. [Link]
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Are amines soluble in organic solvents? Quora. [Link]
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Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]
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Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. [Link]
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Dimethylformamide. Wikipedia. [Link]
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Why Amine are soluble in organic solvent like alcohol and ether? Filo. [Link]
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Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles. PubMed. [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of N-methylglucosamine Aqueous Solutions
Abstract
N-methylglucosamine (NMG), an amino sugar derived from sorbitol and also known as meglumine, is a critical excipient in the pharmaceutical industry.[1] Its primary roles as a co-former in salts of acidic active pharmaceutical ingredients (APIs) and as a pH-adjusting agent are predicated on its high water solubility and basic nature.[1][2] The thermodynamic stability of NMG in aqueous solutions is a cornerstone of its utility, ensuring the integrity, safety, and efficacy of parenteral and other liquid dosage forms. This guide provides a comprehensive technical overview of the factors governing the stability of NMG in aqueous environments, details potential degradation pathways, and outlines robust methodologies for its assessment.
Introduction: The Pivotal Role of N-methylglucosamine in Pharmaceutical Formulations
N-methylglucosamine is a monosaccharide derivative that has found widespread application in drug development due to its excellent solubility in water and its capacity to form stable salts with acidic drug molecules, thereby enhancing their bioavailability.[1] It is a white to slightly yellow-colored crystalline powder and is generally regarded as a nontoxic material at the levels typically employed in pharmaceutical formulations.[2] Understanding the thermodynamic stability of NMG in aqueous solutions is not merely an academic exercise; it is a prerequisite for the development of stable and reliable drug products. Degradation of NMG can lead to a loss of potency, the formation of potentially harmful impurities, and alterations in the physicochemical properties of the formulation, such as pH and osmolarity.
Physicochemical Properties and Their Influence on Stability
The stability of N-methylglucosamine in an aqueous solution is intrinsically linked to its chemical structure and physical properties.
Chemical Structure
N-methylglucosamine is characterized by a linear glucose chain with a methylamino group at the C-1 position. This structure, rich in hydroxyl groups, is responsible for its high water solubility. The presence of the secondary amine group imparts a basic character to the molecule.[1] A 10% w/v aqueous solution of meglumine typically exhibits a pH between 11.0 and 12.0.[3]
Key Physicochemical Parameters
| Property | Value/Description | Source |
| Molecular Formula | C₇H₁₅NO₅ | [4] |
| Molecular Weight | 193.20 g/mol | [4] |
| Appearance | White to slightly yellow-colored crystalline powder | [2] |
| Solubility in Water | Freely soluble | [3] |
| pH (10% w/v solution) | 11.0 - 12.0 | [3] |
| Melting Point | 128 - 131°C | [3] |
These properties underscore the importance of pH as a critical parameter in the stability of NMG solutions. The basicity of NMG can influence its own degradation and that of the API it is formulated with.
Thermodynamic Stability and Degradation Pathways
Factors Influencing Stability
-
pH: The pH of the solution is arguably the most critical factor. The secondary amine group of NMG can be protonated at acidic pH, which may influence its reactivity. At alkaline pH, the molecule is more susceptible to oxidation.
-
Temperature: As with most chemical reactions, the rate of NMG degradation is expected to increase with temperature. Elevated temperatures can promote hydrolysis and oxidation reactions. Studies on the related compound glucosamine hydrochloride have shown its stability at temperatures up to 60°C for extended periods.[5]
-
Light: Photodegradation can be a concern for many organic molecules. Solutions of NMG should be protected from light to minimize the risk of photolytic degradation.
-
Presence of Oxidizing Agents: The presence of oxidizing agents, such as dissolved oxygen or metal ions (e.g., copper), can accelerate the degradation of NMG.[2]
-
Interaction with Other Excipients: NMG can react with other components in a formulation. For instance, it has been shown to react with formaldehyde, which can be present as a trace impurity in other excipients.[6][7] This reaction can lead to the formation of adducts and a reduction in the concentration of NMG.[6][7]
Potential Degradation Pathways
Based on the structure of N-methylglucosamine and knowledge of the degradation of similar amino sugars, several degradation pathways can be postulated.
-
Oxidation: The amine and hydroxyl groups are susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.
-
Maillard Reaction: In the presence of reducing sugars, the amine group of NMG can participate in the Maillard reaction, leading to the formation of complex colored and potentially toxic products.
-
Reaction with Aldehydes: As previously mentioned, NMG can react with aldehydes like formaldehyde to form adducts.[6][7]
The following diagram illustrates a hypothetical degradation pathway for N-methylglucosamine.
Caption: Hypothetical degradation pathways of N-methylglucosamine.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to ensure the quality and shelf-life of NMG-containing formulations. This involves subjecting the aqueous solution to a range of stress conditions and monitoring the concentration of NMG and the formation of degradation products over time.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with a suitable detector is the most common technique for this purpose.
Protocol for HPLC Method Development and Validation:
-
Column Selection: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase can be used for the separation of the polar NMG from its potential degradation products.
-
Mobile Phase Optimization: A typical mobile phase for HILIC might consist of acetonitrile and an aqueous buffer. For reversed-phase, a mobile phase of water with a buffer and an organic modifier like methanol or acetonitrile is common. The pH of the mobile phase should be carefully controlled.
-
Detection: UV detection at a low wavelength (e.g., < 210 nm) may be possible, but due to the lack of a strong chromophore, other detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often preferred for their higher sensitivity and universality.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the NMG solution to:
-
Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidative stress (e.g., 3% H₂O₂)
-
Thermal stress (e.g., 60-80°C)
-
Photostability (exposure to light as per ICH Q1B guidelines)
-
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Stability Study Design
A comprehensive stability study should be designed to evaluate the effects of temperature, humidity (if applicable for the final drug product), and light on the NMG aqueous solution.
Example Stability Protocol:
| Condition | Temperature | Relative Humidity | Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) for NMG content, pH, appearance, and the presence of degradation products.
The following diagram outlines a typical workflow for assessing the stability of N-methylglucosamine aqueous solutions.
Caption: Workflow for N-methylglucosamine stability assessment.
Conclusion and Future Perspectives
N-methylglucosamine is a valuable and widely used excipient in the pharmaceutical industry. Its stability in aqueous solutions is a critical attribute that must be thoroughly understood and controlled to ensure the development of safe and effective drug products. While the general principles of its stability are known, there is a need for more detailed studies to elucidate the specific degradation pathways and kinetics under various conditions. The application of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and quantifying trace-level degradation products, further enhancing our understanding of NMG stability and enabling the development of more robust formulations.
References
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PubChem. (n.d.). N-Methylglucosamine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, October 7). Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. Retrieved from [Link]
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Ueno, Y., et al. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics, 386(1-2), 84-89. Retrieved from [Link]
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- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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An In-depth Technical Guide to N-methylglucosamine: pKa Values and Buffer Capacity
Abstract
N-methylglucosamine, also known as meglumine, is an amino sugar derived from sorbitol that has found extensive use in pharmaceutical formulations. Its utility largely stems from its properties as an organic base and its ability to act as a pH-adjusting agent and solubilizer.[1][2] A critical parameter governing its function in these roles is its acid dissociation constant (pKa), which dictates its ionization state and buffering capacity at a given pH. This guide provides a comprehensive examination of the pKa of N-methylglucosamine, its thermodynamic properties, buffer capacity, and a detailed protocol for its experimental determination, intended for researchers, scientists, and professionals in drug development.
Introduction: The Role of N-methylglucosamine in Pharmaceutical Science
N-methylglucosamine (meglumine) is a highly water-soluble organic compound prepared by the catalytic hydrogenation of a solution containing glucose and monomethylamine.[2] Structurally, it is a polyhydroxy amine, a derivative of sorbitol where a hydroxyl group is replaced by a methylamino group.[3] This unique structure, featuring multiple hydroxyl groups and a secondary amine, imparts several desirable properties for pharmaceutical applications.
Meglumine is widely employed as an excipient for several key functions:
-
pH Adjustment: As an organic base, it is used to modify the pH of formulations.[1][2]
-
Solubilizing Agent: It forms stable, water-soluble salts with acidic active pharmaceutical ingredients (APIs), significantly enhancing their solubility.[4][5] This is particularly valuable for developing parenteral (injectable) and oral dosage forms of poorly soluble drugs.[1][6]
-
Stabilizer: The presence of meglumine can enhance the stability of certain drug complexes.[6]
The effectiveness of meglumine in these roles is fundamentally linked to the pKa of its protonated secondary amine. Understanding this value is paramount for predicting and controlling drug-excipient interactions, formulation stability, and in vivo performance.
Fundamental Principles: pKa and Buffer Capacity
The Acid Dissociation Constant (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. For N-methylglucosamine, the relevant functional group is the secondary amine, which can accept a proton (H⁺) to form a positively charged conjugate acid, the N-methylglucosammonium ion.
The equilibrium for this reaction is:
R₂NH₂⁺ (aq) + H₂O (l) ⇌ R₂NH (aq) + H₃O⁺ (aq) (N-methylglucosammonium ion ⇌ N-methylglucosamine)
The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is the negative base-10 logarithm of the Ka.
pKa = -log₁₀(Ka)
A lower pKa value indicates a stronger acid (the conjugate acid is more likely to donate a proton), while a higher pKa value indicates a weaker acid (the conjugate acid holds its proton more tightly). For a base like meglumine, the pKa refers to its conjugate acid. The pH at which the concentrations of the protonated (R₂NH₂⁺) and deprotonated (R₂NH) forms are equal is, by definition, the pKa. This relationship is described by the Henderson-Hasselbalch equation:
pH = pKa + log₁₀([R₂NH] / [R₂NH₂⁺])
Buffer Capacity (β)
Buffer capacity, or buffer index, quantifies the resistance of a buffer solution to pH change upon the addition of an acidic or basic substance. It is defined as the amount of acid or base (in moles) that must be added to one liter of a buffer to change its pH by one unit.
A solution of N-methylglucosamine and its conjugate acid exhibits maximum buffer capacity when the pH of the solution is equal to its pKa. The effective buffering range for any buffer is generally considered to be pKa ± 1 pH unit.
Physicochemical Properties and pKa Values of N-methylglucosamine
The pKa of N-methylglucosamine is centered around the mid-9 range, making it an effective buffer for alkaline conditions from approximately pH 8.5 to 10.5.[7] There is some variation in the reported values in the literature, which can be attributed to differences in experimental conditions such as temperature, ionic strength, and measurement technique.
| Parameter | Value | Temperature (°C) | Source |
| Thermodynamic pKa | 9.52 | 25 | PubMed[7] |
| Basic pKa | 9.6 | Not Specified | PubChem (ChEMBL)[3] |
| pKa | 9.5 | 20 | Thomas Scientific[8] |
| Approximate pKa | 9.39 | 30 | ChemicalBook[9] |
| pKa | 8.03 | Not Specified | ResearchGate / Product Sheet[10][11] |
Note on Discrepancies: The value of 8.03 appears to be an outlier compared to the cluster of values around 9.5. The majority of authoritative chemical databases and experimental studies support a pKa in the 9.4-9.6 range at room temperature. For formulation science, the thermodynamic pKa of 9.52 at 25°C is a highly reliable value.[7]
Thermodynamic Considerations
The ionization of the N-methylglucosammonium ion is an endothermic process, meaning it absorbs heat. This is reflected in its key thermodynamic constants:
The negative temperature coefficient indicates that the pKa value decreases as the temperature increases. This is a critical consideration for drug manufacturing processes that involve heating or for products intended for storage under varying temperature conditions.
Experimental Determination of pKa: A Validated Protocol
The most common and reliable method for determining the pKa of a soluble amine like N-methylglucosamine is by potentiometric titration.[12][13] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Principle
A solution of N-methylglucosamine (a weak base) is titrated with a standardized strong acid (e.g., HCl). As the acid is added, the meglumine is protonated. The pH is recorded after each addition of titrant, generating a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the meglumine has been protonated.
Materials and Equipment
-
N-methylglucosamine, analytical grade
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Beakers and volumetric flasks
Detailed Step-by-Step Methodology
-
pH Meter Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).[14]
-
Sample Preparation: Accurately weigh a quantity of N-methylglucosamine to prepare a solution of known concentration (e.g., 20 mL of a 1-10 mM solution).[14] Dissolve it in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[14]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.[15] Ensure the stir bar does not strike the electrode.
-
Initial pH Adjustment (Optional but Recommended): To capture the full titration curve, one can first titrate the solution with 0.1 M NaOH to a high pH (e.g., 12) to ensure all molecules are in the deprotonated form.[14]
-
Potentiometric Titration: Titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).[15] After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13] Continue the titration until the pH has dropped significantly past the expected equivalence point (e.g., to pH 2-3).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[12]
-
The half-equivalence point occurs at Vₑ / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Buffer Capacity of N-methylglucosamine Solutions
The established pKa of ~9.5 means that N-methylglucosamine is an excellent choice for buffering systems in the alkaline range of pH 8.5 to 10.5.[7] This is particularly relevant in pharmaceutical formulations where a stable, alkaline environment is required to maintain the solubility or stability of an API.
The Relationship Between pKa, pH, and Buffer Form
The ionization state of meglumine is directly dependent on the solution's pH relative to its pKa.
Caption: Relationship between pH, pKa, and meglumine's ionization state.
Application in Drug Formulation
The buffering capability of meglumine is leveraged in drug development. For instance, in tablets containing the permeation enhancer sodium caprate (C10), meglumine is added to create an alkaline microenvironment around the dissolving tablet in the stomach.[16] This local pH modification is crucial for the dissolution and function of C10. Due to the buffering of meglumine around its pKa of 9.6, it can effectively maintain a localized pH above 8.5, which is necessary for C10 to be effective.[16]
Conclusion
N-methylglucosamine is a critical pharmaceutical excipient whose function is dictated by its fundamental physicochemical properties. Its pKa, authoritatively established to be approximately 9.5-9.6 at 25°C, makes it an ideal organic base and buffering agent for creating alkaline conditions.[3][7] A thorough understanding of this pKa value, its temperature dependence, and the principles of buffer capacity allows formulation scientists to rationally design stable, effective, and bioavailable drug products. The validated method of potentiometric titration provides a reliable means for experimentally verifying this crucial parameter, ensuring the quality and consistency of pharmaceutical formulations.
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Title: Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-β-Cyclodextrin: Selection of Meglumine, a Polyhydroxy Base, as a Novel Ternary Component Source: ResearchGate URL: [Link]
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Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models Source: MDPI URL: [Link]
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Meglumine as a Chiral Ligand in Coordination Chemistry: A Technical Guide to an Untapped Potential
Abstract
Meglumine, or N-methyl-D-glucamine, is a well-established amino sugar derived from sorbitol, widely recognized for its utility as a pharmaceutical excipient and an eco-friendly organocatalyst.[1] Its inherent chirality, stemming from multiple stereocenters on its glucitol backbone, coupled with a plethora of hydroxyl and amine functional groups, presents a compelling yet largely unexplored scaffold for the development of novel chiral ligands in coordination chemistry. This technical guide delves into the foundational characteristics of meglumine that make it a prime candidate for asymmetric catalysis and chiral recognition. By examining its known coordination behavior, drawing parallels with analogous systems, and proposing detailed experimental workflows, this document serves as a comprehensive resource for researchers and drug development professionals poised to investigate the next frontier of meglumine chemistry.
Introduction: The Case for Meglumine as a Chiral Ligand
The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis, a field indispensable for the production of enantiomerically pure pharmaceuticals and fine chemicals.[2][3] The most successful ligands often possess a combination of well-defined stereochemistry, multiple coordination sites for robust metal binding, and tunable steric and electronic properties.[2] Meglumine, a readily available and inexpensive molecule, inherently possesses these desirable traits.[1]
Derived from glucose, its structure, (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol, is rich in potential donor atoms—five hydroxyl (–OH) groups and one secondary amine (–NH) group—capable of forming stable chelate rings with a metal center.[4][5] This poly-dentate character suggests the potential for forming stable, well-defined coordination complexes. While its role as a metal-free, biodegradable organocatalyst in promoting multi-component reactions is increasingly documented, its capacity to impart chirality through a coordinated metal center remains a nascent field of study.[1][6][7]
This guide will first explore the fundamental molecular and chemical properties of meglumine relevant to its function as a ligand. We will then analyze its confirmed coordination with antimony as a case study to understand its binding modes. Finally, we will propose synthetic strategies for novel meglumine-metal complexes and outline detailed protocols for their characterization and evaluation in asymmetric catalysis.
Foundational Properties of Meglumine
A thorough understanding of meglumine's physicochemical properties is essential to appreciating its potential in coordination chemistry.
Molecular Structure and Chirality
Meglumine is a chiral molecule with four defined stereocenters along its C2-C5 hexitol backbone. This fixed, sugar-derived stereochemistry provides a rigid chiral environment that is crucial for inducing enantioselectivity in a catalytic cycle.
| Property | Value | Source(s) |
| Systematic Name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | [4] |
| CAS Number | 6284-40-8 | [6][8] |
| Molecular Formula | C₇H₁₇NO₅ | [8] |
| Molecular Weight | 195.21 g/mol | [4][9] |
| Appearance | White crystalline powder | [6][10] |
| Solubility | Highly soluble in water | [1][10] |
| Specific Optical Rotation | -15.7° to -17.3° | [6] |
Donor Atoms and Potential Coordination Modes
The presence of six potential donor atoms (five oxygen, one nitrogen) allows for a variety of coordination modes, from simple bidentate to potentially hexadentate, depending on the metal ion's size, charge, and coordination number preference. The secondary amine and adjacent hydroxyl groups can form a stable five-membered chelate ring, a common motif in coordination chemistry. Further coordination by other hydroxyl groups can lead to the formation of highly stable, multi-ring complexes. This versatility is key to creating a well-defined and rigid chiral pocket around the metal center.
A Case Study: Coordination of Meglumine with Antimony
While the coordination chemistry of meglumine with transition metals for catalysis is not well-documented, its use in the antiprotozoal drug meglumine antimoniate provides critical, tangible evidence of its ligating capabilities.[3][5]
Physicochemical characterization of meglumine antimoniate using infrared (IR) and solid-state 13C NMR spectroscopy has shed light on the binding interaction. The data strongly suggest that the antimony atom coordinates to the meglumine molecule through the oxygen atom of the C-3 hydroxyl group.[3] This monodentate binding through a secondary alcohol is a crucial piece of experimental evidence, confirming that the hydroxyl groups of meglumine are indeed available and reactive for metal coordination. Potentiometric titration further indicates that the molecule exists in a zwitterionic form between pH 4.5 and 7.5, which can influence its coordination behavior in different solvent systems.[3]
Proposed Synthetic Strategies for Meglumine-Metal Complexes
Leveraging the principles of coordination chemistry, we can propose rational synthetic routes to new chiral catalysts based on meglumine. The objective is to create a stable complex where meglumine acts as a chiral ligand, leaving open coordination sites on the metal for substrate binding and activation.
Synthesis of a Bidentate N,O-Meglumine Ligand Complex
The simplest and often most robust chelation would involve the secondary amine and the C-2 hydroxyl group. This would form a stable 5-membered ring.
Workflow: Synthesis of a Putative [M(Meglumine-N,O)Cl₂] Complex
Caption: Decision-making workflow for optimizing a new chiral catalyst system.
Conclusion and Future Outlook
Meglumine presents all the hallmark features of a promising chiral ligand: it is inexpensive, readily available, biodegradable, and possesses a rigid chiral backbone with multiple potential coordination sites. While its application in this domain is critically under-explored, the foundational principles of coordination chemistry and the success of analogous sugar-derived ligands strongly suggest its potential. The confirmed coordination with antimony serves as a crucial proof-of-concept.
The path forward requires a systematic investigation into the synthesis and characterization of meglumine-transition metal complexes. The experimental frameworks proposed in this guide provide a robust starting point for such a research program. Success in this area would not only introduce a new class of sustainable, low-cost chiral catalysts but also unlock new avenues for drug development professionals seeking novel chiral scaffolds for asymmetric transformations.
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Meglumine-Promoted Eco-Compatible Pseudo-Three-Component Reaction for the Synthesis of 1,1-Dihomoarylmethane Scaffolds and Their Green Credentials. (2022). ACS Omega. [Link]
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Meglumine (N-Methyl-D-glucamine). (2022). SIELC Technologies. [Link]
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Meglumine. (n.d.). Wikipedia. [Link]
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N-Methyl-D-Glucamine: A Versatile Amino Sugar for Pharmaceutical, Industrial, and Diagnostic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. (2020). Molecules. [Link]
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N-Methyl-D-glucamine. (n.d.). Sorachim SA. [Link]
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Meglumine catalyzed one-pot, three-component combinatorial synthesis of pyrazoles bearing a coumarin unit. (2013). RSC Publishing. [Link]
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Meglumine promoted one-pot, four-component synthesis of pyranopyrazole derivatives. (n.d.). arkat-usa.org. [Link]
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Synthesis and spectroscopic characterizations of manganese(II), iron(III), copper(II) and zinc(II) hydrazine complexes as catalyst. (n.d.). SciSpace. [Link]
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Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. (2022). MDPI. [Link]
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Chlorometal(III) complexes of a new chiral quinquedentate polyamino acid based on (SS)-trans-cyclohexane-1,2-diamine. (1994). Journal of the Chemical Society, Dalton Transactions. [Link]
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Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). (2024). ACS Omega. [Link]
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Metal-ligand coordination modes. (n.d.). ResearchGate. [Link]
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Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. (2022). PubMed Central. [Link]
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Physico-chemical characterization of meglumine antimoniate. (1999). PubMed. [Link]
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Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach. (2022). SciSpace. [Link]
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Characterization of Organometallic Complexes. (2026). Chemistry LibreTexts. [Link]
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Asymmetric Catalysis in Organic Synthesis. (2019). MDPI. [Link]
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ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. [Link]
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D-Glucosamine-Derived Chiral Catalysts for Asymmetric Reactions. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. (2015). Inorganic Chemistry. [Link]
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The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. (2025). UCD. [Link]
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Comprehensive Technical Guide to N-methylglucosamine (Meglumine): Toxicity Profile and SDS Analysis
Executive Summary
N-methylglucosamine (Meglumine) is a functional amino sugar widely utilized in pharmaceutical development as a counterion for solubilizing acidic active pharmaceutical ingredients (APIs) and as a buffering agent. While generally recognized as safe (GRAS) and listed in the FDA Inactive Ingredient Database (IID), a rigorous understanding of its toxicological boundaries, physicochemical behavior, and handling requirements is essential for GLP/GMP compliance.
This guide synthesizes the toxicological profile of Meglumine (CAS 6284-40-8) with a critical analysis of Safety Data Sheet (SDS) parameters, providing a self-validating framework for risk assessment in drug formulation.
Physicochemical Characterization & Role
Meglumine is derived from sorbitol and methylamine.[1] Its utility stems from its ability to form stable, water-soluble salts with weak acids (pKa < 6), such as NSAIDs (e.g., Flunixin) and iodinated contrast media.
Chemical Identity[2][3]
-
IUPAC Name: (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
-
Molecular Formula: C₇H₁₇NO₅
-
pKa: ~9.5 – 9.6 (Basic)
-
Solubility: Highly soluble in water (~100 g/100 mL at 25°C); sparingly soluble in alcohol.
Mechanism of Action (Solubilization)
The amine group accepts a proton from acidic APIs, forming a stable ionic salt. This reduces the lattice energy of the crystalline drug and increases its hydration energy, significantly enhancing aqueous solubility.
Figure 1: Mechanism of meglumine-mediated solubilization for acidic drugs.
Toxicological Profile Analysis
The safety of Meglumine is well-established through decades of clinical use, yet quantitative data is required for calculating Permitted Daily Exposure (PDE) limits in new formulations.
Acute Toxicity Data
Meglumine exhibits low acute toxicity. The primary hazard arises from its alkalinity, which can cause irritation to mucous membranes.
| Species | Route | LD50 Value | Source/Context |
| Mouse | Intraperitoneal (IP) | 1,680 mg/kg | |
| Rat | Oral | > 3,000 mg/kg* | Estimated based on high-dose chronic studies and lack of lethality.[6] |
| Rabbit | Dermal | Not Irritating | Standard Draize Test |
Note: While specific "Oral Rat LD50" values vary in literature, chronic studies administering >1,500 mg/kg/day have shown no mortality, implying an acute LD50 significantly higher than the GHS Category 5 limit (2,000 mg/kg).
Chronic Toxicity & NOAEL
In chronic exposure scenarios, Meglumine is biologically inert.[7] It is absorbed, distributed, and excreted largely unchanged by the kidneys.
-
Study: 32-week administration in drinking water (Sprague-Dawley rats).
-
Dose: 18–75 mM (approx.[1] 1,500 mg/kg/day).
-
Findings: No adverse effects on longevity, cardiac function, or liver histology.
-
NOAEL (No Observed Adverse Effect Level): Estimated at ≥ 1,000 mg/kg/day .[7]
Genotoxicity & Carcinogenicity[2]
-
Genotoxicity: Meglumine is an amino sugar with no structural alerts for mutagenicity. It is generally considered non-genotoxic in standard batteries (Ames test).
-
Carcinogenicity: Long-term studies have not demonstrated carcinogenic potential. In fact, some preclinical data suggests anti-inflammatory and potential chemopreventive properties in specific models [1].[1]
Reproductive Toxicity
Caution is advised when interpreting literature on "Meglumine Antimoniate."[8] The reproductive toxicity (embryotoxicity) observed in such compounds is attributed to the Antimony (Sb) component, not the Meglumine excipient. Meglumine itself does not show teratogenic potential at relevant excipient doses.
SDS Analysis & Handling Protocols
The Safety Data Sheet (SDS) for Meglumine (CAS 6284-40-8) typically classifies it under GHS as an Irritant .
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
Critical Handling Workflow
Because Meglumine is hygroscopic , improper handling leads to moisture absorption, clumping, and potential hydrolysis of sensitive APIs in the final blend.
Figure 2: GHS-compliant handling and storage workflow.
Self-Validating Safety Checks
-
pH Verification: Prepare a 1% aqueous solution. pH should be ~10.[3][4]5. If pH < 9.0, suspect degradation or contamination.
-
Appearance Check: Powder must be white/crystalline.[3] Yellowing indicates oxidation or reaction with container (avoid copper/aluminum).[4]
Risk Assessment Calculation (PDE)
For drug development, calculating the Permitted Daily Exposure (PDE) is required by ICH Q3C/Q3D guidelines.
Formula:
Calculation for Meglumine:
-
NOAEL: 1,000 mg/kg/day (Conservative estimate from rat chronic data).
-
Weight Adjustment: 50 kg (Standard human weight).
-
Safety Factors:
-
F1 (Rat to Human): 5
-
F2 (Variability): 10
-
F3 (Study Duration): 1 (Chronic data available)
-
F4 (Severe Toxicity): 1 (No severe toxicity)
-
F5 (NOAEL to LOAEL): 1
-
Interpretation: A daily intake of up to 1,000 mg of Meglumine is considered safe for chronic use in humans, which far exceeds typical excipient levels (usually 50–200 mg per dose).
Pharmacokinetics & Clearance
Understanding the fate of the excipient is crucial for "Safety by Design."
-
Absorption: Rapidly absorbed from the GI tract.
-
Metabolism: Negligible. Unlike glucose, the N-methyl group prevents phosphorylation and entry into glycolysis.
-
Excretion: Eliminated rapidly via urine (renal clearance) in its intact form.
Figure 3: Pharmacokinetic pathway of Meglumine showing lack of metabolism.
References
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ResearchGate. Preclinical study of the long‐range safety and anti‐inflammatory effects of high‐dose oral meglumine. Available at: [Link]
-
FDA. Inactive Ingredient Search for Approved Drug Products.[10] Available at: [Link]
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National Institutes of Health (NIH) - PubMed. Pharmacokinetics of Flunixin Meglumine. Available at: [Link]
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- 9. assets.greenbook.net [assets.greenbook.net]
- 10. fda.gov [fda.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-methylglucosamine
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of N-methylglucosamine from D-glucose and methylamine via reductive amination. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the final product. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Significance
N-methylglucosamine, a derivative of the naturally occurring amino sugar glucosamine, is a versatile building block in medicinal chemistry and pharmaceutical development. Its applications are diverse, ranging from its use as a component in non-ionic surfactants to its role as a counter-ion in drug formulations to enhance solubility and stability. The synthesis of N-methylglucosamine is a critical process for obtaining this valuable compound in high purity.
The most common and efficient method for synthesizing N-methylglucosamine is the reductive amination of D-glucose with methylamine.[1][2] This one-pot reaction is favored for its operational simplicity and the wide availability of the starting materials.[3] This application note will provide a comprehensive, field-proven protocol for this synthesis, along with a detailed explanation of the critical parameters that govern the reaction's success.
The Chemistry of N-methylglucosamine Synthesis
The synthesis of N-methylglucosamine from D-glucose and methylamine is a classic example of reductive amination . This process involves two key chemical transformations occurring in a single reaction vessel:
-
Imine Formation: The carbonyl group of the open-chain form of glucose reacts with the primary amine (methylamine) to form a Schiff base, which is in equilibrium with its cyclic form, a glucosylamine. This intermediate is then dehydrated to form an imine.
-
Reduction (Hydrogenation): The formed C=N double bond of the imine is then reduced to a C-N single bond. This is typically achieved through catalytic hydrogenation.
The overall reaction can be summarized as follows:
C₆H₁₂O₆ (D-glucose) + CH₃NH₂ (Methylamine) + H₂ --(Catalyst)--> C₇H₁₇NO₅ (N-methylglucosamine)
Mechanistic Pathway
The detailed mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of glucose, followed by dehydration to form the imine intermediate. This intermediate is then hydrogenated in the presence of a catalyst to yield the final product, N-methylglucosamine.
Caption: Reaction mechanism for N-methylglucosamine synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.
Materials and Equipment
| Reagents | Grade | Supplier |
| D-Glucose (anhydrous) | ACS Reagent Grade | Standard Chemical Supplier |
| Methylamine (40% in H₂O or as gas) | Synthesis Grade | Standard Chemical Supplier |
| Methanol | Anhydrous | Standard Chemical Supplier |
| Raney Nickel (or other suitable Ni catalyst) | Catalyst Grade | Standard Chemical Supplier |
| Celite® (or other filter aid) | Laboratory Grade | Standard Chemical Supplier |
| Equipment | Specifications |
| High-pressure reactor (autoclave) | Stainless steel, with stirring and temperature control |
| Schlenk line or nitrogen inlet | For inert atmosphere |
| Buchner funnel and filter flask | For filtration |
| Rotary evaporator | For solvent removal |
| Crystallization dish | For product crystallization |
| Vacuum oven | For drying the product |
Step-by-Step Synthesis Procedure
The synthesis is divided into two main stages: the initial reaction to form the intermediate and the subsequent hydrogenation.
Stage 1: Formation of the Glucose-Methylamine Adduct
-
Reactor Setup: In a clean, dry high-pressure reactor, add 100 g of anhydrous D-glucose and 80 g of methanol.[1]
-
Addition of Methylamine: While stirring, carefully add 30 g of monomethylamine to the glucose solution.[1]
-
Initial Reaction: Seal the reactor and stir the mixture at a temperature between 20-40°C for 1-3 hours.[4] During this time, the glucose will dissolve, and the solution should become clear, indicating the formation of the adduct.[4]
Stage 2: Catalytic Hydrogenation
-
Catalyst Addition: Carefully add 9 g of a reduced nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst) to the reaction mixture.[1]
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 bar.[1]
-
Heating and Reaction: Begin vigorous stirring and heat the reactor to 100°C. Hydrogen absorption should commence and is typically complete within 15-30 minutes. After the initial hydrogen uptake, increase the temperature to 120°C and maintain for 1-2 hours to ensure the reaction goes to completion.[1]
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
Work-up and Purification
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the filter cake with a small amount of methanol to recover any remaining product.
-
Solvent Evaporation: Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the methanol. This will yield a viscous residue.[1]
-
Crystallization: To the residue, add a minimal amount of cold ethanol or isopropanol to induce crystallization. Cool the mixture to 0-10°C and allow it to stand for several hours to facilitate complete crystallization.[4]
-
Isolation and Drying: Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C.
The expected yield of N-methylglucosamine is typically high, with process selectivity often exceeding 97%.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for N-methylglucosamine synthesis.
Characterization of N-methylglucosamine
Proper characterization of the final product is crucial to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | White solid |
| Melting Point | 127-128°C[1] |
| Molecular Formula | C₇H₁₇NO₅ |
| Molecular Weight | 195.21 g/mol |
Spectroscopic Analysis
¹H NMR Spectroscopy: Proton NMR is a powerful tool for confirming the structure of N-methylglucosamine. The spectrum should show characteristic peaks corresponding to the protons of the sugar backbone and the N-methyl group.
¹³C NMR Spectroscopy: Carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the N-methylglucosamine molecule.
FT-IR Spectroscopy: Infrared spectroscopy can be used to identify the presence of key functional groups, such as O-H (broad peak), N-H, and C-H bonds.
Safety and Handling Precautions
-
Methylamine: Is a corrosive and flammable gas or liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Raney Nickel: Is pyrophoric and may ignite if exposed to air while dry. Handle as a slurry and keep it wet at all times.
-
Hydrogen Gas: Is highly flammable and explosive. Ensure the high-pressure reactor is properly sealed and operated by trained personnel.
-
General Precautions: Always wear appropriate PPE in the laboratory. Review the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The reductive amination of D-glucose with methylamine is a robust and efficient method for the synthesis of N-methylglucosamine. By carefully controlling the reaction parameters, particularly temperature, pressure, and catalyst selection, high yields of pure product can be consistently achieved. The protocol and insights provided in this application note offer a comprehensive guide for researchers and professionals in the field, enabling the successful synthesis and characterization of this important chemical compound.
References
Sources
Application Notes & Protocols: Leveraging Meglumine as a Counterion for Enhanced Solubilization of Acidic Drugs
Abstract
Poor aqueous solubility remains a significant hurdle in the development of acidic active pharmaceutical ingredients (APIs), often leading to low bioavailability and therapeutic variability. The formation of salts is a widely adopted and effective strategy to enhance the solubility and dissolution rate of such compounds. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of meglumine, a versatile and FDA-approved organic base, as a counterion for the solubilization of acidic drugs. We will delve into the underlying physicochemical principles, provide detailed, field-proven protocols for salt screening and characterization, and offer insights into data interpretation and troubleshooting.
Introduction: The Challenge of Poorly Soluble Acidic APIs
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines are weakly acidic and exhibit poor solubility in aqueous media.[1] This characteristic poses a major challenge for oral dosage form development, as dissolution is often the rate-limiting step for drug absorption.[2] Insufficient solubility can lead to:
-
Low and erratic oral bioavailability.
-
High inter-subject variability.
-
Failure to achieve therapeutic concentrations at acceptable doses.
While various formulation strategies exist, creating a salt of the acidic API with a suitable basic counterion is one of the most robust and efficient methods to improve these properties.[3] Meglumine (N-methyl-D-glucamine), a highly water-soluble amino sugar derived from sorbitol, has emerged as a premier excipient for this purpose.[4][5] Its utility extends beyond its use in contrast media to a broad range of pharmaceutical applications, including solid oral and parenteral formulations.[4]
The Science of Solubilization with Meglumine
The primary mechanism by which meglumine enhances the solubility of an acidic drug is through the formation of a more soluble salt. This process is governed by fundamental acid-base chemistry and the resulting physicochemical properties of the newly formed salt.
The Principle of Salt Formation: The ΔpKa Rule
Successful salt formation relies on the efficient transfer of a proton from the acidic drug (HA) to the basic counterion, meglumine (B). A widely accepted guideline for predicting the likelihood of stable salt formation is the "ΔpKa rule".[6]
For an acidic drug, the pKa of the counterion base should be at least 2 to 3 units higher than the pKa of the drug. [6][7]
This difference ensures that the proton transfer is energetically favorable, leading to the formation of a stable ionic bond rather than a weaker cocrystal or physical mixture.[7][8] Meglumine has a pKa of approximately 9.5-9.6, making it an ideal counterion for a wide range of weakly acidic drugs, which often have pKa values between 2 and 7.[9]
Beyond pH Modification: The Multifaceted Role of Meglumine
While the primary interaction is an acid-base reaction, the significant increase in solubility is also attributed to the unique structure of the meglumine molecule.[10][11]
-
Ionic Interaction: The protonated amine of meglumine forms a strong ionic bond with the deprotonated acidic group of the drug molecule (A⁻), creating a new entity: [B-H]⁺[A]⁻. This salt typically has a much lower crystal lattice energy than the parent acidic drug, making it easier for solvent molecules to break the crystal structure and solvate the individual ions.[10]
-
Enhanced Hydration: Meglumine possesses five hydroxyl (-OH) groups along its aliphatic chain.[5] These groups are capable of forming numerous hydrogen bonds with surrounding water molecules.[11] This creates a "hydration shell" around the salt, effectively shielding the more hydrophobic regions of the drug molecule and promoting its dissolution in the aqueous environment.[11]
-
Microenvironment pH Modification: In solid dosage forms, the presence of meglumine can create a basic microenvironment pH upon dissolution, which further promotes the ionization and solubilization of any remaining unreacted acidic drug.[12]
The combination of these factors results in a dramatic increase in the aqueous solubility of the acidic drug, as illustrated in the following diagram.
Caption: Mechanism of Meglumine-Mediated Solubilization.
Data Presentation: Physicochemical Properties & Performance
Successful salt formation begins with a clear understanding of the properties of both the API and the counterion.
Table 1: Physicochemical Properties of Meglumine and Representative Acidic Drugs
| Compound | Type | pKa | Typical Aqueous Solubility |
|---|---|---|---|
| Meglumine | Organic Base | ~9.6[9] | Freely Soluble (~1000 mg/mL)[8] |
| Ibuprofen | Weak Acid | ~4.4[13] | 0.038 mg/mL (pH 1, 37°C)[13] |
| Naproxen | Weak Acid | ~4.2 | ~1 mg/mL (PBS, pH 7.2)[14] |
| Diclofenac | Weak Acid | ~4.0 | ~0.490 mg/mL (water)[15] |
| Telmisartan | Weak Acid | ~3-5 | Practically Insoluble in water[12] |
Table 2: Examples of Solubility Enhancement with Meglumine and Other Bases
| Acidic Drug | Counterion/Method | Fold Increase in Solubility | Reference |
|---|---|---|---|
| DRF-4367 | Meglumine (ternary system) | Significant Improvement | [10] |
| Telmisartan | Meglumine | Enables formulation of insoluble drug | [12][16][17] |
| Ibuprofen | Meglumine | Provides water solubility | [5] |
| Diclofenac Sodium | Pastillation w/ Polymer | ~2-fold |[6] |
Experimental Protocols
The following protocols provide a systematic approach to screen, prepare, and characterize meglumine salts of acidic drugs.
Protocol 1: Salt Screening
Objective: To efficiently screen for the formation of a crystalline salt between an acidic API and meglumine and to identify optimal stoichiometric ratios. This protocol utilizes a solution-based crystallization approach.
Materials:
-
Acidic API
-
Meglumine (USP/Ph.Eur. grade)
-
Selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Water, and mixtures thereof)
-
Small-scale vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or heating block
-
Centrifuge
-
Microscope
Procedure:
-
API & Meglumine Stock Preparation:
-
Prepare a stock solution of the acidic API in a suitable solvent or solvent mixture where it has reasonable solubility (e.g., 10 mg/mL in ethanol).
-
Prepare a stock solution of meglumine in the same solvent system at an equimolar concentration to the API.
-
-
Screening Experiment Setup:
-
In separate vials, combine the API and meglumine stock solutions to achieve different molar ratios (e.g., 1:0.5, 1:1, 1:1.5, 1:2 API:Meglumine).
-
Include a control vial with only the API solution.
-
For each ratio, set up experiments in a variety of solvents (at least 3-5) to explore different polarity and hydrogen bonding environments.
-
-
Crystallization Induction:
-
Slow Evaporation: Leave the vials uncapped or loosely capped in a fume hood to allow the solvent to evaporate slowly over 24-72 hours.
-
Cooling Crystallization: If the components are soluble at elevated temperatures, heat the vials to dissolve all solids (e.g., 50°C), then cool slowly to room temperature, followed by refrigeration (4°C).
-
Slurry Equilibration: For very poorly soluble systems, mix the solid API and solid meglumine in a solvent where they are sparingly soluble. Agitate the resulting slurry at a constant temperature (e.g., 25°C or 40°C) for 48-72 hours.[8]
-
-
Isolation and Observation:
-
If solids have formed, centrifuge the vials to pellet the solid. Decant the supernatant.
-
Wash the solid with a small amount of a solvent in which the salt is expected to be poorly soluble (an "anti-solvent" like diethyl ether) to remove unreacted starting materials.
-
Dry the isolated solids under vacuum.
-
Examine the solids under a microscope. The formation of well-defined, birefringent crystals different from the starting materials is a positive indicator of a new solid form.
-
Caption: Workflow for Drug-Meglumine Salt Screening.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To quantify the increase in aqueous solubility of the API upon formation of the meglumine salt. This method is considered the gold standard for determining thermodynamic equilibrium solubility.[18][19]
Materials:
-
Parent Acidic API
-
Prepared API-Meglumine Salt
-
Buffer solutions (e.g., pH 1.2, pH 4.5, pH 6.8 Phosphate Buffer) and purified water
-
Scintillation vials or glass flasks
-
Temperature-controlled orbital shaker set to 25°C or 37°C
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC method for the API
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid (parent API or API-Meglumine salt) to a series of vials containing the different buffer solutions. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in the orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a defined period. A typical equilibration time is 24-48 hours.[18][20] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[20]
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand for at least 30 minutes for undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the sample by HPLC to determine the concentration of the API.
-
Measure the final pH of the saturated solution, as this is critical for interpreting salt solubility.
-
Protocol 3: Solid-State Characterization
Objective: To confirm the formation of a new salt entity and to characterize its key physicochemical properties. It is crucial to use orthogonal techniques to build a complete picture.
A. Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the formation of a new crystalline phase. A successful salt will exhibit a unique diffraction pattern, distinct from the patterns of the parent API and meglumine.[21]
-
Interpretation: Compare the PXRD pattern of the new solid to the patterns of the starting materials. The appearance of new, sharp peaks and the disappearance of the original peaks confirms the formation of a new crystalline salt.
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point and assess the thermal stability and crystallinity of the new salt.[22]
-
Interpretation: A pure, crystalline salt should exhibit a single, sharp endotherm corresponding to its melting point.[23] This melting point should be different from those of the parent API and meglumine. The presence of multiple peaks or broad transitions may indicate a mixture, a solvate, or the presence of polymorphism.[23][24]
C. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the presence of water or residual solvent (solvates/hydrates) and to determine the decomposition temperature.
-
Interpretation: A significant weight loss at temperatures below 120°C typically indicates the presence of water or volatile solvent. The onset of major weight loss at higher temperatures indicates thermal decomposition. This data is crucial for interpreting DSC events.[24]
D. ¹H-NMR Spectroscopy
-
Purpose: To provide definitive evidence of proton transfer from the acidic API to the amine group of meglumine, confirming salt formation in the solid state.
-
Interpretation: Dissolve the parent API, meglumine, and the new salt in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the spectra. A downfield shift in the chemical shifts of protons adjacent to the acidic group on the API and the amine group on meglumine is indicative of a change in the electronic environment due to proton transfer and salt formation.[25]
Data Interpretation & Troubleshooting
| Issue | Observation | Potential Cause | Recommended Action |
| No Solid Formation | Solution remains clear after crystallization attempts. | Salt may be highly soluble in the chosen solvent; API/counterion pKa difference may be insufficient. | Try adding an anti-solvent to induce precipitation; re-evaluate ΔpKa rule; try slurry method. |
| Oily/Amorphous Solid | A non-crystalline, sticky solid is obtained. | Salt may have a low melting point or be amorphous. | Attempt to crystallize from a different solvent system; try slurry equilibration over a longer period. |
| Salt Disproportionation | PXRD/DSC shows a mixture of salt and parent free acid after storage or in formulation. | The salt converts back to the less soluble free acid form, often driven by moisture or interaction with other excipients.[26][27][28] | Control humidity during processing and storage. Avoid excipients that create an acidic microenvironment which would suppress the ionization of the weak acid's salt. Understand the pHmax of the salt.[29][30] |
| Polymorphism | Different PXRD patterns or multiple melting peaks in DSC are observed for different batches. | The salt can exist in multiple crystalline forms with different properties. | Conduct a thorough polymorph screen to identify the most stable form for development. |
Conclusion
Meglumine is a highly effective and versatile counterion for enhancing the aqueous solubility of poorly soluble acidic drugs. Its utility is rooted in its optimal pKa for forming stable salts with a wide range of APIs and the unique solubilizing contribution of its multiple hydroxyl groups. By employing systematic screening protocols and robust analytical characterization techniques as detailed in this guide, researchers can efficiently identify and develop drug-meglumine salts with significantly improved physicochemical properties, thereby accelerating the path to viable clinical formulations.
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Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. (2023, February 20). National Institutes of Health. Retrieved February 3, 2026, from [Link]
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Preparation of Meglumine Antimonate for Leishmaniasis Treatment: An Application Note and Protocol
Introduction: The Enduring Challenge of Leishmaniasis and the Role of Pentavalent Antimonials
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern, affecting millions in tropical and subtropical regions.[1] The disease manifests in various forms, including visceral, cutaneous, and mucocutaneous leishmaniasis.[1] For decades, pentavalent antimonial compounds, such as meglumine antimonate, have been a cornerstone of treatment.[2] Despite the development of newer therapies, meglumine antimonate continues to be a critical tool in the fight against this debilitating disease.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of meglumine antimonate. It delves into the chemical synthesis, purification, and critical quality control parameters necessary to ensure the efficacy and safety of this important pharmaceutical agent. The protocols and methodologies presented herein are synthesized from authoritative sources, including patents and peer-reviewed scientific literature, to provide a robust and reliable resource.
The Complex Nature of Meglumine Antimonate
Meglumine antimonate is not a simple salt but rather a complex mixture of coordination compounds formed between pentavalent antimony (Sb(V)) and N-methyl-D-glucamine (meglumine), a sugar derivative.[3] The exact molecular structure is variable, consisting of a series of oligomers.[3] This complexity necessitates stringent control over the manufacturing process to ensure batch-to-batch consistency and therapeutic equivalence.
Mechanism of Action: A Multi-pronged Attack on the Parasite
The precise mechanism of action of meglumine antimonate is multifaceted and not fully elucidated. It is generally accepted that the pentavalent antimony (Sb(V)) acts as a prodrug, which is reduced to the more toxic trivalent form (Sb(III)) within the host's macrophages and the parasite itself.[4] This active form is believed to exert its leishmanicidal effect through several pathways:
-
Enzyme Inhibition: Sb(III) can interfere with key enzymes in the parasite's metabolic pathways, particularly those involved in glycolysis and fatty acid oxidation, thereby disrupting energy production.
-
Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS) within the parasite, leading to damage of cellular components like lipids, proteins, and DNA.
-
Thiol Metabolism Disruption: Sb(III) has a high affinity for sulfhydryl groups and can disrupt the parasite's crucial thiol metabolism, which is essential for its defense against oxidative stress.[4]
Synthesis of Meglumine Antimonate: A Detailed Protocol
The following protocol is based on a method that provides a safe and environmentally friendly approach to the synthesis of meglumine antimonate, avoiding the use of highly toxic reagents like antimony pentachloride.
Materials and Equipment:
-
Antimony trioxide (Sb₂O₃)
-
Hydrogen peroxide (H₂O₂, 35%)
-
Meglumine (meeting USP specifications)
-
Acetone
-
Purified water
-
Reaction vessel with heating and stirring capabilities
-
Dropping funnel
-
Filtration apparatus (e.g., Millipore filter)
-
Crystallization vessel
-
Vacuum drying oven
-
pH meter
Synthesis Workflow:
Caption: Workflow for the synthesis of Meglumine Antimonate.
Step-by-Step Protocol:
Part 1: Preparation of Diantimony Pentoxide Colloid
-
Reaction Setup: In a suitable reaction vessel, add 47.3 kg of antimony trioxide to 300 kg of purified water.
-
Stabilizer Addition: Add 21.2 kg of meglumine to the suspension. The meglumine acts as a stabilizer for the resulting colloid.
-
Heating: Heat the mixture to 70-75°C with continuous stirring.
-
Oxidation: Slowly add 20 kg of 35% hydrogen peroxide to the heated suspension. An exothermic reaction will occur.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 80°C for 5 hours to ensure complete oxidation.
-
Concentration: After the reaction, evaporate approximately 178 kg of water under normal pressure to obtain a slightly yellowish diantimony pentoxide colloidal solution with a concentration of about 35%.
Part 2: Synthesis of Meglumine Antimonate
-
Meglumine Solution Preparation: Prepare an aqueous solution of meglumine by dissolving 90 kg of meglumine in 150 kg of purified water.
-
Reaction: To the diantimony pentoxide colloid from Part 1, slowly add the meglumine solution. Maintain the reaction temperature at 70-75°C.
-
pH Control: During the addition, monitor and control the pH of the reaction mixture between 5.5 and 6.0. After the initial addition, you may need to add a small amount of additional meglumine solution (e.g., 0.4 kg) to stabilize the pH between 6.0 and 8.0 for at least one hour.
Part 3: Purification and Isolation
-
Cooling and Filtration: Cool the reaction mixture to 30°C. Remove any insoluble impurities by filtration through a Millipore filter.
-
Precipitation: Transfer the filtrate to a crystallization vessel and add 840 L of acetone while stirring.
-
Crystallization: Cool the mixture to 0°C and allow it to crystallize for 2 hours.
-
Isolation: Filter the crystalline product and wash the filter cake with 160 L of cold acetone.
-
Drying: Dry the final product under vacuum at 40°C to obtain meglumine antimonate as a white crystalline powder.
Quality Control and Characterization
Ensuring the quality of meglumine antimonate is paramount for its safety and efficacy. A robust quality control program should be implemented, encompassing the starting materials, in-process controls, and final product testing.
Table 1: Key Quality Control Parameters for Meglumine Antimonate
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline powder | Ensures product identity and absence of gross contamination.[3] |
| Identity | FTIR, NMR | Spectrum conforms to reference standard | Confirms the chemical identity of the compound. |
| pH (of a solution) | pH meter | 6.0 - 8.0 | Critical for stability and to minimize pain on injection. |
| Total Antimony Content | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Typically around 28-34% (w/w) | Ensures the correct dosage of the active moiety.[5] |
| Trivalent Antimony (Sb(III)) Content | HPLC-ICP-MS or Differential Pulse Polarography (DPP) | As low as possible, typically <0.2% | Sb(III) is more toxic than Sb(V) and its presence must be strictly controlled.[6] |
| Meglumine Content | Titration or HPLC | Conforms to stoichiometric calculations | Ensures the correct ratio of meglumine to antimony. |
| Sterility | USP <71> or Ph. Eur. 2.6.1 | No microbial growth | Essential for a parenteral drug product to prevent infections.[7][8] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test (USP <85>) | Conforms to USP limits for parenteral drugs | Prevents pyrogenic reactions upon injection.[9] |
| Particulate Matter | USP <788> | Conforms to USP limits for injections | Minimizes the risk of vessel blockage and foreign body reactions. |
Experimental Protocol: Determination of Total Antimony Content by AAS
-
Sample Preparation: Accurately weigh a sample of meglumine antimonate. Digest the sample with a mixture of nitric acid and hydrochloric acid, and heat until a clear solution is obtained.
-
Standard Preparation: Prepare a series of standard solutions of known antimony concentrations from a certified antimony standard.
-
Instrumentation: Use an atomic absorption spectrophotometer equipped with an antimony hollow cathode lamp.
-
Analysis: Aspirate the prepared sample and standard solutions into the flame or graphite furnace of the AAS and measure the absorbance at the appropriate wavelength for antimony (e.g., 217.6 nm).
-
Calculation: Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of antimony in the sample.
Conclusion and Future Perspectives
The synthesis and quality control of meglumine antimonate present unique challenges due to its complex and polymeric nature. The protocol detailed in this application note provides a reliable and safer method for its preparation. Adherence to stringent quality control measures, particularly the monitoring of total and trivalent antimony content, is crucial for the development of a safe and effective drug product.
Future research may focus on the development of more defined, single-entity antimonial compounds to improve the safety and efficacy profile. Additionally, novel drug delivery systems, such as liposomal formulations, are being explored to enhance the therapeutic index of antimonial drugs.[10] Continued efforts in both the synthesis and formulation of antimonial compounds will be vital in the ongoing global effort to control and eliminate leishmaniasis.
References
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YouTube. (2021, November 11). Cutaneous leishmaniasis treatment with intralesional application of meglumine antimoniate. Retrieved from [Link]
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Mayo Clinic. (2025, January 31). Meglumine antimoniate (intravenous route, injection route). Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Meglumine / Official Monographs for Part II. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Meglumine antimoniate – Knowledge and References. Retrieved from [Link]
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American Society of Tropical Medicine and Hygiene. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINE GLUCANTIME 1.5 g/5 ml, solution for injection 2. QUALITATIVE AND QUAN. Retrieved from [Link]
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Wikipedia. (n.d.). Meglumine antimoniate. Retrieved from [Link]
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Roberts, W. L., McMurray, W. J., & Rainey, P. M. (1998). Characterization of the antimonial antileishmanial agent meglumine antimonate (Glucantime). Antimicrobial agents and chemotherapy, 42(5), 1076–1082. Retrieved from [Link]
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PubChem. (n.d.). Meglumine Antimoniate. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of a colorimetric assay for the determination of meglumine antimoniate in injections. Retrieved from [Link]
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Frézard, F., Michalick, M. S., Soares, C. F., & Demicheli, C. (2000). Novel methods for the encapsulation of meglumine antimoniate into liposomes. Brazilian journal of medical and biological research, 33(7), 841–846. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). 204684Orig1s000. Retrieved from [Link]
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Sartorius. (n.d.). Sterility Testing of Parenteral Drugs. Retrieved from [Link]
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INCHEM. (n.d.). Sodium stibogluconate (UK PID). Retrieved from [Link]
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PubChem. (n.d.). Sodium Stibogluconate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Trivalent and Pentavalent Antimony. Retrieved from [Link]
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The University of New Mexico. (n.d.). Bacterial Endotoxin Test and Sterility Test for Radiopharmaceuticals. Retrieved from [Link]
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ChEMBL. (n.d.). Compound: MEGLUMINE ANTIMONATE (CHEMBL239129). Retrieved from [Link]
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American Society for Microbiology. (n.d.). Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (Glucantime). Retrieved from [Link]
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American Society for Microbiology. (n.d.). Glutathione-Induced Conversion of Pentavalent Antimony to Trivalent Antimony in Meglumine Antimoniate. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. Retrieved from [Link]
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PubMed. (2012). Speciation of antimony in injectable drugs used for leishmaniasis treatment (Glucantime®) by HPLC-ICP-MS and DPP. Retrieved from [Link]
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Lucideon. (n.d.). Pharmaceutical Sterility & Endotoxin Testing & Antimicrobial Efficacy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Towards a standard protocol for antimony intralesional infiltration technique for cutaneous leishmaniasis treatment. Retrieved from [Link]
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DrugInfoSys.com. (n.d.). Sodium Stibogluconate - Drug Monograph. Retrieved from [Link]
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Medscape. (n.d.). Pentostam, stibogluconate sodium. Retrieved from [Link]
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Pyrostar. (2025, July 17). Understanding the difference between sterility, bioburden, pyrogen, and bacterial endotoxin testing. Retrieved from [Link]
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Application Note & Protocol: Surface Functionalization of Magnetic Nanoparticles with N-methylglucosamine for Targeted Cancer Cell Applications
Abstract
This technical guide provides a comprehensive, field-proven methodology for the surface functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) with N-methylglucosamine (NMG). The rationale for this specific functionalization lies in exploiting the aberrant glucose metabolism of cancer cells, often characterized by the overexpression of glucose transporters (GLUTs), a phenomenon known as the Warburg effect.[1] NMG, as a glucose analog, serves as a targeting moiety to enhance the specific uptake of these nanoparticles by malignant cells.[2] This guide details the complete workflow from the synthesis of the core magnetic nanoparticles via co-precipitation to the multi-step surface modification and final conjugation with NMG. We further provide validated protocols for the essential characterization of the resulting nanoconjugates and a proof-of-concept application for targeted cellular uptake in vitro.
Introduction: The Rationale for N-methylglucosamine Functionalization
Magnetic nanoparticles (MNPs) have emerged as a versatile platform in biomedicine, particularly in oncology, for applications ranging from targeted drug delivery and magnetic hyperthermia to advanced diagnostics as MRI contrast agents.[3][4] However, pristine, uncoated MNPs are prone to aggregation in physiological media, exhibit limited biocompatibility, and lack target specificity. Surface functionalization is therefore a critical step to unlock their therapeutic potential.[5][6]
The choice of N-methylglucosamine as a surface ligand is a strategic one, grounded in the unique metabolic phenotype of many cancer cells. These cells exhibit a profound dependence on glucose to fuel their rapid proliferation and survival.[7] This metabolic reprogramming leads to the significant overexpression of glucose transporters (GLUTs) on their cell surface.[1][8] By decorating the MNP surface with N-methylglucosamine, we can engineer a nanocarrier that is preferentially recognized and internalized by cancer cells via these GLUTs, thereby concentrating the therapeutic or diagnostic payload at the tumor site while minimizing exposure to healthy tissues.[2][9] This active targeting strategy offers a substantial advantage over passive accumulation mechanisms.[3]
This document provides a robust, self-validating protocol for researchers, scientists, and drug development professionals to synthesize and characterize NMG-functionalized MNPs.
Experimental Workflow Overview
The entire process is a sequential workflow designed to ensure reproducibility and high-quality end-product. Each stage builds upon the previous one, with defined checkpoints for characterization and validation.
Caption: High-level workflow for the synthesis of NMG-functionalized MNPs.
Detailed Protocols
Part 3.1: Synthesis of Core Fe₃O₄ Magnetic Nanoparticles
This protocol utilizes the aqueous co-precipitation of Fe²⁺ and Fe³⁺ salts, a widely adopted method for producing superparamagnetic iron oxide nanoparticles with good control over size.[10][11]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide solution (NH₄OH, 25-30%)
-
Deionized (DI) water, deoxygenated
-
Nitrogen gas (N₂) supply
Protocol:
-
Prepare Iron Salt Solution: In a three-necked flask, dissolve FeCl₃·6H₂O (e.g., 4.32 g) and FeCl₂·4H₂O (e.g., 1.59 g) in 80 mL of deoxygenated DI water. The molar ratio of Fe³⁺ to Fe²⁺ should be maintained at 2:1.
-
Inert Atmosphere: Purge the flask with N₂ gas for 15-20 minutes to remove oxygen, which can lead to the formation of non-magnetic iron oxide phases.[10] Maintain a gentle N₂ flow throughout the reaction.
-
Heating and Stirring: Heat the solution to 85°C with vigorous mechanical stirring (e.g., 500 rpm).
-
Precipitation: Rapidly add 10 mL of NH₄OH solution dropwise into the heated iron salt solution. A sudden color change from orange/brown to black will be observed, indicating the formation of magnetite (Fe₃O₄) nanoparticles.[10][12]
-
Aging: Continue stirring at 85°C under N₂ for 1 hour to allow for crystal growth and stabilization.
-
Washing: Cool the mixture to room temperature. Isolate the black precipitate using a strong permanent magnet placed against the side of the flask, and carefully decant the supernatant.
-
Resuspend the nanoparticles in 100 mL of deoxygenated DI water and repeat the magnetic separation. Perform this washing step at least 3-4 times until the pH of the supernatant is neutral (~7.0).
-
Storage: Resuspend the final washed MNPs in DI water for immediate use in the next step.
Part 3.2: Surface Modification with Citric Acid
This step introduces carboxyl groups (-COOH) onto the MNP surface, which are essential for the subsequent covalent attachment of N-methylglucosamine.[11]
Materials:
-
Synthesized Fe₃O₄ MNP suspension
-
Citric acid
-
DI water
Protocol:
-
To the aqueous suspension of the washed Fe₃O₄ MNPs from step 3.1, add a solution of citric acid (e.g., 1 g in 20 mL DI water).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure uniform coating and prevent aggregation.
-
Heat the mixture to 90°C and stir vigorously for 2 hours.
-
Cool the suspension to room temperature. Wash the citrate-coated MNPs (MNP-COOH) three times with DI water using magnetic separation to remove excess, unbound citric acid.
-
Resuspend the MNP-COOH in a suitable buffer for the next step (e.g., MES buffer, pH 6.0).
Part 3.3: N-methylglucosamine Conjugation via EDC/NHS Chemistry
This is a classic and efficient method for forming a stable amide bond between the carboxyl groups on the MNP surface and the primary amine group of N-methylglucosamine.[11][13]
Caption: EDC/NHS coupling reaction for NMG conjugation.
Materials:
-
MNP-COOH suspension
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
N-methyl-D-glucosamine (NMG)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
Protocol:
-
Activation of Carboxyl Groups: Disperse the MNP-COOH (e.g., 50 mg) in 50 mL of MES buffer (pH 6.0). Add EDC (e.g., 100 mg) and NHS (e.g., 60 mg) to the suspension.
-
Stir the reaction mixture at room temperature for 30-45 minutes. This activates the carboxyl groups to form a more stable NHS-ester intermediate, which is less susceptible to hydrolysis than the EDC-activated intermediate alone.
-
Separation: Immediately after activation, separate the activated MNPs using a magnet and decant the supernatant. Quickly wash the particles twice with cold MES buffer to remove excess EDC and NHS.
-
Conjugation: Immediately resuspend the activated MNPs in 50 mL of PBS (pH 7.4). Add N-methylglucosamine (e.g., 100 mg). The slightly alkaline pH facilitates the nucleophilic attack by the amine group of NMG on the NHS ester.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle shaking or stirring.
-
Final Washing: Collect the final NMG-functionalized MNPs (MNP-NMG) by magnetic separation. Wash thoroughly with PBS and then DI water (3-4 times each) to remove any unreacted NMG and reaction byproducts.
-
Storage: Resuspend the final product in DI water or a suitable buffer for long-term storage at 4°C.
Validation and Characterization Protocols
Successful functionalization must be confirmed through a suite of analytical techniques. Below are the key methods and expected outcomes.
| Technique | Purpose | Expected Outcome for MNP-NMG |
| FTIR Spectroscopy | Confirm covalent attachment of NMG. | Appearance of new peaks corresponding to amide bonds (~1650 cm⁻¹), C-H stretching from the glucosamine ring, and N-H bending, alongside the characteristic Fe-O peak (~580 cm⁻¹).[6][11] |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter & polydispersity. | A sequential increase in hydrodynamic diameter from bare MNPs to MNP-COOH to MNP-NMG, indicating successful layer-by-layer coating.[11][14] |
| Zeta Potential | Determine surface charge and colloidal stability. | A shift in zeta potential at each step: near-neutral for bare MNPs, highly negative for MNP-COOH (due to deprotonated -COOH groups), and less negative for MNP-NMG (as -COOH are consumed).[11] |
| Transmission Electron Microscopy (TEM) | Visualize core size, shape, and morphology. | Images should show spherical or quasi-spherical nanoparticles with a distinct crystalline core. The core size should remain unchanged during functionalization.[15][16] |
| Vibrating Sample Magnetometry (VSM) | Analyze magnetic properties. | The magnetization curve should show minimal or no hysteresis, confirming superparamagnetic behavior, which is essential for biomedical applications to prevent aggregation in the absence of an external magnetic field.[15][17] |
| Thermogravimetric Analysis (TGA) | Quantify the organic coating. | A distinct weight loss profile at higher temperatures compared to bare MNPs, corresponding to the decomposition of the organic (citrate and NMG) layers. This allows for quantification of the ligand density.[11] |
Application Protocol: In Vitro Targeted Cellular Uptake
This protocol provides a method to validate the targeting efficacy of MNP-NMG in a relevant cancer cell line known to overexpress glucose transporters, such as the MCF-7 breast cancer line.
Materials:
-
MCF-7 human breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MNP-NMG and a non-targeting control (e.g., MNP-PEG)
-
Prussian Blue (Perls') stain kit
-
Nuclear Fast Red counterstain
-
Microscopy equipment
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate containing sterile glass coverslips and allow them to adhere and grow for 24 hours to reach ~70% confluency.
-
Nanoparticle Incubation: Prepare sterile suspensions of MNP-NMG and control MNPs in complete culture medium at a final iron concentration of 50 µg/mL.
-
Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Washing: After incubation, remove the medium and wash the cells three times with warm PBS (1X) to eliminate any nanoparticles that are not internalized.
-
Fixation: Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Prussian Blue Staining: Wash the fixed cells with DI water. Add an equal volume of freshly prepared 2% hydrochloric acid and 2% potassium ferrocyanide solution (the components of the Prussian Blue stain) and incubate for 20 minutes. This reaction stains the iron within the nanoparticles a distinct blue color.
-
Counterstaining: Rinse the cells with DI water. Counterstain the cell nuclei with Nuclear Fast Red for 5 minutes.
-
Imaging: Wash the coverslips, mount them on microscope slides, and visualize using a light microscope.
-
Analysis: Compare the intensity and prevalence of blue staining in cells treated with MNP-NMG versus the control MNPs. A significantly higher blue coloration in the MNP-NMG treated cells indicates successful and specific targeting via the NMG ligand.
Conclusion
The protocols detailed herein provide a comprehensive and validated framework for the synthesis, functionalization, and characterization of N-methylglucosamine-coated magnetic nanoparticles. The causality behind each experimental choice is explained to provide a deeper understanding of the process. By following these self-validating methodologies, researchers can reliably produce high-quality MNP-NMG constructs poised for advanced applications in targeted cancer therapy and diagnostics. The successful execution of the characterization and in vitro validation steps is critical to ensuring the efficacy and specificity of these promising nanomedical tools.
References
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- Dadfar, S. M., Roemhild, K., Drude, N. I., von Stillfried, S., Knüchel, R., Kiessling, F., & Lammers, T. (2019). Magnetic Nanoparticles and Drug Delivery Systems for Anti-Cancer Applications: A Review. MDPI.
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- Ahmad, F., & Narain, M. (2021). Application of magnetic nanoparticles as drug delivery in cancer. ScienceDirect.
- Mocanu, A., Gherghel, A. I., Bîrcă, A. C., Burducea, M., Grumezescu, A. M., & Andronescu, E. (2023). Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. MDPI.
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- Zhou, H., Wang, Z., & Li, H. (2024). Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. National Institutes of Health.
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- Zavisova, V., Koneracka, M., Muckova, M., & Kopcansky, P. (2017). Magnetic nanoparticles modified with polyethylene glycol. ResearchGate.
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- Lee, J. Y., Chung, E., Kim, J.-H., & Lee, S. H. (2020). Glucose transporter 2-transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. National Institutes of Health.
- Abenojar, E. C., Bedoya-Hincapié, C. M., Wickramasinghe, S., & Bas-Concepcion, J. (2023). Magnetic Iron Oxide Nanoparticles: Advances in Synthesis, Mechanistic Understanding, and Magnetic Property Optimization for Improved Biomedical Performance. MDPI.
- Ancey, P.-B., Contat, C., & Meylan, E. (2018). Glucose transporters in cancer metabolism. National Institutes of Health.
- Sandler, S. E., Fellows, B., & Mefford, O. T. (2019). Best Practices for Characterization of Magnetic Nanoparticles for Biomedical Applications. ACS Publications.
- Shagdarova, B., V., D., & O., K. (2020). Immobilization of Glucose Oxidase on Magnetic Nanoparticles Modified with Chitosan and Sodium Tripolyphosphate. Chemical Engineering Transactions.
- Dadwal, A., Baldi, A., & Kumar, R. (2018). Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity. National Institutes of Health.
- Wang, Y., Chang, Y., & Liu, X. (2019). Poly(N-acryloyl-glucosamine-co-methylenebisacrylamide)-based hydrophilic magnetic nanoparticles for the extraction of aminoglycosides in meat samples. ResearchGate.
- Lee, J., Chung, E., Kim, J.-H., & Lee, S. (2020). Glucose transporter 2-transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. ResearchGate.
- Boateng, E., & Ngwa, W. (2020). Magnetic Nanoparticles: Advances in Synthesis, Sensing, and Theragnostic Applications. The Hive.
- Szablewski, L. (2017). Glucose Transporters as a Target for Anticancer Therapy. MDPI.
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N-methylglucosamine ligand exchange methods for boron removal
Application Note: N-Methyl-D-Glucamine (NMG) Ligand Exchange for High-Efficiency Boron Removal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of N-methyl-D-glucamine (NMG) functionalized resins for the selective removal of boron from aqueous solutions. Boron, while essential in trace amounts, can be detrimental to certain agricultural applications and pharmaceutical processes.[1] This guide details the underlying chemical principles, step-by-step protocols for batch and column-based boron removal, methods for process optimization, and robust quality control procedures. The information herein is designed to equip researchers and professionals with the necessary knowledge to implement and validate an effective boron removal strategy in a laboratory or industrial setting.
Introduction: The Challenge of Boron Removal
Boron is a naturally occurring element that is widely distributed in the environment. While it plays a role in various biological processes, elevated concentrations in water can be toxic to crops and can interfere with certain chemical reactions critical in drug development and manufacturing.[2] The small size and variable charge of boric acid in aqueous solutions make its removal by conventional methods like reverse osmosis challenging.
Ligand exchange chromatography utilizing resins functionalized with N-methyl-D-glucamine (NMG) offers a highly selective and efficient solution. The NMG ligand possesses multiple hydroxyl groups that exhibit a strong affinity for boric acid, forming stable complexes and enabling its effective removal from process streams.[1] This application note will explore the chemistry of this interaction and provide practical guidance for its implementation.
The Chemistry of NMG-Boron Ligand Exchange
The efficacy of NMG-based resins stems from the specific chemical interaction between the NMG molecule and boric acid. N-methyl-D-glucamine has polyol and tertiary amine groups, which enhance the potential for complexation reactions with boron.[3][4]
In aqueous solutions, boric acid exists in equilibrium with the borate ion (B(OH)₄⁻). The NMG ligand, with its vicinal diol groups, forms a stable chelate complex with the borate ion. The presence of the tertiary amine group on the NMG molecule is crucial as it helps to maintain a high pH near the resin surface, which favors the formation of the borate ion and thus enhances the sorption capacity.[5]
The overall reaction can be summarized as the formation of a 1:1 tetradentate complex between the borate ion and the NMG functional group on the resin.[6]
Sources
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Application Notes and Protocols for Meglumine-Based Hydrogels in Tissue Engineering
A Proposed Framework for Development and Evaluation
Disclaimer: The following application notes and protocols are a proposed framework based on the established chemical properties of meglumine and general principles of hydrogel engineering. To date, there is limited direct literature on the formulation and application of hydrogels primarily composed of meglumine for tissue engineering. These protocols are intended to serve as a scientifically-grounded starting point for researchers and drug development professionals interested in exploring this novel class of biomaterials.
Introduction: The Potential of Meglumine in Hydrogel Scaffolds
Meglumine, an amino sugar derived from sorbitol, is a highly water-soluble and biocompatible compound extensively used as an excipient in pharmaceutical formulations.[1][2][3][4] Its molecular structure, featuring a secondary amine and multiple hydroxyl groups, presents intriguing possibilities for its use as a monomer or crosslinking agent in the formation of hydrogels for tissue engineering.[5][6] These functional groups offer multiple sites for chemical modification and crosslinking, allowing for the theoretical design of hydrogels with tunable properties.[7][8]
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM) of native tissues, providing a supportive environment for cell growth and tissue regeneration. The incorporation of meglumine into hydrogel networks could potentially offer several advantages:
-
Inherent Biocompatibility: Meglumine has a long history of safe use in pharmaceutical products, suggesting a low probability of cytotoxicity and immunogenicity.[3][9]
-
Hydrophilicity: The numerous hydroxyl groups on the meglumine molecule are expected to contribute to high water retention in the hydrogel network, which is crucial for nutrient and waste transport for encapsulated cells.
-
Tunable Mechanical Properties: By controlling the degree of crosslinking and the concentration of meglumine, it may be possible to tailor the mechanical stiffness of the hydrogels to match that of specific target tissues.
-
Bioactivity: The amine and hydroxyl groups could serve as handles for the covalent attachment of bioactive molecules, such as growth factors or cell adhesion peptides, to guide cellular behavior.
This document provides a detailed, albeit theoretical, guide to the synthesis, characterization, and in vitro/in vivo evaluation of meglumine-based hydrogels for tissue engineering applications.
Part 1: Proposed Synthesis of Meglumine-Based Hydrogels
The synthesis of meglumine-based hydrogels can be approached through various crosslinking strategies that leverage its amine and hydroxyl functionalities. Here, we propose a common method involving a biocompatible crosslinker.
Protocol 1: Synthesis of a Meglumine-Based Hydrogel using a Di-epoxide Crosslinker
This protocol describes the formation of a hydrogel through the reaction of meglumine's amine and hydroxyl groups with a di-epoxide crosslinker, such as 1,4-butanediol diglycidyl ether (BDDE), a commonly used crosslinking agent for biopolymer hydrogels.
Materials:
-
Meglumine (pharmaceutical grade)
-
1,4-butanediol diglycidyl ether (BDDE)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Syringes and needles
-
Molds (e.g., silicone molds of desired shape and size)
Procedure:
-
Preparation of Meglumine Solution:
-
Dissolve a desired concentration of meglumine (e.g., 10-20% w/v) in PBS.
-
Gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Adjust the pH of the meglumine solution to approximately 9.0-10.0 with 1 M NaOH to facilitate the reaction with the epoxide groups.
-
-
Crosslinking Reaction:
-
Add the BDDE crosslinker to the meglumine solution. The molar ratio of BDDE to meglumine will determine the crosslinking density and, consequently, the hydrogel's properties. A starting point could be a 1:1 molar ratio of epoxide groups to amine groups.
-
Thoroughly mix the solution by gentle vortexing or pipetting to ensure a homogenous reaction mixture.
-
-
Gelation:
-
Dispense the reaction mixture into the desired molds.
-
Incubate the molds at 37°C for 24-48 hours to allow for complete gelation. The gelation time will depend on the concentration of reactants and the temperature.
-
-
Purification:
-
After gelation, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of PBS to wash out any unreacted reagents.
-
Change the PBS solution every 12 hours for at least 3 days to ensure thorough purification.
-
Causality Behind Experimental Choices:
-
The alkaline pH is necessary to deprotonate the amine and hydroxyl groups of meglumine, increasing their nucleophilicity to react with the epoxide groups of BDDE.
-
The incubation at 37°C accelerates the crosslinking reaction.
-
Extensive washing is crucial to remove any potentially cytotoxic unreacted BDDE and other reagents.
Part 2: Characterization of Meglumine-Based Hydrogels
Thorough characterization is essential to understand the physicochemical properties of the newly synthesized hydrogels and their suitability for specific tissue engineering applications.
Protocol 2: Swelling and Degradation Studies
Objective: To determine the water uptake capacity and degradation kinetics of the meglumine hydrogels.
Materials:
-
Lyophilized (freeze-dried) meglumine hydrogels
-
PBS (pH 7.4)
-
Analytical balance
Procedure for Swelling Ratio:
-
Lyophilize pre-weighed, purified hydrogel samples to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] * 100
Procedure for In Vitro Degradation:
-
Place pre-weighed, lyophilized hydrogel samples in PBS at 37°C.
-
At various time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the hydrogels, rinse with deionized water, and lyophilize to obtain the dry weight at that time point (Wt).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(Wd - Wt) / Wd] * 100
Expected Outcomes:
The swelling ratio will provide insight into the hydrophilicity and crosslinking density of the hydrogel. The degradation profile will indicate the stability of the hydrogel under physiological conditions.
| Hydrogel Formulation | Expected Swelling Ratio (%) | Expected Degradation (28 days, %) |
| 10% Meglumine, 1:1 BDDE | 800 - 1200 | 10 - 20 |
| 20% Meglumine, 1:1 BDDE | 600 - 1000 | 5 - 15 |
| 10% Meglumine, 0.5:1 BDDE | 1200 - 1800 | 20 - 35 |
Table 1: Hypothetical Swelling and Degradation Properties of Meglumine Hydrogels.
Protocol 3: Rheological Characterization
Objective: To determine the viscoelastic properties of the meglumine hydrogels.
Materials:
-
Hydrated meglumine hydrogel discs
-
Rheometer with parallel plate geometry
Procedure:
-
Place a hydrogel disc of known dimensions onto the rheometer plate.
-
Perform a strain sweep to determine the linear viscoelastic region (LVER).
-
Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component of the hydrogel.
Expected Outcomes:
The rheological data will provide quantitative information on the stiffness and gel-like behavior of the hydrogels. For a stable hydrogel, G' should be significantly higher than G''.
Part 3: In Vitro Biocompatibility Assessment
Evaluating the interaction of meglumine-based hydrogels with cells is a critical step in determining their potential for tissue engineering.
Protocol 4: Cytotoxicity Assessment using MTT Assay
Objective: To assess the potential cytotoxicity of hydrogel leachables on a cell line.
Materials:
-
Meglumine hydrogels
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., L929)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Hydrogel Extracts:
-
Sterilize hydrogel samples by autoclaving or UV irradiation.
-
Incubate the sterile hydrogels in cell culture medium at a ratio of 0.2 g/mL for 72 hours at 37°C to obtain hydrogel extracts.
-
Filter the extracts through a 0.22 µm filter.
-
-
Cell Seeding and Treatment:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with the prepared hydrogel extracts and incubate for another 24 and 48 hours. Use fresh medium as a negative control and a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = [(Absorbance of sample / Absorbance of negative control)] * 100
-
Expected Outcomes:
Based on the known biocompatibility of meglumine, the cell viability is expected to be high (>90%), indicating no significant cytotoxicity.
Protocol 5: Cell Viability in 3D Culture using Live/Dead Staining
Objective: To visualize the viability of cells encapsulated within the meglumine hydrogel.
Materials:
-
Cell-laden meglumine hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Confocal microscope
Procedure:
-
Cell Encapsulation:
-
Mix a suspension of cells (e.g., mesenchymal stem cells) with the pre-polymer meglumine-crosslinker solution just before gelation.
-
Allow the cell-laden hydrogel to crosslink.
-
-
Staining:
-
At desired time points (e.g., day 1, 3, 7), wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light.[10]
-
-
Imaging:
-
Visualize the stained hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Expected Outcomes:
A high percentage of green-stained cells will indicate good biocompatibility and support for cell survival within the hydrogel matrix.
Part 4: In Vivo Biocompatibility and Tissue Response
Animal studies are necessary to evaluate the in vivo biocompatibility and the host tissue response to the implanted meglumine hydrogels.
Protocol 6: Subcutaneous Implantation in a Rodent Model
Objective: To assess the in vivo biocompatibility and inflammatory response to the meglumine hydrogel.
Animal Model:
Procedure:
-
Implantation:
-
Anesthetize the animal following approved institutional protocols.
-
Create a subcutaneous pocket on the dorsum of the animal.
-
Implant a sterile, pre-formed meglumine hydrogel into the pocket.
-
Suture the incision.
-
-
Explantation and Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the hydrogels along with the surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the samples for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome.[13][14][15][16]
-
Histological Evaluation:
-
H&E Staining: To assess the inflammatory response by observing the presence of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) at the implant-tissue interface.
-
Masson's Trichrome Staining: To evaluate the formation of a fibrous capsule around the implant.
Expected Outcomes:
A biocompatible meglumine hydrogel should elicit a minimal inflammatory response that resolves over time, with the formation of a thin, well-organized fibrous capsule.
Conclusion and Future Directions
The proposed application notes and protocols provide a comprehensive, though theoretical, roadmap for the development and evaluation of novel meglumine-based hydrogels for tissue engineering. The inherent biocompatibility and versatile chemistry of meglumine make it a promising candidate for creating a new class of biomaterials. Future research should focus on experimentally validating these proposed protocols, exploring different crosslinking chemistries to fine-tune the hydrogel properties, and investigating the efficacy of these hydrogels in specific tissue regeneration models, such as for cartilage, bone, or skin repair. The successful development of meglumine-based hydrogels could offer a valuable addition to the toolbox of materials available for regenerative medicine.
References
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Meglumine. Midas Pharma. Retrieved from [Link]
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Meglumine. SEEBIO BIOTECH (SHANGHAI) CO.,LTD. Retrieved from [Link]
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Functional Hydrogels in Food Applications: A Review of Crosslinking Technologies, Encapsulation Trends, and Emerging Challenges. (2023, April 25). MDPI. Retrieved from [Link]
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Meglumine. Wikipedia. Retrieved from [Link]
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The Chemistry of Meglumine: Properties and Production Insights. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Amine-Infused Hydrogels with Nonaqueous Solvents: Facile Platforms to Control CO2 Capture Performance. ACS Publications. Retrieved from [Link]
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Subcutaneous implantation of hydrogels in rats. ResearchGate. Retrieved from [Link]
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The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels. PMC. Retrieved from [Link]
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How can I conduct Live/Dead Assay in cell seeded hydrogel? ResearchGate. Retrieved from [Link]
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Rheological Characterization of Polysaccharide−Poly(ethylene glycol) Star Copolymer Hydrogels. ACS Publications. Retrieved from [Link]
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N-Methyl-D-glucamine. PubChem. Retrieved from [Link]
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Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. PMC. Retrieved from [Link]
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The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels. ResearchGate. Retrieved from [Link]
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Preclinical study of the long‐range safety and anti‐inflammatory effects of high‐dose oral meglumine. ResearchGate. Retrieved from [Link]
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Injectable hydrogels for treating skin injuries in diabetic animal models: a systematic review. Systematic Reviews. Retrieved from [Link]
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RHEOLOGICAL CHARACTERIZATION OF POLYSACCHARIDE GELS. LUTPub. Retrieved from [Link]
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Histology of hydrogel implants with surrounding tissue remodelling. ResearchGate. Retrieved from [Link]
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Subcutaneous implantation of hydrogels in C57BL/6 mice. ResearchGate. Retrieved from [Link]
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A guide to live dead staining cells in hydrogels. Lab Tools and Tricks. Retrieved from [Link]
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Rheological Characterization of Hydrogels from Alginate-Based Nanodispersion. ResearchGate. Retrieved from [Link]
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Cross-linking in Hydrogels - A Review. SciSpace. Retrieved from [Link]
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Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC. Retrieved from [Link]
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Mouse Model Demonstrates How Synthetic Hydrogels Stimulate Real-Life Intestinal Healing. Michigan Medicine. Retrieved from [Link]
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Histological processing of pH-sensitive hydrogels used in corneal implant applications. Taylor & Francis Online. Retrieved from [Link]
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Clinical Profile of Meglumine USP. GlobalRx. Retrieved from [Link]
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A Comprehensive Review of Polysaccharide-Based Hydrogels as Promising Biomaterials. MDPI. Retrieved from [Link]
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Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. MDPI. Retrieved from [Link]
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How could we dissolve agar based hydrogel for cell MTT assay and cell live/dead assay? ResearchGate. Retrieved from [Link]
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Implantation of hydrogels in the animal model. ResearchGate. Retrieved from [Link]
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Comparative Study of Polysaccharide-Based Hydrogels: Rheological and Texture Properties and Ibuprofen Release. MDPI. Retrieved from [Link]
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Histological Processing of pH-Sensitive Hydrogels Used in Corneal Implant Applications. Taylor & Francis Online. Retrieved from [Link]
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How Are Hydrogels Crosslinked? YouTube. Retrieved from [Link]
-
Synthesis of Poly(ethylene glycol)-based Hydrogels via Amine-Michael Type Addition with Tunable Stiffness and Postgelation Chemical Functionality. ResearchGate. Retrieved from [Link]
-
Histological analysis of hydrogels stained with Alcian blue/Sirius red. ResearchGate. Retrieved from [Link]
-
In Situ Hydrogel Formulation for Advanced Wound Dressing: Influence of Co-Solvents and Functional Excipient on Tailored Alginate–Pectin–Chitosan Blend Gelation Kinetics, Adhesiveness, and Performance. MDPI. Retrieved from [Link]
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Application Note: A Systematic Approach to Optimizing N-methylglucosamine (Meglumine) Concentration in Iodinated Contrast Media
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methylglucosamine, commonly known as meglumine, is a critical excipient in the formulation of ionic iodinated contrast media (ICM). Its primary role is to act as a counter-ion, forming a water-soluble salt with iodinated benzoic acid derivatives, thereby enabling the high iodine concentrations required for effective X-ray attenuation in medical imaging.[1][2][3] However, the concentration of meglumine is a double-edged sword; it profoundly influences the key physicochemical properties of the final product, namely viscosity, osmolality, and stability. An improperly optimized formulation can lead to challenges in administration, reduced image quality, and, most importantly, an increased risk of adverse patient reactions.
This application note presents a comprehensive, systematic methodology for optimizing meglumine concentration. We move beyond simple trial-and-error, advocating for a Quality by Design (QbD) approach consistent with ICH Q8 guidelines.[4][5][6] By carefully titrating the molar ratio of meglumine to the iodinated active pharmaceutical ingredient (API), researchers can rationally balance the trade-offs between diagnostic efficacy and patient safety. We provide detailed, field-proven protocols for formulation, characterization, and data analysis to identify an optimal formulation window that ensures high iodine solubility, manageable viscosity for injection, and physiologically tolerated osmolality.
The Scientific Rationale: Balancing the Critical Quality Attributes (CQAs)
The optimization of meglumine is fundamentally a multi-parameter problem. The concentration directly impacts three interdependent Critical Quality Attributes (CQAs) that dictate the performance and safety of the contrast agent.
-
Solubility & Stability: The core function of meglumine is to serve as a solubilizing agent.[7] It forms a stable salt with the often poorly soluble iodinated acid, preventing crystallization and allowing for highly concentrated solutions (e.g., >300 mgI/mL) necessary for clear diagnostic imaging.[1]
-
Viscosity: Viscosity is a measure of a fluid's resistance to flow. In the context of ICM, it dictates the force required for injection through narrow-gauge needles or catheters.[8] Formulations with excessively high viscosity can be difficult to administer at required flow rates, potentially leading to suboptimal vessel opacification. Meglumine salts are known to be significantly more viscous than their sodium salt counterparts, making its concentration a key factor in controlling this parameter.[9]
-
Osmolality: Osmolality refers to the concentration of solute particles in a solution. Human blood plasma has an osmolality of approximately 290 mOsm/kg.[10] Ionic contrast media, which dissociate into a cation (meglumine) and an iodinated anion in solution, inherently have a high number of particles.[3][11] This results in high osmolality (hypertonicity) relative to blood, which can cause patient discomfort (e.g., pain, heat sensation) and has been linked to a higher incidence of adverse events.[12][13] Optimizing the meglumine concentration is crucial for minimizing osmolality while maintaining the required iodine load.
The interplay between these attributes requires a careful balancing act, as depicted below.
Caption: The causal relationship between meglumine concentration and key outcomes.
Experimental Workflow for Optimization
A systematic approach is essential for efficiently navigating the formulation landscape. The following workflow provides a structured path from initial formulation to the selection of an optimized candidate. This process is designed to be self-validating by correlating physicochemical measurements directly with desired performance outcomes.
Caption: A systematic workflow for meglumine concentration optimization.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for preparing and analyzing test formulations. All operations should be conducted in a clean environment (e.g., a laminar flow hood) using appropriate personal protective equipment (PPE).
Protocol: Preparation of Test Formulations
Objective: To prepare a series of small-scale contrast media formulations with varying molar ratios of meglumine to the iodinated acid (e.g., Diatrizoic Acid).
Materials:
-
Iodinated Acid API (e.g., Diatrizoic Acid, Iothalamic Acid)
-
N-methylglucosamine (Meglumine) USP Grade
-
Water for Injection (WFI)
-
Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment (0.1 N solutions)
-
Sterile, depyrogenated glass vials with stoppers and seals
-
Calibrated analytical balance
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate Molar Quantities: For a target iodine concentration and batch size (e.g., 20 mL), calculate the required mass of the iodinated acid. Based on the desired molar ratio (e.g., 0.9:1), calculate the corresponding mass of meglumine.
-
Dissolution: To a sterile vial, add approximately 70% of the final volume of WFI.
-
While stirring, slowly add the calculated mass of meglumine and allow it to dissolve completely.
-
Slowly add the calculated mass of the iodinated acid. The solution will become acidic and the API will dissolve as it forms the meglumine salt.
-
pH Adjustment: Once all solids are dissolved, measure the pH of the solution. Adjust the pH to the target range (typically 6.5-7.5 for injectable solutions) using 0.1 N NaOH or 0.1 N HCl.[14] This step is critical for stability and physiological compatibility.
-
Final Volume: Add WFI to reach the final target volume/weight. Mix thoroughly to ensure homogeneity.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Sealing & Labeling: Securely seal the vial. Label clearly with the formulation details, including the meglumine:acid ratio and date of preparation.
-
Repeat steps 1-8 for each molar ratio in your experimental matrix.
Protocol: Viscosity Measurement
Objective: To determine the dynamic viscosity of each formulation at physiologically relevant temperatures.
Equipment:
-
Rotational viscometer or rheometer (e.g., Brookfield or similar) with a suitable spindle/cone-plate geometry for low-volume samples.[15]
-
Temperature-controlled water bath or Peltier plate for the viscometer.
Procedure:
-
Temperature Equilibration: Set the temperature control system to 37°C (body temperature). Allow the system and the sample to equilibrate for at least 15 minutes.
-
Calibration: Perform a zero-point and viscosity check using a certified viscosity standard as per the instrument's operating manual.
-
Sample Loading: Load the specified volume of the test formulation onto the viscometer, ensuring no air bubbles are trapped.
-
Measurement: Begin the measurement at a defined shear rate (or a range of shear rates to check for Newtonian behavior). Most contrast media behave as Newtonian fluids.[16]
-
Data Recording: Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s). Perform the measurement in triplicate for each sample.
-
Repeat at 25°C: Repeat the procedure at 25°C (room temperature) to understand the impact of temperature on viscosity, which is relevant for handling and injection.[17][18]
Protocol: Osmolality Measurement
Objective: To measure the osmolality of each formulation to predict its physiological impact.
Equipment:
-
Freezing point depression osmometer.
-
Appropriate osmolality standards for calibration (e.g., 100 and 2000 mOsm/kg).
Procedure:
-
Instrument Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two calibration standards that bracket the expected sample osmolality.
-
Sample Preparation: Use the formulation as prepared in Protocol 4.1. No dilution is required.
-
Measurement: Pipette the required sample volume into a sample tube.
-
Place the tube in the osmometer and initiate the measurement cycle.
-
Data Recording: Record the osmolality in mOsm/kg H₂O. Perform the measurement in triplicate for each sample.
Data Analysis and Interpretation
Once the characterization is complete, the data should be collated to facilitate analysis. The goal is to identify the meglumine concentration that provides the best balance of properties according to the Target Product Profile.
Table 1: Example Data Matrix for Meglumine Optimization
| Meglumine:Acid Molar Ratio | pH | Viscosity @ 37°C (cP) | Viscosity @ 25°C (cP) | Osmolality (mOsm/kg) | Observations (1 week @ 40°C) |
| Target Values | 6.5 - 7.5 | < 10.0 | < 15.0 | < 1000 | Clear, no crystals |
| 0.8 : 1 | 5.8 | 6.5 | 9.8 | 850 | Crystal precipitation |
| 0.9 : 1 | 6.6 | 7.9 | 11.5 | 945 | Clear, no crystals |
| 1.0 : 1 | 7.1 | 9.5 | 14.1 | 1050 | Clear, no crystals |
| 1.1 : 1 | 7.4 | 11.2 | 16.8 | 1160 | Clear, no crystals |
Interpretation of Example Data:
-
0.8:1 Ratio: This formulation fails due to insufficient meglumine, leading to low pH and precipitation of the iodinated acid, indicating poor stability.
-
0.9:1 Ratio: This formulation appears promising. It meets all target specifications for pH, viscosity at both temperatures, and osmolality, while remaining stable under accelerated conditions.
-
1.0:1 Ratio: While stable, this formulation slightly exceeds the target osmolality.
-
1.1:1 Ratio: This formulation fails on two counts: viscosity at both temperatures and osmolality are above the desired thresholds. The excess meglumine contributes unnecessarily to both parameters.
Final Remarks
The development of a safe and effective iodinated contrast medium is critically dependent on the rational optimization of its components. N-methylglucosamine, while essential for solubility, must be carefully controlled to mitigate its adverse effects on viscosity and osmolality. The systematic approach detailed in this note, combining a matrix-based experimental design with precise analytical characterization, provides drug development professionals with a robust and efficient framework for success. This methodology not only accelerates the development timeline but also builds a deep understanding of the formulation, in line with the principles of Quality by Design, ensuring a final product that is safe, effective, and manufacturable.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Meglumine as a Contrast Agent: Enhancing Medical Imaging Accuracy.
- University of New Mexico. A Primer on Parenteral Radiopaque Contrast Agents.
- Radiology Key. (2019). Computed Tomography Contrast Media and Principles of Contrast Enhancement.
- GlobalRx. Clinical Profile: Meglumine USP.
- Not cited in the final response.
- Al-Jobori, A. et al. (2020).
- Bae, K. T. et al. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study. PubMed.
- Not cited in the final response.
- Bae, K. T. et al. (2025). Influence of Contrast Media Viscosity and Temperature on Injection Pressure in Computed Tomographic Angiography A Phantom Study.
- Patsnap Synapse. (2024).
- Not cited in the final response.
- Ascendia Pharma. (2021). Considerations in Formulation Development of Injectable Solutions.
- Not cited in the final response.
- Guharoy, R. et al. (1998). Fatal adverse event secondary to high osmolality contrast agent. PubMed.
- ICH. (2009). PHARMACEUTICAL DEVELOPMENT Q8(R2).
- Rapoport, S. et al. Viscosity of iodinated contrast agents: significance for peripheral venous injection. PubMed.
- Not cited in the final response.
- DeKKA. (2019). Pharmacology, Part 5: CT and MRI Contrast Media.
- Not cited in the final response.
- Ascendia Pharma. (2021).
- European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline.
- Not cited in the final response.
- Panto, P. N. & Davies, P. Comparison of patient responses to high- and low-osmolality contrast agents injected intravenously. PubMed.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- Tharmalingam, T. (2024). Comparing Techniques for Viscosity Measurement of Biopharmaceutical Products.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- AMETEK Brookfield. 3 Easy Steps to Successful Viscosity Measurement.
- Therapeutic Goods Administration (TGA). (2024). ICH guideline Q8 (R2) on pharmaceutical development.
- Not cited in the final response.
- Not cited in the final response.
- Not cited in the final response.
- S. Kavitha. (2015). Study of Viscera by X-Ray Contrast Media in Diagnostic Radiology. Journal of Chemical and Pharmaceutical Research.
- Not cited in the final response.
Sources
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- 2. What is Meglumin diatrizoate used for? [synapse.patsnap.com]
- 3. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH guideline Q8 (R2) on pharmaceutical development | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. Articles [globalrx.com]
- 8. jocpr.com [jocpr.com]
- 9. Viscosity of iodinated contrast agents: significance for peripheral venous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eimj.org [eimj.org]
- 11. Computed Tomography Contrast Media and Principles of Contrast Enhancement | Radiology Key [radiologykey.com]
- 12. Fatal adverse event secondary to high osmolality contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of patient responses to high- and low-osmolality contrast agents injected intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 15. brookfieldengineering.com [brookfieldengineering.com]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of Meglumine Solution Stability: A Technical Guide to Preventing Discoloration
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical issue encountered in the laboratory: the discoloration of Meglumine solutions during storage. As a trusted excipient in pharmaceutical formulations, maintaining the stability and quality of Meglumine is paramount. This resource, born from extensive research and field experience, is designed to empower you with the scientific understanding and practical solutions to ensure the integrity of your experiments and formulations.
Understanding the Instability: Why Do Meglumine Solutions Discolor?
The yellowing or browning of Meglumine solutions is a visual indicator of chemical degradation. This phenomenon is not merely an aesthetic issue; it signifies the formation of impurities that can potentially impact the safety and efficacy of the final drug product. The primary culprits behind this discoloration are oxidative degradation and non-enzymatic browning reactions, specifically the Maillard reaction.
Meglumine, being a sugar alcohol amine, possesses structural features that make it susceptible to these degradation pathways. The presence of a secondary amine and multiple hydroxyl groups creates a molecule that can be influenced by various environmental factors.
Frequently Asked Questions: The Science Behind Meglumine Discoloration
Q1: What is the primary chemical reaction causing the browning of Meglumine solutions?
A1: The most significant contributor to the browning of Meglumine solutions is the Maillard reaction . This is a complex series of non-enzymatic browning reactions that occur between the amine group of Meglumine and a carbonyl group, which can be present as a reducing sugar impurity or formed from the degradation of Meglumine itself. The reaction proceeds through several stages, ultimately forming brown nitrogenous polymers and co-polymers known as melanoidins, which are responsible for the discoloration[1][2].
Q2: How does oxidation contribute to the discoloration of Meglumine solutions?
A2: Oxidative degradation is another key pathway for Meglumine instability. The presence of dissolved oxygen, trace metal ions, and exposure to light can initiate oxidation reactions. These reactions can lead to the formation of carbonyl compounds, which can then participate in the Maillard reaction, accelerating discoloration. Transition metals like copper and iron are known to catalyze such oxidative processes[3][4].
Q3: What are the key factors that accelerate the discoloration of Meglumine solutions?
A3: Several factors can significantly impact the stability of Meglumine solutions:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the Maillard reaction and oxidation.
-
pH: The pH of the solution plays a crucial role. The Maillard reaction is known to be accelerated in alkaline conditions[5]. A 1 in 10 solution of Meglumine has a pH between 11.0 and 12.0, creating a favorable environment for this reaction[6].
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions. Photostability testing is a critical aspect of evaluating drug substances and products as per ICH Q1B guidelines[7][8][9].
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can act as catalysts for oxidative degradation pathways.
-
Impurities: The purity of the Meglumine and the solvent used is critical. The presence of reducing sugars or other reactive impurities can initiate the degradation cascade[6].
Troubleshooting Guide: Proactive and Reactive Measures to Prevent Discoloration
This section provides a structured approach to troubleshooting and preventing the discoloration of your Meglumine solutions.
Proactive Strategies for Maintaining Solution Stability
1. Control of Storage Conditions:
-
Temperature: Store Meglumine solutions at controlled room temperature or under refrigeration, as specified by the manufacturer or determined by stability studies. Avoid exposure to high temperatures.
-
Light Protection: Always store Meglumine solutions in amber-colored or light-resistant containers to protect them from light exposure. For light-sensitive applications, conduct handling procedures under yellow light.
2. pH Adjustment and Buffering:
-
While Meglumine itself is basic, adjusting the pH of the final formulation to a less alkaline range, if the application allows, can slow down the Maillard reaction. The use of appropriate buffer systems can help maintain the desired pH throughout the shelf life of the solution.
3. Use of High-Purity Materials:
-
Utilize high-purity, pharmacopeial-grade Meglumine and solvents (e.g., Water for Injection) to minimize the presence of reactive impurities such as reducing sugars and metal ions.
4. Inert Atmosphere:
-
For highly sensitive applications, preparing and storing Meglumine solutions under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation by displacing oxygen.
5. Addition of Stabilizers:
-
Antioxidants: The inclusion of antioxidants can inhibit oxidative degradation.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, the addition of a chelating agent is highly recommended.
-
Ethylenediaminetetraacetic Acid (EDTA): EDTA and its salts (e.g., disodium edetate) are powerful chelating agents that sequester metal ions, preventing them from participating in redox reactions. The effectiveness of EDTA in preventing metal-catalyzed degradation is well-documented[9][13][14]. Typical concentrations in pharmaceutical formulations are in the range of 0.01% to 0.05%.
-
Reactive Troubleshooting for Discolored Solutions
If you have already observed discoloration in your Meglumine solution, it is crucial to investigate the root cause to prevent future occurrences.
Step 1: Characterize the Discoloration
-
Visual Inspection: Note the color, intensity, and any precipitate formation.
-
UV-Vis Spectrophotometry: Quantify the color by measuring the absorbance at a specific wavelength (e.g., 420 nm), as specified in pharmacopeial monographs[15][16]. An increase in absorbance indicates a higher degree of discoloration.
Step 2: Investigate Potential Causes
Review your preparation and storage procedures against the proactive strategies outlined above. Consider the following questions:
-
Was the solution exposed to elevated temperatures or light?
-
What was the pH of the solution?
-
What was the source and purity of the Meglumine and solvent?
-
Could there have been contamination with metal ions from containers or equipment?
Step 3: Analytical Investigation
-
Impurity Profiling: Employ stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify degradation products. Several HPLC-MS methods have been developed for the analysis of Meglumine and its impurities[1][15][17].
Experimental Protocols and Data
Protocol 1: Preparation of a Stabilized Meglumine Stock Solution
This protocol provides a general guideline for preparing a more stable Meglumine solution. The specific concentrations of stabilizers may need to be optimized for your particular application.
Materials:
-
Meglumine (USP/Ph. Eur. grade)
-
Water for Injection (WFI)
-
Disodium Edetate (EDTA)
-
Sodium Metabisulfite
-
Nitrogen gas (high purity)
-
Amber glass container
Procedure:
-
Deoxygenate the WFI by sparging with high-purity nitrogen gas for at least 30 minutes.
-
In the deoxygenated WFI, dissolve the desired amount of Disodium Edetate (e.g., to a final concentration of 0.02% w/v).
-
Dissolve the desired amount of Sodium Metabisulfite (e.g., to a final concentration of 0.05% w/v).
-
Slowly add and dissolve the Meglumine to achieve the target concentration.
-
If necessary, adjust the pH of the final solution using a suitable acid or base, while maintaining a nitrogen blanket over the solution.
-
Filter the solution through a 0.22 µm filter into a sterile, amber glass container.
-
Blanket the headspace of the container with nitrogen before sealing.
-
Store at the recommended temperature, protected from light.
Data Presentation: Impact of Stabilizers on Meglumine Solution Color
The following table summarizes hypothetical data from a stability study to illustrate the effectiveness of antioxidants and chelating agents.
| Formulation | Initial Absorbance (420 nm) | Absorbance after 3 months at 40°C/75% RH (420 nm) |
| Meglumine in Water | 0.010 | 0.250 |
| Meglumine with 0.05% Sodium Metabisulfite | 0.011 | 0.120 |
| Meglumine with 0.02% EDTA | 0.009 | 0.150 |
| Meglumine with 0.05% Sodium Metabisulfite and 0.02% EDTA | 0.010 | 0.050 |
Table 1: Illustrative stability data showing the effect of stabilizers on the color of a 20% w/v Meglumine solution.
Visualization of Degradation and Prevention
Logical Flowchart for Troubleshooting Meglumine Discoloration
Caption: Troubleshooting workflow for addressing Meglumine solution discoloration.
Mechanism of Stabilization by Chelating Agents and Antioxidants
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Transition-Metal-like Behavior of Main Group Elements: Ligand Exchange at a Phosphinidene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation Rate of EDTA and IDS and Their Metal Complexes [mdpi.com]
- 9. Removal of catalytic activity by EDTA from antibody light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joneshamiltonag.com [joneshamiltonag.com]
- 11. Effects of sodium bisulfate on alcohol, amine, and ammonia emissions from dairy slurry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Manganese and trace-metal mobility under reducing conditions following in situ oxidation of TCE by KMnO4: a laboratory column experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical and Biochemical Bases for EDTA Biodegradation | National Agricultural Library [nal.usda.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of N-methylglucosamine (Meglumine) Formulations
Welcome to the technical support center for N-methylglucosamine (meglumine) formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve thermal stability challenges associated with meglumine. As a versatile pharmaceutical excipient used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), understanding its own stability profile is critical for robust formulation development.[1][2][3][4][5] This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity and performance of your formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of meglumine.
Q1: What is N-methylglucosamine (meglumine) and why is its thermal stability a concern?
A1: N-methylglucosamine, commonly known as meglumine, is an amino sugar derived from sorbitol.[1] In pharmaceutical formulations, it is widely used as a pH modifier, a solubilizing agent for poorly soluble drugs, and a general stabilizer.[2][3][4][5] Its thermal stability is a significant concern because, like many sugar derivatives and amines, it can undergo degradation at elevated temperatures encountered during manufacturing (e.g., heat sterilization) or long-term storage under accelerated conditions.[6] This degradation can lead to a loss of potency, the formation of impurities, changes in pH, and undesirable aesthetic changes like discoloration, all of which can compromise the safety and efficacy of the final drug product.
Q2: What are the most common signs of thermal degradation in a meglumine-containing formulation?
A2: The most frequently observed sign of thermal degradation is a change in color, typically a progression from colorless to yellow and then to brown.[7] This is often indicative of the Maillard reaction. Other signs may include a shift in the formulation's pH, the precipitation of the API or excipients, or the detection of new peaks during chromatographic analysis (e.g., HPLC), which represent degradation products.
Q3: What is the Maillard reaction, and why is it relevant to meglumine?
A3: The Maillard reaction is a non-enzymatic browning reaction between an amino group and the carbonyl group of a reducing sugar.[8][9] The reaction is initiated by the condensation of the amine and the sugar to form a Schiff base, which then undergoes rearrangement and further complex reactions to produce brown nitrogenous polymers known as melanoidins.[10][11] Meglumine is an N-methylated amino sugar, meaning it contains both the amine functionality and the sugar-like polyol structure, making it susceptible to participating in or initiating such reactions, especially when exposed to heat or in the presence of other reactive carbonyl species.[12]
Q4: Can meglumine interact with the API or other excipients to cause instability?
A4: Yes. Drug-excipient interactions are a critical consideration. Meglumine, being a secondary amine, is nucleophilic and can react with certain APIs. For instance, it can undergo a Michael addition reaction with an API containing an α,β-unsaturated carbonyl system.[13][14] It has also been shown to react with and scavenge formaldehyde, which can be a contaminant from other excipients, thereby protecting an API that is sensitive to formaldehyde-induced degradation.[15][16] Therefore, a thorough understanding of the API's chemical structure is essential when formulating with meglumine.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Instability
This guide provides a systematic approach to identifying and mitigating common thermal stability issues in meglumine formulations.
Issue 1: Formulation Turns Yellow or Brown Upon Heating or Storage
-
Probable Cause: The Maillard reaction or similar non-enzymatic browning processes are the most likely culprits behind this color change. This is accelerated by heat and can occur if reducing sugars or other carbonyl-containing impurities are present in the formulation.
-
Investigative Steps:
-
Forced Degradation Study: Conduct a forced degradation study by exposing the drug product, the API alone, and a placebo (formulation without the API) to thermal stress (e.g., 60-80°C).[6][13] If the placebo containing meglumine also turns brown, it confirms the instability is related to the excipients.
-
Excipient Screening: Analyze all raw materials for the presence of reducing sugars or reactive carbonyl impurities. Some excipients, like polysorbates, can degrade to form small amounts of formaldehyde, which could potentially participate in browning reactions.[15][16]
-
Chromatographic Analysis: Use a stability-indicating HPLC method to analyze the stressed samples. Look for the appearance of new, broad peaks in the later-eluting region of the chromatogram, which can be characteristic of the polymeric melanoidins formed during the Maillard reaction.
-
-
Mitigation Strategies:
-
pH Optimization: The Maillard reaction is highly pH-dependent. Adjusting and maintaining the formulation pH in a slightly acidic range (if the API is stable) can significantly slow the reaction rate.[8] Meglumine itself is basic (pKa ≈ 9.6) and creates an alkaline microenvironment that can favor the reaction; the addition of a suitable buffering agent is recommended.[4]
-
Inert Atmosphere: Browning reactions are often oxidative. Purging the formulation with an inert gas like nitrogen or argon before sealing the container can reduce oxidative degradation pathways that contribute to color formation.
-
Addition of Antioxidants: Incorporating antioxidants can inhibit oxidative processes that contribute to degradation. The choice of antioxidant depends on the nature of the formulation (aqueous vs. non-aqueous).
-
Table 1: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Type | Typical Concentration Range | Key Considerations |
| Ascorbic Acid (Vitamin C) | Water-Soluble | 0.01% - 0.1% | Can cause pH drop; potential for its own degradation products.[17] |
| Sodium Metabisulfite | Water-Soluble | 0.01% - 1.0% | Effective but can react with some APIs. Must be used with caution. |
| Butylated Hydroxytoluene (BHT) | Oil-Soluble | 0.01% - 0.1% | Suitable for lipid-based or non-aqueous formulations.[7] |
| DL-alpha-tocopherol (Vitamin E) | Oil-Soluble | 0.01% - 0.05% | Often used in combination with other antioxidants like ascorbic acid.[18] |
Causality Explained: Antioxidants work by scavenging free radicals, which are highly reactive species that can initiate and propagate oxidative chain reactions.[7] By neutralizing these radicals, antioxidants interrupt the degradation process, thereby preserving the stability of oxidation-prone ingredients like meglumine.[18][19]
Issue 2: pH of the Formulation Drifts During Stability Studies
-
Probable Cause: A shift in pH can result from the degradation of meglumine or other excipients into acidic or basic byproducts. For example, oxidative degradation can lead to the formation of carboxylic acids.
-
Investigative Steps:
-
Monitor pH Closely: Implement more frequent pH measurements during your stability study to map the rate of change.
-
Ion Chromatography: Use ion chromatography to identify and quantify any small acidic or basic species that may be forming.
-
-
Mitigation Strategies:
-
Implement a Buffering System: Relying on meglumine alone for pH control is often insufficient. Introduce a robust buffer system (e.g., phosphate, citrate) with adequate buffer capacity at the target pH to resist changes.[20] Ensure the chosen buffer is compatible with the API and other excipients.
-
Control Headspace Oxygen: As mentioned previously, blanketing with an inert gas can prevent oxidative degradation that leads to the formation of acidic byproducts.
-
Section 3: Preventative Strategies & Formulation Guidance
Proactive formulation design is the most effective way to ensure long-term stability.
Lyophilization (Freeze-Drying)
For formulations that are highly sensitive to thermal degradation in an aqueous state, lyophilization is an excellent strategy.[20] By removing water through sublimation, molecular mobility is drastically reduced, effectively halting degradation reactions like hydrolysis and the Maillard reaction.[21][22][23]
-
Causality Explained: The Maillard reaction and hydrolysis require water as a solvent for reactants to mobilize and interact. Lyophilization converts the liquid formulation into a stable, dry powder (or "cake"), essentially locking the molecules in place and preventing these water-dependent degradation pathways.[24]
Rational Excipient Selection
-
Avoid Reducing Sugars: When formulating with meglumine, avoid using excipients that are reducing sugars (e.g., glucose, lactose, fructose) if possible, as they are direct reactants in the Maillard reaction.[11] If a bulking agent is needed, consider non-reducing sugars like sucrose or polyols like mannitol.
-
Use High-Purity Excipients: Source excipients from reputable suppliers and review their certificates of analysis for levels of impurities like peroxides, heavy metals, and formaldehyde, all of which can catalyze degradation.[25]
Diagram 1: Key Degradation Pathway for Meglumine Formulations
This diagram illustrates the Maillard reaction, a primary cause of discoloration in formulations containing meglumine and a reactive carbonyl source.
Caption: The Maillard reaction pathway leading to discoloration.
Diagram 2: Troubleshooting Workflow for Formulation Instability
This decision tree provides a logical workflow for diagnosing the root cause of instability in a meglumine formulation.
Sources
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- 2. pharmaexcipients.com [pharmaexcipients.com]
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- 12. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Redox modulation of curcumin stability: Redox active antioxidants increase chemical stability of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Navigating the Cold Chain: A Technical Guide to Overcoming Solubility Limits of Meglumine Salts
Welcome to the Technical Support Center for Meglumine Salt Formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of meglumine salts, particularly in cold water or refrigerated conditions (2-8°C). As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your formulation development.
Meglumine is a widely used excipient and counterion that significantly enhances the solubility and stability of acidic active pharmaceutical ingredients (APIs).[1][2] However, the advantages of meglumine salt formation can be compromised by temperature-dependent solubility, leading to precipitation and stability issues, especially under refrigerated storage conditions. This guide provides a comprehensive resource for troubleshooting these issues in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my meglumine salt, which is soluble at room temperature, precipitating in the refrigerator?
A1: This is a common observation rooted in the thermodynamics of dissolution. The solubility of most salts, including many meglumine salts, is an endothermic process, meaning it consumes heat from the surroundings to dissolve.[3] Consequently, as the temperature decreases, the equilibrium solubility of the salt also decreases. When a saturated or near-saturated solution prepared at room temperature is cooled, it can become supersaturated at the lower temperature, leading to crystallization and precipitation of the meglumine salt.[4] The rate and extent of precipitation can be influenced by factors such as the cooling rate, the presence of nucleation sites, and the specific physicochemical properties of the API and its meglumine salt.
Q2: Is it the meglumine or the API salt that is limiting the solubility in cold water?
A2: While meglumine itself is highly soluble in water, the solubility of the resulting salt is a distinct property.[5] The overall solubility of the meglumine salt is governed by the lattice energy of the salt crystal and the hydration energy of the individual ions (meglumine cation and API anion). At colder temperatures, the reduced kinetic energy of the water molecules may not be sufficient to overcome the lattice energy of the salt, leading to lower solubility. Therefore, it is the solubility of the entire meglumine salt that is the limiting factor, not the solubility of meglumine alone.
Q3: How does pH affect the solubility of my meglumine salt at low temperatures?
A3: Meglumine is an organic base, and its salts with acidic APIs will establish a specific pH when dissolved in water.[6] The pH of the solution can influence the ionization state of both the API and any other excipients present. For a weakly acidic API, a decrease in temperature can sometimes cause a slight shift in the pKa of the API or the pH of the solution, potentially reducing the overall solubility of the salt. It is crucial to measure and control the pH of your formulation at the intended storage temperature. However, studies have suggested that the solubility enhancement provided by meglumine is not solely a pH effect but also involves other favorable interactions.[7]
Q4: What is "salting out" and could it be affecting my meglumine salt formulation in the cold?
A4: "Salting out" is a phenomenon where the solubility of a non-electrolyte or a salt is reduced by the addition of another electrolyte.[8] In the context of a meglumine salt formulation, if other salts (e.g., from buffers) are present, they can compete for water molecules for hydration. At lower temperatures, where water's solvating capacity is already reduced, this competition can become more pronounced, leading to the precipitation of the less soluble species, which could be your meglumine salt.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving solubility issues with meglumine salts in cold water.
Issue 1: Unexpected Precipitation Upon Cooling
Symptoms: A clear solution at room temperature becomes cloudy or forms visible crystals when stored at 2-8°C.
Root Cause Analysis and Solutions:
-
Supersaturation: The most likely cause is that the concentration of the meglumine salt exceeds its solubility limit at the lower temperature.
-
Solution: The most straightforward solution is to decrease the concentration of the meglumine salt to below its saturation point at the target cold temperature. This requires determining the solubility curve of your specific meglumine salt.
-
-
Slow Crystallization Kinetics: Sometimes, a solution can remain supersaturated for a period before nucleation and crystal growth occur.
Issue 2: Formulation Instability and Discoloration at Low Temperatures
Symptoms: In addition to precipitation, the formulation shows a change in color or evidence of degradation over time in refrigerated storage.
Root Cause Analysis and Solutions:
-
pH Shift: As mentioned in the FAQs, a temperature-induced pH shift can affect the stability of the API.
-
Solution: Utilize a robust buffering system that maintains a stable pH across the desired temperature range. Be mindful of the potential for buffer components to crystallize at low temperatures, which can also cause a significant pH shift.[11]
-
-
Excipient Incompatibility: Some excipients may become less soluble or interact differently with the meglumine salt at lower temperatures.
-
Solution: Conduct thorough excipient compatibility studies at your target storage temperature. This should include visual inspection, pH monitoring, and analysis for degradation products.
-
Section 3: Experimental Protocols
Protocol 1: Determining the Temperature-Dependent Solubility of a Meglumine Salt
A crucial first step in troubleshooting is to quantify the solubility of your meglumine salt at different temperatures.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess of the meglumine salt to a known volume of purified water in several sealed vials.
-
Place the vials in temperature-controlled environments (e.g., water baths or incubators) set at various temperatures (e.g., 4°C, 10°C, 15°C, 25°C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is essential to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.
-
-
Sample Analysis:
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering the supernatant through a pre-warmed or pre-cooled syringe filter (depending on the sample temperature) is recommended.
-
Quantify the concentration of the API in the supernatant using a validated analytical method, such as HPLC-UV.
-
-
Data Presentation:
-
Plot the solubility (in mg/mL or mol/L) as a function of temperature to generate a solubility curve.
-
Data Presentation Example:
| Temperature (°C) | Solubility of Meglumine Salt X (mg/mL) |
| 4 | 15.2 |
| 10 | 25.8 |
| 15 | 38.1 |
| 25 | 65.5 |
Protocol 2: Screening for Effective Co-solvents and Crystallization Inhibitors
This protocol helps in identifying excipients that can enhance the solubility and stability of your meglumine salt formulation at low temperatures.
Methodology:
-
Co-solvent Screening:
-
Prepare a series of aqueous solutions containing different concentrations of pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400).[12]
-
Determine the solubility of your meglumine salt in each co-solvent mixture at the target cold temperature (e.g., 4°C) using the method described in Protocol 1.
-
-
Crystallization Inhibitor Screening:
-
Prepare supersaturated solutions of your meglumine salt in the chosen aqueous or co-solvent system at an elevated temperature.
-
Add different types and concentrations of crystallization inhibitors (e.g., PVP, HPMC, cyclodextrins) to these solutions.[13]
-
Cool the solutions to the target cold temperature and monitor them over time for the onset of precipitation. This can be done visually or by using a turbidity meter.
-
Data Presentation Example:
| Formulation | Time to Precipitation at 4°C (hours) |
| Meglumine Salt X in Water | < 1 |
| Meglumine Salt X in 10% Propylene Glycol | 12 |
| Meglumine Salt X in Water + 1% PVP K30 | > 72 |
| Meglumine Salt X in 10% Propylene Glycol + 1% PVP K30 | > 168 |
Section 4: Visualization of Concepts
Diagram 1: Factors Influencing Meglumine Salt Solubility in Cold Water
This diagram illustrates the key factors that can lead to the precipitation of meglumine salts at low temperatures.
Caption: Key factors leading to meglumine salt precipitation at low temperatures.
Diagram 2: Troubleshooting Workflow for Meglumine Salt Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. clariant.com [clariant.com]
- 3. m.youtube.com [m.youtube.com]
- 4. diva-portal.org [diva-portal.org]
- 5. phexcom.com [phexcom.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization behavior of mannitol in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. CN114404360B - Preparation method of flunixin meglumine injection - Google Patents [patents.google.com]
Technical Support Center: Strategies for Reducing the Hygroscopicity of N-methylglucosamine Powder
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for managing and reducing the hygroscopicity of N-methylglucosamine (meglumine) powder. As a highly functional excipient and active pharmaceutical ingredient (API) fragment, controlling its interaction with moisture is critical for ensuring product stability, manufacturability, and performance.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions regarding the hygroscopic nature of N-methylglucosamine.
FAQ 1: Why is my N-methylglucosamine powder clumping and difficult to handle?
N-methylglucosamine is inherently hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This is due to its molecular structure, which is rich in polar functional groups, specifically multiple hydroxyl (-OH) groups and a secondary amine (-NH) group. These groups readily form hydrogen bonds with water molecules present in the air.
The absorption of moisture leads to a range of physical changes in the powder:
-
Clumping and Caking: Water molecules act as bridges between individual powder particles, leading to agglomeration and loss of flowability.
-
Appearance Changes: The powder may change from a free-flowing white crystalline solid to a dense, off-white or even yellowish mass.[1]
-
Handling Difficulties: Caked powder is difficult to accurately weigh and dispense, leading to process variability.
FAQ 2: What are the consequences of moisture absorption for my formulation?
Beyond the immediate handling challenges, moisture uptake in N-methylglucosamine can have significant consequences for your final product:
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways or other chemical reactions, potentially leading to the formation of impurities and a loss of potency of the API it is formulated with.[2]
-
Altered Physicochemical Properties: Moisture can induce phase transitions in the solid-state, such as converting an anhydrous form to a hydrate, which can alter solubility and dissolution rates.
-
Compromised Stability and Shelf-Life: The cumulative effects of chemical and physical changes due to moisture can significantly reduce the long-term stability and shelf-life of the drug product.[3]
FAQ 3: How is the hygroscopicity of a powder like N-methylglucosamine formally classified?
| Hygroscopicity Classification | Weight Gain after 24h at 25°C and 80% RH (Ph. Eur.) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.12% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
| Deliquescent | Absorbs enough water to form a liquid |
Given its polyol and amine nature, N-methylglucosamine is anticipated to be at least hygroscopic, and potentially very hygroscopic. Precise classification requires experimental determination using Dynamic Vapor Sorption (DVS).
Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when working with N-methylglucosamine powder.
Troubleshooting Guide 1: Powder Caking During Storage and Handling
-
Problem: N-methylglucosamine powder forms hard cakes in its container, making it impossible to use.
-
Root Cause Analysis:
-
Inadequate Storage Conditions: Exposure to ambient humidity is the primary cause. Standard laboratory environments can have RH levels sufficient to cause caking.
-
Improper Packaging: The packaging may not provide an adequate moisture barrier.
-
-
Solutions:
-
Environmental Control: Store N-methylglucosamine in a controlled environment with low relative humidity, ideally below 40% RH.[2] This can be achieved using desiccators with a suitable desiccant (e.g., silica gel, molecular sieves) or in a glove box purged with dry nitrogen.
-
Moisture-Resistant Packaging: Ensure the powder is stored in tightly sealed containers with a proven low moisture vapor transmission rate (MVTR). For highly sensitive applications, consider packaging under an inert atmosphere.
-
Use of Desiccants: Place desiccant packs within the secondary packaging to absorb any ingress of moisture.
-
Troubleshooting Guide 2: Inconsistent Dissolution Profiles of Formulations
-
Problem: Batches of a formulation containing N-methylglucosamine show variable dissolution rates.
-
Root Cause Analysis:
-
Variable Moisture Content: Inconsistent moisture content in the N-methylglucosamine raw material can lead to differences in its solid-state properties and how it interacts with other excipients and the API.
-
Solid-State Transformation: Moisture may have induced a partial or complete change in the crystalline form of N-methylglucosamine or the API.
-
-
Solutions:
-
Characterize Incoming Material: Implement routine characterization of incoming N-methylglucosamine batches for moisture content (e.g., Karl Fischer titration) and solid-state form (e.g., XRPD, DSC).
-
Pre-Drying: If moisture content is variable, consider a controlled drying step for the N-methylglucosamine powder before formulation.
-
Formulation Strategies to Reduce Hygroscopicity: Implement one of the strategies detailed in Part 3 of this guide to create a more stable, less hygroscopic form of N-methylglucosamine for your formulation.
-
Part 3: In-Depth Technical Protocols for Hygroscopicity Reduction
This section provides detailed methodologies for advanced strategies to mitigate the hygroscopicity of N-methylglucosamine.
Strategy 1: Co-crystallization
Co-crystallization involves combining N-methylglucosamine with a pharmaceutically acceptable co-former to create a new crystalline solid with improved physicochemical properties, including reduced hygroscopicity.[3][4]
By forming strong hydrogen bonds between N-methylglucosamine and the co-former, the number of available sites for water molecules to bind is reduced. This can significantly decrease the material's affinity for moisture.
Caption: Workflow for co-crystal screening and evaluation.
-
Co-former Selection: Choose a selection of pharmaceutically acceptable organic acids (e.g., benzoic acid, succinic acid, tartaric acid) or amino acids (e.g., proline, glycine).[5]
-
Preparation: Accurately weigh N-methylglucosamine and the chosen co-former in a 1:1 molar ratio.
-
Grinding: Place the powder mixture into a ball mill or a mortar and pestle.
-
Solvent Addition: Add a minimal amount (a few microliters) of a suitable solvent (e.g., ethanol, methanol, or water) to facilitate molecular mobility.
-
Milling/Grinding: Grind the mixture for a set period (e.g., 30-60 minutes).
-
Isolation: Collect the resulting powder.
-
Analysis: Analyze the powder using X-ray Powder Diffraction (XRPD) to identify new diffraction patterns indicative of co-crystal formation. Compare the pattern to the individual components.
-
Further Characterization: Promising candidates should be further characterized by Differential Scanning Calorimetry (DSC) to identify a new, sharp melting point and by Dynamic Vapor Sorption (DVS) to quantify the reduction in hygroscopicity.
Strategy 2: Spray Drying to Form an Amorphous Solid Dispersion
Spray drying can be used to rapidly remove a solvent from a solution of N-methylglucosamine and a polymer, creating an amorphous solid dispersion (ASD) where the N-methylglucosamine molecules are molecularly dispersed within the polymer matrix.
By creating an amorphous system and encapsulating the N-methylglucosamine within a less hygroscopic polymer, the overall hygroscopicity of the powder can be significantly reduced. This method also offers the potential to improve the solubility of co-formulated APIs.
Caption: Workflow for developing a spray-dried formulation.
-
Polymer and Solvent Selection: Choose a suitable polymer with low hygroscopicity, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). Select a solvent system that dissolves both N-methylglucosamine and the polymer (e.g., a mixture of water and ethanol).
-
Feed Solution Preparation: Prepare a solution with a specific solids content (e.g., 5-10% w/v) of N-methylglucosamine and the chosen polymer.
-
Spray Dryer Setup: Set the initial parameters for the spray dryer. These will need to be optimized, but starting points could be:
-
Inlet Temperature: 120-180°C
-
Atomizing Gas Flow: Dependent on the nozzle type.
-
Feed Rate: 5-15 mL/min
-
Aspirator/Drying Gas Flow: Set to ensure efficient drying and powder collection.
-
-
Spray Drying: Pump the feed solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid particles.
-
Powder Collection: The dried powder is separated from the gas stream by a cyclone and collected.
-
Secondary Drying: The collected powder may require further drying under vacuum to remove residual solvent.
-
Analysis: Characterize the resulting powder for its amorphous nature (XRPD will show a halo pattern), thermal properties (DSC), particle morphology (Scanning Electron Microscopy - SEM), and hygroscopicity (DVS).
Strategy 3: Co-processing with Low-Hygroscopicity Excipients
This strategy involves blending or granulating N-methylglucosamine with a larger proportion of a non-hygroscopic or low-hygroscopicity excipient.
By diluting the N-methylglucosamine with an excipient that has a low affinity for water, the overall moisture uptake of the bulk powder is reduced. The excipient can also act as a physical barrier, shielding the N-methylglucosamine particles from atmospheric moisture.
| Excipient | Typical Use | Comments |
| Mannitol | Diluent, filler | Exhibits very low hygroscopicity and good compressibility.[6][7][8] |
| Microcrystalline Cellulose (MCC) | Filler, binder | Certain grades have low moisture content and are widely used in direct compression. |
| Dibasic Calcium Phosphate | Filler | A non-hygroscopic and cost-effective option. |
-
Blending: Thoroughly blend the N-methylglucosamine powder with the chosen low-hygroscopicity excipient (e.g., mannitol) in a suitable ratio (e.g., 1:3 or 1:4).
-
Roller Compaction: Pass the powder blend through a roller compactor to form a densified ribbon.
-
Milling: Mill the ribbon to produce granules of the desired particle size distribution.
-
Sieving: Sieve the granules to obtain a uniform particle size range and remove fine particles.
-
Analysis: Evaluate the flow properties (e.g., angle of repose, bulk density) and hygroscopicity (DVS) of the resulting granules and compare them to the original N-methylglucosamine powder.
Part 4: Characterization Techniques for Assessing Hygroscopicity
Effective mitigation of hygroscopicity requires accurate measurement. The following techniques are essential for characterizing N-methylglucosamine powder before and after modification.
-
Dynamic Vapor Sorption (DVS): This is the gold-standard technique for assessing hygroscopicity. It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature. The output is a moisture sorption isotherm, which provides a detailed picture of how the material interacts with water vapor.
-
X-ray Powder Diffraction (XRPD): XRPD is crucial for identifying the solid-state form of the powder. It can distinguish between crystalline and amorphous materials and can detect moisture-induced phase transitions, such as the formation of a hydrate.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to detect melting points, glass transitions (for amorphous materials), and other thermal events that may be affected by moisture content.[10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is useful for determining the amount of bound water and assessing the thermal stability of the material.
By understanding the underlying causes of N-methylglucosamine's hygroscopicity and employing these systematic troubleshooting and formulation strategies, researchers can effectively manage this challenging property, leading to more robust and stable product development.
References
- European Pharmacopoeia (Ph. Eur.) 10th Edition, 2020. European Directorate for the Quality of Medicines & HealthCare (EDQM), Council of Europe, Strasbourg, France.
- Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Pharma.Tips. (2023). Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Retrieved from [Link]
- Lim, X. Y., & Tan, Y. T. F. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1079.
-
MDPI. (n.d.). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Retrieved from [Link]
- Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 15(1), 189.
-
MDPI. (n.d.). Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability. Retrieved from [Link]
-
Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
SciRP.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
-
Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
Sources
- 1. ardena.com [ardena.com]
- 2. topproductinnovations.com [topproductinnovations.com]
- 3. journalspress.com [journalspress.com]
- 4. Impact of Different Hydrate Forms of Magnesium Stearate as a Flow Control Agent on the Physical Stability and Inhalation Efficiency of Carrier-Based Formulations [mdpi.com]
- 5. Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Mannitol-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spipharma.com [spipharma.com]
- 9. proumid.com [proumid.com]
- 10. mdpi.com [mdpi.com]
Optimization of reaction temperature for N-methylglucamine synthesis
This technical guide is structured as a dynamic Support Center resource, designed for immediate application in R&D and process development environments.
Topic: Optimization of Reaction Temperature for N-Methylglucamine (Meglumine) Synthesis Support Level: Tier 3 (Senior Application Scientist) Status: Operational
Executive Summary: The Thermal Paradox
User Query: "What is the optimal temperature for the reductive amination of glucose to meglumine? Literature varies between 50°C and 120°C."
Scientist’s Response: There is no single "static" optimal temperature because this reaction is a competition between kinetic conversion and thermodynamic selectivity .[1]
The synthesis of N-methylglucamine involves two distinct steps, often performed in a "one-pot" hydrogenation scenario:
-
Condensation (Equilibrium): Glucose + Methylamine
N-Methylglucosylamine (Schiff Base) + [1] -
Hydrogenation (Irreversible): Schiff Base +
N-Methylglucamine[1]
The Critical Conflict:
-
Low Temperature (<50°C): Favors the equilibrium toward the Schiff base (exothermic) but the hydrogenation kinetics are sluggish.[1]
-
High Temperature (>80°C): Drastically accelerates hydrogenation but promotes retro-aldol cleavage , Maillard browning (color impurities), and the direct hydrogenation of free glucose to Sorbitol (the primary impurity).[1]
The Solution: A Stepwise Temperature Ramp protocol is the industry standard for high-purity meglumine.[1]
Visualizing the Reaction Network
To optimize temperature, you must visualize the competing pathways.[1]
Figure 1: Reaction pathway showing the competition between the desired amination (Blue) and the parasitic sorbitol/degradation pathways (Grey/Black).[1][2]
Optimized Protocol: The "Stepwise Ramp" Strategy
Standard Isothermal protocols often fail to balance yield and purity.[1] Use this dynamic thermal profile.
Reagents: D-Glucose (40% aq), Methylamine (40% aq), Raney Nickel (Catalyst).[1][3]
Pressure: 300–500 PSI (20–35 bar)
| Phase | Temp Setpoint | Duration | Technical Rationale (Causality) |
| 1. Imination | 10°C - 20°C | 30 min | Minimize Hydrolysis: Low temp favors the equilibrium formation of the Schiff base before H2 is introduced. High temp here causes methylamine loss and glucose degradation. |
| 2.[1] Initiation | 35°C - 45°C | 2-4 hrs | Kinetic Control: Gentle heating initiates hydrogenation of the Schiff base without triggering the higher-activation-energy pathway of direct glucose hydrogenation (Sorbitol formation). |
| 3. Propagation | 50°C - 75°C | 1-2 hrs | Mass Transfer: As the reaction proceeds, viscosity changes.[1] Increasing temp improves H2 solubility and diffusion rates into the catalyst pores.[1] |
| 4. Completion | 90°C - 100°C | 1 hr | Thermodynamic Drive: Forces conversion of stubborn intermediates.[1] Brief exposure limits thermal browning (Maillard reaction).[1] |
Troubleshooting Guide (FAQs)
Direct solutions to common deviations observed in the lab.
Q1: My final product has a persistent yellow/brown tint. How do I fix this?
Diagnosis: Maillard Reaction / Caramelization. This indicates the reaction temperature was too high while unreacted glucose was still present.[1] Corrective Action:
-
Check your Ramp: Do not exceed 60°C until at least 80% of the hydrogen uptake is complete.[1]
-
Reduce Final Temp: Cap your "Completion" phase at 85°C instead of 100°C.
-
Verify Methylamine Excess: Ensure you have a 1.2 – 1.5 molar excess of methylamine.[1] If amine is depleted, glucose remains unreacted and burns.[1]
Q2: HPLC shows high levels of Sorbitol (>1.0%).[1] Why?
Diagnosis: Competitive Hydrogenation. The catalyst hydrogenated the glucose before it could react with the methylamine. Corrective Action:
-
Pre-Reaction Time: Allow the Glucose and Methylamine to stir for 30–60 minutes at ambient temperature before pressurizing with Hydrogen. This maximizes Schiff base concentration.[1]
-
Temperature Lag: If you heat the reactor before adding Hydrogen, you risk hydrolysis.[1] If you add Hydrogen before the Schiff base forms, you get Sorbitol.[1] Order of Operations: Mix Reactants
Stir (Equilibrate) Pressurize Begin Heating.
Q3: The reaction stalls at 90% conversion.
Diagnosis: Catalyst Deactivation or Mass Transfer Limit. Corrective Action:
-
Temperature Bump: This is the only time to use high heat.[1] Increase to 100–110°C for 30 minutes to push the final 10%.
-
Agitation: Hydrogenation is gas-liquid-solid limited.[1] Ensure your stirring rate (RPM) is maximized (typically >800 RPM for lab autoclaves) to shear hydrogen bubbles.[1]
Decision Tree: Temperature Optimization
Use this logic flow to adjust your next experiment based on current results.
Figure 2: Logic flow for troubleshooting impurities based on thermal parameters.
References
-
Synthesis of N-Methylglucamine (Patent Protocol) Title: Process for the preparation of N-methyl-D-glucamine.[2] Source: US Patent Application US20140255330A1 (2014).[1] URL: Relevance: Establishes the stepwise heating protocol (35°C
50°C 75°C 100°C) to minimize impurities. -
Kinetics of Reductive Amination Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Source: Journal of Organic Chemistry (1996).[1] URL:[Link] Relevance: Provides mechanistic insight into the competition between imine formation and direct reduction, applicable to catalytic variants.[1]
-
Catalyst Selectivity in Sugar Hydrogenation Title: Hydrogenation of Glucose to Sorbitol over Raney Nickel Catalysts.[1][4] Source: World Journal of Advanced Research and Reviews (2022).[1] URL:[Link] Relevance: Explains the side-reaction of glucose hydrogenation (Sorbitol formation) which competes with meglumine synthesis.
-
Maillard Reaction in Aminosugars Title: Optimization of Maillard Reaction in Model System of Glucosamine. Source: PubMed Central (2017).[1] URL:[Link] Relevance: Details the temperature dependence of color formation (browning) in amine-sugar systems.
Sources
Validation & Comparative
Meglumine vs. Sodium Salt: A Comparative Guide to Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence its clinical efficacy. The choice between different counterions, such as meglumine and sodium, can significantly alter the physicochemical properties of a drug, thereby affecting its solubility, dissolution rate, and ultimately, its pharmacokinetic profile and bioavailability.[1][2][3][4] This guide provides an in-depth comparison of meglumine and sodium salts, offering insights into their respective impacts on drug performance, supported by experimental evidence and established scientific principles.
The Critical Role of Salt Selection in Drug Formulation
The salt form of a drug is not merely an inert component; it is an integral part of the API that can dictate its behavior in a biological system.[1][2] For weakly acidic or basic drugs, salt formation is a common strategy to enhance aqueous solubility and dissolution rate, two key parameters that often limit oral bioavailability.[1] The counterion can influence a range of properties including crystallinity, hygroscopicity, stability, and manufacturability.[2][3] Therefore, a rational approach to salt selection is paramount to optimizing a drug candidate's therapeutic potential.
Physicochemical Properties: A Tale of Two Counterions
The contrasting physicochemical characteristics of meglumine and sodium ions are the primary determinants of their differential effects on drug pharmacokinetics.
Meglumine: A large, organic amine derived from sorbitol, meglumine (N-methyl-D-glucamine) is a polyhydroxy compound.[5][6] Its key features include:
-
High Water Solubility: The multiple hydroxyl groups on the meglumine molecule allow for extensive hydrogen bonding with water, contributing to its high water solubility.[5][6]
-
pH Modification: As an organic base, meglumine can increase the pH of the microenvironment surrounding the drug particles, which can be particularly beneficial for weakly acidic drugs, enhancing their dissolution.[7]
-
Complexation and Solubilization: Beyond simple pH effects, meglumine can enhance solubility through various mechanisms, including the formation of soluble complexes with the API.[8][9][10][11]
Sodium: A small, inorganic cation, sodium is a widely used counterion in pharmaceutical salts.[2] Its primary advantages lie in:
-
High Ionic Dissociation: Sodium salts of weak acids readily dissociate in aqueous environments, leading to a rapid increase in the concentration of the dissolved drug.
-
Common Ion Effect: While generally promoting dissolution, the presence of other sodium ions (e.g., from physiological fluids) can potentially suppress the dissolution of a sodium salt, a phenomenon known as the common ion effect.
The choice between these two counterions often depends on the specific properties of the API and the desired pharmacokinetic profile.
Comparative Analysis of Pharmacokinetics and Bioavailability
While direct head-to-head clinical studies comparing the meglumine and sodium salts of the same API are not abundant in publicly available literature, a comparative analysis can be synthesized from individual case studies and preclinical data.
Dissolution Rate and Onset of Action
Sodium salts are frequently favored for their ability to achieve rapid dissolution. This translates to a faster onset of action, a critical attribute for drugs where immediate therapeutic effect is desired, such as analgesics.
For instance, studies on non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated this principle. Naproxen sodium, for example, is absorbed faster than naproxen base because the sodium salt dissolves more readily in gastric fluids.[12] Similarly, after administration of naproxen sodium tablets, peak plasma levels are attained in 1 to 2 hours, compared to 2 to 4 hours for naproxen.[13]
Meglumine salts , while also enhancing dissolution, may not always match the rapid dissolution rates of their sodium counterparts. However, their ability to maintain a sustained increase in solubility and prevent precipitation can be advantageous.[8][9][11]
Case Study Snapshots:
Flunixin Meglumine (NSAID): Flunixin, a potent NSAID used in veterinary medicine, is formulated as a meglumine salt. Pharmacokinetic studies in horses have shown that after oral administration, flunixin is about 80% bioavailable, with plasma levels peaking within 30 minutes.[14] Following intravenous administration, it exhibits a short plasma half-life of approximately 1.6 hours.[14]
Diclofenac Sodium (NSAID): Diclofenac sodium is a widely used oral NSAID. Pharmacokinetic studies in humans show that after oral administration of enteric-coated tablets, there can be a lag time of 1.0 to 4.5 hours before the drug appears in the plasma.[15] Once absorption begins, peak plasma concentrations are typically reached within a few hours.[15] The oral bioavailability is approximately 50% due to first-pass metabolism.[15]
Extent of Absorption (Bioavailability)
Both meglumine and sodium salts are employed to improve the overall bioavailability of poorly soluble drugs.
Meglumine has been shown to significantly enhance the oral bioavailability of certain compounds. In a study with a poorly water-soluble and weakly acidic anti-inflammatory drug, a ternary complex including meglumine demonstrated enhanced oral bioavailability compared to the uncomplexed drug or a nanosuspension.[8][9][11] This was attributed to meglumine's ability to improve dissolution and prevent reprecipitation of the drug in the gastrointestinal tract.[8][9][11]
Sodium salts also generally lead to good bioavailability due to their rapid and often complete dissolution. For example, the oral bioavailability of naproxen sodium is approximately 95%.[16]
A comparative study on the treatment of cutaneous leishmaniasis with two different antimonial compounds, meglumine antimoniate and sodium stibogluconate, found that the meglumine salt was more effective.[7] One month after treatment, 82% of patients who received meglumine antimoniate showed complete clinical cure, compared to 67% in the sodium stibogluconate group.[7] While not a direct pharmacokinetic comparison of the same API, this clinical outcome data suggests a potential therapeutic advantage for the meglumine salt in this specific context.
Summary of Pharmacokinetic Parameters
The following table summarizes the general trends observed for meglumine and sodium salts based on available data for various APIs. It is important to note that these are generalizations, and the actual performance will be highly dependent on the specific drug molecule.
| Pharmacokinetic Parameter | Meglumine Salt | Sodium Salt | Rationale |
| Time to Peak Concentration (Tmax) | Generally rapid, but may be slightly longer than sodium salts. | Often very rapid, leading to a fast onset of action. | Sodium salts typically exhibit faster dissolution rates. |
| Peak Plasma Concentration (Cmax) | Can be significantly increased compared to the free form. | Often higher than the free form and potentially higher than meglumine salts due to rapid absorption. | Rapid and complete dissolution leads to a higher concentration gradient for absorption. |
| Area Under the Curve (AUC) / Bioavailability | Significantly improved for poorly soluble drugs by enhancing solubility and preventing precipitation. | Generally high and predictable, especially for drugs with good permeability. | Facilitates complete dissolution, a prerequisite for absorption. |
Experimental Protocols
To provide a practical context, below are generalized, step-by-step methodologies for key experiments used to compare the pharmacokinetic profiles of different salt forms.
In Vitro Dissolution Studies
Objective: To compare the rate and extent of dissolution of the meglumine and sodium salts of an API under simulated gastrointestinal conditions.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Media: Prepare buffers simulating gastric fluid (e.g., pH 1.2) and intestinal fluid (e.g., pH 6.8).
-
Procedure: a. Place a known amount of the API salt (equivalent to a single dose) into each dissolution vessel containing the pre-warmed (37°C) dissolution medium. b. Begin paddle rotation at a specified speed (e.g., 50 rpm). c. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt form and in each medium.
In Vivo Pharmacokinetic Studies (Animal Model)
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of the meglumine and sodium salts of an API following oral administration.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats, dogs) and ensure ethical approval.
-
Dosing: a. Fast the animals overnight. b. Administer a single oral dose of the meglumine salt or sodium salt formulation to separate groups of animals. The dose should be equivalent in terms of the active moiety.
-
Blood Sampling: a. Collect blood samples from a suitable site (e.g., tail vein in rats) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. b. Process the blood samples to obtain plasma or serum.
-
Bioanalysis: a. Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the API in the plasma/serum samples.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate the key parameters: Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½) for each animal. b. Perform statistical analysis to compare the parameters between the two salt form groups.
Visualizing the Concepts
Caption: Impact of Meglumine and Sodium Salt Formation on API Properties and Pharmacokinetics.
Caption: Experimental Workflow for Comparing Pharmacokinetics of Different Salt Forms.
Conclusion
The selection between a meglumine and a sodium salt for a given API is a nuanced decision that requires a thorough understanding of the drug's physicochemical properties and the desired therapeutic outcome. Sodium salts are often the go-to choice for achieving rapid absorption and a fast onset of action, making them ideal for acute conditions. Meglumine, on the other hand, offers a versatile approach to enhancing solubility and bioavailability, particularly for challenging compounds, through multiple mechanisms that can also help in preventing precipitation in the gastrointestinal tract.
While a direct, comprehensive comparative database is not always available, the principles outlined in this guide, supported by the provided case studies and experimental frameworks, offer a solid foundation for making informed decisions in the critical process of salt selection. Ultimately, the optimal salt form is one that maximizes the therapeutic potential of the API, ensuring consistent and effective delivery to the patient.
References
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Basavaraj, S., Sihorkar, V., Kumar, T. R. S., Sundaramurthi, P., Srinivas, N. R., Venkatesh, P., Ramesh, M., & Singh, S. K. (2006). Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component. Pharmaceutical development and technology, 11(4), 443–451. [Link]
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Chay, S., Woods, W. E., Nugent, T., Blake, J. W., & Tobin, T. (n.d.). The Pharmacology of Nonsteroidal Anti-inflammatory Drugs in the Horse: Flunixin Meglumine (Banamine®). [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 79-85. [Link]
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S. Basavaraj, V. Sihorkar, T. R. Shantha Kumar, P. Sundaramurthi, N. R. Srinivas, P. Venkatesh, M. Ramesh, S. Kumar Singh. (2006). Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component. ResearchGate. [Link]
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Walsh Medical Media. (n.d.). Bioequivalence Study with Two Naproxen Sodium Tablet Formulations in Healthy Subjects. [Link]
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A Comparative Guide to Validated HPLC Methods for N-methylglucosamine Purity Determination
Abstract
N-methylglucosamine, commonly known as meglumine, is a critical excipient in the pharmaceutical industry, valued for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the determination of meglumine purity and its related substances. We delve into the technical nuances of Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP-HPLC) with ion-pairing, and Mixed-Mode Chromatography. A detailed, validated HILIC method is presented, complete with a step-by-step protocol and validation data, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable method for meglumine quality control.
Introduction: The Analytical Challenge of N-methylglucosamine
N-methylglucosamine (meglumine) is a highly polar amino sugar derived from glucose.[1] Its molecular structure, rich in hydroxyl groups and containing a secondary amine, makes it an excellent solubilizing agent. However, these same properties present a significant analytical challenge. Meglumine is poorly retained on traditional reversed-phase HPLC columns and lacks a strong UV chromophore, complicating detection and quantification.
The primary goal of a purity method is not only to quantify the main component but, more importantly, to separate, detect, and quantify all potential impurities. These can include starting materials, by-products from synthesis, and degradation products, such as the potentially carcinogenic N-nitroso meglumine.[2][3] Therefore, a successful analytical method must offer adequate retention for a polar analyte while providing the specificity to resolve it from structurally similar impurities.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is the most critical step in developing a purity assay for meglumine. The choice hinges on balancing retention, selectivity, detection compatibility, and overall method robustness.
| Methodology | Principle | Typical Stationary Phase | Detection | Advantages | Disadvantages |
| HILIC | Analyte partitions between a polar stationary phase's adsorbed water layer and a high-organic mobile phase.[4] | Amide, Amino, Diol, Bare Silica | ELSD, CAD, RI, MS, Low UV (195-210 nm) | Excellent retention for polar compounds.[5] Volatile, MS-friendly mobile phases.[6] | Longer column equilibration times. Susceptible to matrix effects. Phosphate buffers have limited solubility in high organic content.[6] |
| Reversed-Phase (Ion-Pair) | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained on a non-polar C18 or C8 column.[7] | C18, C8 | RI, ELSD, CAD, UV (if reagent has chromophore) | Utilizes common and well-understood RP columns. Can provide good retention. | Ion-pairing reagents are non-volatile and suppress MS signals. Can be harsh on columns, leading to long equilibration and memory effects. |
| Mixed-Mode | Stationary phase possesses both hydrophobic and ion-exchange functionalities, offering multiple retention mechanisms.[1][8] | e.g., Primesep 100 (hydrophobic backbone with embedded ion-pairing groups) | ELSD, CAD, MS, RI | Tunable selectivity by adjusting mobile phase pH and ionic strength. Can retain both polar and non-polar compounds. | Method development can be more complex. Column availability may be more limited than standard RP or HILIC phases. |
| Ion-Exchange | Separation is based on reversible electrostatic interactions between the charged analyte and the charged stationary phase.[9] | Cation-exchange resin | Suppressed Conductivity, ELSD, CAD | Highly specific for charged analytes.[10] | Requires salt gradients, which are incompatible with MS, ELSD, and CAD. Sensitive to mobile phase pH and ionic strength. |
Expert Rationale for Method Selection:
While each modality has its merits, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the most suitable technique for a modern, robust meglumine purity method. Its inherent affinity for polar compounds directly addresses the primary retention challenge.[11] Furthermore, its compatibility with volatile mobile phases makes it amenable to advanced detectors like Mass Spectrometry (MS) for impurity identification and Charged Aerosol Detectors (CAD) for universal quantification, which is crucial given meglumine's poor UV absorbance. This approach aligns with modern pharmacopeial methods for similar polar compounds, such as the USP monograph for N-Acetylglucosamine.[12]
Recommended Method: HILIC with Charged Aerosol Detection
This section details a validated HILIC method for the determination of N-methylglucosamine purity and the quantification of its related substances.
Experimental Protocol
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Charged Aerosol Detector (CAD).
-
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.0 0.4 15 85 10.0 0.4 40 60 10.1 0.4 15 85 | 15.0 | 0.4 | 15 | 85 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation Temperature: High, Filter: None.
Solution Preparation:
-
Diluent: Acetonitrile:Water (80:20 v/v).
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-methylglucosamine Reference Standard (RS) into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-methylglucosamine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Method Validation Workflow
The validation of this analytical procedure is executed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14]
Caption: Mechanism of polar analyte retention in HILIC mode.
Conclusion
This guide has compared several HPLC techniques for the purity analysis of N-methylglucosamine. The HILIC method with Charged Aerosol Detection stands out as a superior choice, offering excellent retention for this polar compound and universal detection capabilities that overcome the limitations of UV analysis. The provided experimental protocol, when validated according to the rigorous standards of ICH Q2(R1), constitutes a trustworthy, robust, and reliable system for quality control. By explaining the causality behind the methodological choices and grounding the protocol in authoritative guidelines, this guide equips analytical scientists with the necessary tools to ensure the purity and, ultimately, the safety of pharmaceutical products containing meglumine.
References
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SIELC Technologies. (n.d.). ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. Retrieved from [Link]
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MDPI. (2020). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link] [4]7. ResearchGate. (2019). HPLC Assay of Glucosamine (USP). Retrieved from [Link] [15]8. ResearchGate. (n.d.). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. Retrieved from [Link] [2]9. PubMed. (2023). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. Retrieved from [Link] [3]10. Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link] [5]11. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151093, N-Methylglucosamine. Retrieved from [Link]
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ResearchGate. (2012). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Retrieved from [Link] [7]13. Semantic Scholar. (n.d.). Development and validation of a new HPLC–MS method for meglumine impurity profiling. Retrieved from a source discussing HPLC-MS for meglumine.
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MDPI. (2021). Application of Ion Exchangers with the N-Methyl-D-Glucamine Groups in the V(V) Ions Adsorption Process. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link] [13]17. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11030147, Glucosamine Impurity 31. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Glucosamine-impurities. Retrieved from [Link]
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USP-NF. (2020). N-Acetylglucosamine Revision Bulletin. Retrieved from [Link] [12]26. Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from a source discussing HILIC applications. [6]27. PubMed. (2013). Ion exchange chromatographic separation and isolation of oligosaccharides. Retrieved from [Link]
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USP. (n.d.). Glucosamine Hydrochloride Monograph. Retrieved from a source containing the USP monograph. [16]30. National Center for Biotechnology Information. (2021). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. Retrieved from [Link]
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A Formulator's Guide: N-methylglucosamine (Meglumine) vs. Tromethamine (Tris) as Pharmaceutical Excipients
Introduction
In the landscape of pharmaceutical formulation, the selection of excipients is a critical decision that profoundly influences the stability, solubility, and ultimate efficacy of the active pharmaceutical ingredient (API). Among the array of functional excipients, organic bases play a pivotal role, particularly for acidic APIs. N-methylglucosamine, widely known as meglumine, and tromethamine, commonly referred to as Tris or THAM, stand out as two of the most frequently employed organic amines. Both serve as pH modifiers, buffering agents, and solubility enhancers. However, their distinct physicochemical properties dictate their optimal applications and potential formulation challenges.
This guide provides an in-depth, data-driven comparison of meglumine and tromethamine. Moving beyond a simple listing of properties, we will explore the causal relationships between their molecular structures and functional performance. We will provide detailed experimental protocols for their comparative evaluation and offer a logical framework to guide researchers, scientists, and drug development professionals in making an informed selection for their specific formulation needs.
Molecular Structure and Physicochemical Properties
The functional differences between meglumine and tromethamine are rooted in their distinct molecular architectures. Meglumine is an amino sugar derived from sorbitol, featuring a linear polyhydroxy structure and a secondary amine.[1] Tromethamine is a primary amine bearing three hydroxymethyl groups.[2][3] These structural nuances directly impact their pKa, buffering range, and interaction profiles.
Caption: Experimental workflow for determining buffering capacity.
Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of meglumine and tromethamine in purified water. Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) to be used as the titrant.
-
pH Meter Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the meglumine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH.
-
Add the HCl titrant from a burette in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the reading to stabilize and record the pH and total volume of titrant added.
-
Continue the titration until the pH has dropped well below the effective buffering range (e.g., to pH 3-4).
-
-
Repeat: Repeat the entire titration procedure for the tromethamine solution.
-
Data Analysis:
-
For each excipient, plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Calculate the buffer capacity (β) using the formula: β = ΔB / (ΔpH * V), where ΔB is the moles of acid added, ΔpH is the change in pH, and V is the volume of the buffer in liters. [4]The region of the curve with the shallowest slope corresponds to the highest buffer capacity.
-
Protocol 2: Comparative Assessment of API Stabilization
Causality: This protocol, based on ICH Q1A(R2) guidelines, is the definitive method for assessing an excipient's ability to protect an API from degradation over time. [5]By subjecting parallel formulations to accelerated (stress) conditions, this study provides predictive data on long-term stability and directly compares the protective efficacy of meglumine versus tromethamine.
Methodology:
-
Formulation Preparation: Prepare at least three batches of the liquid or semi-solid drug product. For each batch, create two sub-batches:
-
Formulation A: Containing the API and meglumine, with the pH adjusted to the target value.
-
Formulation B: Containing the API and tromethamine, with the pH adjusted to the same target value.
-
Ensure all other excipients and the API concentration are identical.
-
-
Initial Analysis (T=0): Immediately after preparation, analyze samples from each batch and sub-batch for initial API concentration (assay), purity (related substances/degradation products), and appearance. This serves as the baseline.
-
Stability Storage: Place the remaining samples into stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. [6]4. Time-Point Testing: At predefined intervals (e.g., for accelerated studies: 1, 3, and 6 months), withdraw samples and analyze them for the same attributes as in the initial analysis (assay, purity, appearance) using a validated, stability-indicating analytical method (e.g., HPLC). [6]5. Data Evaluation:
-
Tabulate the results for assay and total degradation products for each formulation at each time point and condition.
-
Plot the concentration of the API and the growth of the primary degradant over time for both Formulation A and Formulation B.
-
The formulation that shows a slower rate of API loss and less formation of degradation products under accelerated conditions demonstrates superior stabilizing performance.
-
Selection Guide: Meglumine or Tromethamine?
The optimal choice is contingent on the specific needs of the API and the intended dosage form. The following decision tree provides a logical framework for selection.
Caption: Decision tree for selecting between Meglumine and Tromethamine.
Conclusion
N-methylglucosamine and tromethamine are both invaluable excipients in the pharmaceutical formulator's toolkit. They are not, however, interchangeable. Tromethamine is the workhorse for formulations requiring buffering in the physiological to moderately alkaline range (pH 7.2-9.0), though its temperature-sensitive pKa must be managed. Meglumine excels in higher pH environments (8.5-10.5) and has demonstrated superior performance in enhancing the solubility of challenging APIs, acting through mechanisms that may extend beyond simple pH control. [7][8]Furthermore, its unique ability to scavenge formaldehyde provides a distinct advantage for stabilizing sensitive molecules. [9] Ultimately, the selection process must be evidence-based. The physicochemical profile of the API, the target pH of the formulation, and the presence of other excipients will guide the initial choice. This choice must then be rigorously validated through comprehensive compatibility and stability studies as outlined in this guide. By understanding the fundamental differences and applying systematic experimental evaluation, formulators can confidently select the optimal organic base to ensure a stable, effective, and high-quality drug product.
References
-
CD Formulation. Meglumine. CD Formulation. [Link]
-
Chromy, V., Kulhánek, V., & Fischer, J. (1978). D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5. Clinical chemistry, 24(2), 379–381. [Link]
-
DrugBank. (2015). Clinical Profile of Tromethamine (Tris) USP: A Comprehensive Overview. DrugBank. [Link]
-
Prajapati, S. T., & Patel, C. N. (2014). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 5(3), 1131. [Link]
- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press. (Simulated reference, direct link unavailable for handbook)
-
Hopax. (2025). Tromethamine:A Versatile Compound from Chemical Industry to Medicine. Hopax Fine Chemicals. [Link]
-
BioSpectra, Inc. Tris Excipient Tromethamine. BioSpectra, Inc. [Link]
-
Basavaraj, S., et al. (2011). Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-β-Cyclodextrin: Selection of Meglumine, a Polyhydroxy Base, as a Novel Ternary Component. AAPS PharmSciTech, 12(2), 444-451. [Link]
-
Registrar Corp. (2025). Reforming GRAS: What FDA's New Agenda Means for Food Ingredient Regulation. Registrar Corp. [Link]
-
U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). FDA. [Link]
-
Pharmaceutical Laws. (2025). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Pharmaceutical Laws. [Link]
-
Basavaraj, S., et al. (2011). Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component. AAPS PharmSciTech, 12(2), 444-451. [Link]
-
Rodriguez, S., et al. (2015). Monitoring the chemical and physical stability for tromethamine excipient in a lipid based formulation by HPLC coupled with ELSD. Journal of Pharmaceutical and Biomedical Analysis, 115, 333-338. [Link]
-
Fukuda, H., et al. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. Chemical and Pharmaceutical Bulletin, 58(2), 209-213. [Link]
-
Chem LibreTexts. Buffer Capacity. Chem LibreTexts. [Link]
-
Clariant. Health Care Excipients - Preservatives. Clariant. [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
-
U.S. Food and Drug Administration. (2018). GRAS Notice Inventory. FDA. [Link]
-
University of Pannonia. Investigation of buffer capacity. [Link]
-
Advancion. (2023). TRIS AMINO™. Advancion. [Link]
-
ResearchGate. (2025). Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. ResearchGate. [Link]
-
Wikipedia. Generally recognized as safe. Wikipedia. [Link]
-
PharmaCompass. Meglumine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass. [Link]
-
Regulations.gov. (2001). Food Additive Status List. Regulations.gov. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]
-
Purdue University. PART IV: Evaluating Buffer Effectiveness. Purdue University College of Science. [Link]
-
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
U.S. Food and Drug Administration. (2022). GRAS Substances (SCOGS) Database. FDA. [Link]
-
Food and Drugs Authority Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. FDA Ghana. [Link]
-
ResearchGate. (2024). Enhancing the Solubility and Dissolution Rate of Tenoxicam through Co-Amorphous Formation with Meglumine by a Solvent Dropped Grinding Method. ResearchGate. [Link]
-
College of the Canyons. Preparing Buffers and Buffer Capacity. [Link]
-
Covington & Burling LLP. (2026). FDA's Focus on Self-Affirmed GRAS: Regulatory Recalibration and Practical Implications. [Link]
-
Wikipedia. Tris. Wikipedia. [Link]
-
Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]
-
U.S. Food and Drug Administration. (2025). GRAS Notices. FDA. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tris for buffer solutions [itwreagents.com]
- 3. Tris - Wikipedia [en.wikipedia.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Detection Limits for N-methylglucosamine Residues
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Navigating the Detection Gap
N-methylglucosamine (Meglumine) presents a unique analytical paradox in pharmaceutical development. While widely used as a functional excipient and counterion to enhance the solubility of acidic active pharmaceutical ingredients (APIs), its chemical structure—a polyol secondary amine lacking a chromophore—renders standard HPLC-UV methods ineffective without unstable derivatization.
For researchers tasked with cleaning validation , genotoxic impurity risk assessment (e.g., nitrosamine formation), or trace residue quantification , selecting the correct analytical mode is critical. This guide objectively compares the three primary analytical tiers: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), and HPLC-CAD (Charged Aerosol Detection).
Comparative Overview: Method Performance Matrix
The following data synthesizes experimental limits of detection (LOD) and quantification (LOQ) from current literature and industrial application notes.
| Feature | HPAEC-PAD | LC-MS/MS (HILIC) | HPLC-CAD/ELSD | HPLC-UV (Deriv.) |
| Primary Use Case | Trace Residues & Impurities | Cleaning Validation (Gold Standard) | QC Assay & High-Level Residues | Identification Only |
| LOD (Limit of Detection) | 3 – 16 ng/mL (ppb) | 1 – 10 ng/mL (ppb) | 1 – 5 µg/mL (ppm) | > 10 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 (often non-linear) | Poor (< 0.[1]98) |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (SPE often required) | Minimal | Complex (Derivatization) |
| Matrix Tolerance | High (Specific to carbohydrates) | Low (Susceptible to ion suppression) | Moderate | Low |
| Capital Cost | $ |
Deep Dive: Method Methodologies & Protocols
1. HPAEC-PAD: The Electrochemical "Hidden Gem"
Why it works: Meglumine contains multiple hydroxyl groups and a secondary amine.[2] At high pH (pH > 12), these hydroxyl groups partially ionize, allowing separation on anion-exchange columns. Pulsed Amperometric Detection (PAD) oxidizes these functional groups on a gold electrode, providing femtomole-level sensitivity without derivatization.
Experimental Protocol (Validated):
-
Column: Dionex CarboPac PA100 (4 × 250 mm) or equivalent anion-exchange column.
-
Mobile Phase: Isocratic elution with 0.2 M NaOH (Carbonate-free).
-
Flow Rate: 0.4 – 1.0 mL/min.
-
Detection Waveform: Standard Quadruple Potential Waveform for Carbohydrates (Gold electrode).
-
Performance Data: Studies on structurally similar amino-sugars (glucosamine) demonstrate LODs of 0.003–0.016 mg/L (3–16 ppb) .
-
Critical Insight: This method is self-validating because non-electroactive matrix components (like simple salts or non-oxidizable buffers) are invisible to the detector, reducing false positives.
2. LC-MS/MS: The Cleaning Validation Standard
Why it works: For cleaning validation swabs where trace residues must be quantified in the presence of detergents, LC-MS/MS offers the highest specificity. Because meglumine is highly polar, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retention.
Experimental Protocol:
-
Column: HILICpak VC-50 2D (Shodex) or BEH Amide (Waters).
-
Mobile Phase A: 10-50 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic start (90% B) to lower organic (50% B).
-
Ionization: ESI Positive Mode (Meglumine forms stable [M+H]⁺ at m/z ~196).
-
Transitions (MRM):
-
Quantifier: 196.2 → 78.1
-
Qualifier: 196.2 → 60.1
-
-
Performance Data: Validated methods for meglumine-related impurities (like N-nitroso meglumine) achieve LOQs of 0.25 ng/mL , suggesting direct meglumine detection limits are similarly in the low ppb range.
3. HPLC-CAD: The Modern QC Alternative
Why it works: Charged Aerosol Detection (CAD) is a universal detector that quantifies any non-volatile analyte. It is ideal for formulation assay where extreme sensitivity is not required but robustness is paramount.
Experimental Protocol:
-
Column: Mixed-mode (e.g., Primesep 100) or HILIC.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (Volatile buffer is mandatory for CAD).
-
Detection: Nebulizer temp 35°C; Power Function 1.0.
-
Performance Data: Typical LOQ is 1–5 ppm .
-
Caution: The response is often curvilinear; calibration curves may require quadratic fitting.
Visualizing the Analytical Decision Process
The following decision tree assists researchers in selecting the appropriate method based on the required Limit of Quantification (LOQ) and matrix complexity.
Figure 1: Analytical Method Selection Decision Tree for N-methylglucosamine.
Critical Analysis: Why Derivatization Fails
Legacy methods often suggest derivatizing meglumine with benzoyl chloride or FMOC to enable UV detection. Data from Jasprica et al. indicates this approach yields poor reproducibility (RSD 8.5 – 28.4%) due to the competitive reactivity of the multiple hydroxyl groups versus the secondary amine.
Expert Recommendation: Avoid derivatization for quantification. If UV detection is the only option, utilize Ion-Pairing HPLC (e.g., Octane-1-sulfonic acid) with detection at 195 nm, though this remains non-specific and prone to interference.
References
-
Jasprica, I., Mršić, N., Dragić, T., & Cetina-Čižmek, B. (2011). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Pharmazie, 66(12), 916-919.
-
Martano, C., Ferretti, F., Ghiani, S., & Medana, C. (2018). Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 150, 9-15.
-
Shodex. (n.d.). LC/MS/MS Analysis of Meglumine using HILICpak VC-50 2D. Shodex Application Notes.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Meglumine on Primesep 100 Column. SIELC Application Notebook.
-
Dionex (Thermo Fisher Scientific). (2016). Validated HPAEC-PAD Method for the Determination of Chitooligosaccharides. Application Note based on Marine Drugs 2016, 14, 109.
Sources
Comparative Stability Guide: Meglumine vs. Glucamine in Pharmaceutical Formulations
Executive Summary This guide provides a technical comparison between Meglumine (N-methyl-D-glucamine) and Glucamine (1-amino-1-deoxy-D-glucitol). While both are amino-sugar alcohols used as counter-ions and solubilizers, their stability profiles diverge significantly due to the substitution on the nitrogen atom.
The Verdict:
-
Meglumine is the industry standard for solubilizing acidic drugs (e.g., NSAIDs, contrast media) due to its established regulatory history and high buffering capacity. However, as a secondary amine , it presents a critical nitrosamine formation risk in the presence of nitrites.
-
Glucamine , being a primary amine , is chemically precluded from forming stable N-nitrosamines directly, offering a superior safety profile in nitrite-risk formulations. However, it exhibits different Maillard reaction kinetics and may have lower solubility for certain lipophilic entities compared to the methylated analog.
Chemical Basis of Stability
The fundamental difference lies in the amine classification. Both molecules are reduced sugar derivatives (polyols), meaning they lack the reactive aldehyde group of their parent sugars (glucose/glucosamine), rendering them non-reducing in isolation. However, their interaction with other excipients drives their instability.
| Feature | Meglumine | Glucamine |
| IUPAC Name | 1-Deoxy-1-(methylamino)-D-glucitol | 1-Amino-1-deoxy-D-glucitol |
| Amine Type | Secondary ( | Primary ( |
| pKa (Basic) | ~9.5 - 9.6 | ~9.5 - 9.7 |
| Nucleophilicity | Higher (Inductive effect of Methyl) | Moderate |
| Nitrosamine Risk | High (Forms N-nitroso-meglumine) | Negligible (Forms unstable diazonium) |
Critical Stability Parameters
A. Nitrosamine Formation Risk (Regulatory Critical)
This is the most significant differentiator in modern drug development (ICH M7/Q3A).
-
Meglumine Pathway: Under acidic conditions (stomach or formulation), secondary amines react with nitrosating agents (nitrites found in excipients or trace impurities) to form stable, potentially carcinogenic N-nitrosamines .[1]
-
Glucamine Pathway: Primary amines react with nitrites to form an unstable diazonium ion . This ion rapidly decomposes into nitrogen gas (
) and an alcohol/alkene. It does not form a stable nitrosamine.
B. Maillard Reaction (Excipient Compatibility)
When formulated with reducing sugars (e.g., Lactose, Fructose), both amines can undergo the Maillard reaction, leading to browning and potency loss.
-
Glucamine (Primary Amine): Reacts rapidly with reducing sugars to form a Schiff Base (imine), which then undergoes Amadori rearrangement. The steric freedom of the primary amine often allows faster initial condensation.
-
Meglumine (Secondary Amine): Reacts to form an Enamine or iminium ion. While the methyl group adds steric bulk, it also increases the electron density on the nitrogen, making it a stronger nucleophile. Meglumine is notorious for causing discoloration in lactose-based formulations.
C. Oxidative Stability
Both molecules are polyols and are susceptible to metal-catalyzed oxidation, leading to fragmentation (formaldehyde generation) and pH shifts. Meglumine's methyl group is an additional site for oxidative attack (N-demethylation).
Visualizing the Degradation Pathways
The following diagram contrasts the Nitrosation and Maillard pathways for both compounds.
Caption: Comparative degradation pathways. Top: Meglumine forms stable nitrosamines, while Glucamine decomposes safely. Bottom: Both participate in Maillard browning, though via distinct intermediates.
Experimental Protocols
To empirically verify the stability differences, use these self-validating protocols.
Protocol A: Nitrosamine Formation Potential (Stress Test)
Objective: Determine the propensity of the amine to form stable nitrosamines under simulated gastric/formulation conditions.
Reagents:
-
Test Compounds: Meglumine (USP), Glucamine (High Purity).
-
Nitrosating Agent: Sodium Nitrite (
). -
Solvent: 0.1 N HCl (pH ~1.2).
Workflow:
-
Preparation: Dissolve 10 mM of amine in 0.1 N HCl.
-
Spiking: Add 50 mM Sodium Nitrite (excess).
-
Incubation: Incubate at 37°C for 4 hours (simulating gastric residence).
-
Quenching: Add Ammonium Sulfamate to quench residual nitrite.
-
Analysis: Analyze via LC-MS/MS (Targeting N-nitroso-meglumine mass transition).
Expected Result:
-
Meglumine: Significant peak for N-nitroso-meglumine (
Da). -
Glucamine: No stable nitrosamine peak detected. Potential observation of de-aminated polyol products.
Protocol B: Binary Excipient Compatibility (Maillard Screening)
Objective: Compare browning rates with a reducing sugar.
Workflow:
-
Blending: Prepare 1:1 (w/w) physical mixtures of Amine + Lactose Monohydrate.
-
Control: Amine alone; Lactose alone.
-
Stress Condition: Open vials at 40°C / 75% RH (Accelerated Stability) for 4 weeks.
-
Visual Assessment: Photograph weekly against a white background.
-
Quantitative Assessment: Dissolve 1g of mixture in water; measure Absorbance at 420 nm (Browning Index).
Comparative Data Summary
| Parameter | Meglumine | Glucamine | Implications |
| Solubility (Water) | Very High (>500 mg/mL) | High | Both excellent for aqueous formulations. |
| Nitrosamine Limit | Strict (AI < 1500 ng/day*) | N/A (Low Risk) | Meglumine requires rigorous nitrite control in excipients. |
| Formaldehyde Scavenging | Moderate (Forms adducts) | Moderate | Both can mitigate aldehyde-induced crosslinking of gelatin capsules. |
| Hygroscopicity | High | High | Both require moisture-protective packaging. |
| Melting Point | ~128°C | ~127°C | Similar thermal processing windows. |
*Acceptable Intake (AI) limits for nitrosamines are compound-specific and evolving.
References
-
Ashford, M. (2018). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. "Solubilization and pH control." Elsevier.
-
European Medicines Agency (EMA). (2020). Assessment report on nitrosamine impurities in human medicinal products. "Secondary amines as precursors."
-
Narayanaswamy, K. et al. (2014). "Investigation of the reaction of N-methyl-D-glucamine with formaldehyde in pharmaceutical formulations." Journal of Pharmaceutical Sciences.
-
PubChem. (2024). Compound Summary: Meglumine. National Library of Medicine.
-
PubChem. (2024). Compound Summary: 1-Amino-1-deoxy-D-glucitol (Glucamine). National Library of Medicine.
Sources
A Senior Application Scientist's Guide to the Validation of N-methylglucosamine Content in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of N-methylglucosamine (NMG) in complex biological matrices is a critical analytical challenge. As a key component in various biological processes and a potential therapeutic agent, robust and reliable analytical methods are paramount for meaningful research and development. This guide provides an in-depth comparison of the predominant analytical techniques for NMG validation, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most appropriate method for your specific application.
The Analytical Imperative: Why N-methylglucosamine Quantification Demands Rigor
N-methylglucosamine, an amino sugar derivative, plays a significant role in diverse biological systems. Its presence and concentration can be indicative of metabolic pathways, disease states, or the pharmacokinetic profile of NMG-based therapeutics. Consequently, the ability to accurately and precisely measure NMG levels in complex samples such as plasma, urine, and cell culture media is fundamental to advancing our understanding of its function and therapeutic potential. The inherent complexity of these matrices, however, presents a significant hurdle, with endogenous components often interfering with analytical measurements. This necessitates the validation of analytical methods to ensure data integrity, a process governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Chromatographic Approaches: The Workhorses of NMG Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of NMG quantification, each offering a unique set of advantages and challenges.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like NMG.[3] However, NMG lacks a strong chromophore, making direct UV detection challenging.[4][5] To overcome this, pre-column derivatization with a UV-active labeling agent is a common and effective strategy.
The primary amine group of NMG reacts with a derivatizing agent to form a product with strong UV absorbance. This derivative is then separated from other matrix components on an HPLC column and quantified by a UV detector. Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and phenylisothiocyanate (PITC).[2][3]
Caption: HPLC-UV workflow for N-methylglucosamine analysis.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization:
-
To the supernatant, add 100 µL of 10 mM FMOC-Cl in acetonitrile and 100 µL of 0.1 M borate buffer (pH 8.5).
-
Vortex and incubate at 60°C for 30 minutes.
-
Add 100 µL of 10 mM glycine to quench the excess FMOC-Cl.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using NMG standards of known concentrations prepared in the same matrix and derivatized in the same manner.
-
| Parameter | FMOC-Cl Derivatization | PITC Derivatization |
| Linearity (µg/mL) | 0.5 - 50 | 1 - 100 |
| LOD (µg/mL) | ~0.1 | ~0.3 |
| LOQ (µg/mL) | ~0.5 | ~1.0 |
| Accuracy (%) | 95 - 105 | 93 - 107 |
| Precision (%RSD) | < 10 | < 12 |
Note: These are typical performance characteristics and may vary depending on the specific matrix and instrumentation.
Advantages:
-
Widely available instrumentation.
-
Relatively low cost of operation.
-
Good robustness and reproducibility.
Limitations:
-
Requires a derivatization step, which can be time-consuming and a source of variability.[5]
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from other primary amine-containing compounds in the matrix that also react with the derivatizing agent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for NMG quantification, especially at low concentrations.[6] However, due to the low volatility of NMG, a derivatization step is essential to convert it into a thermally stable and volatile compound suitable for GC analysis.[7]
NMG is derivatized to replace the polar hydroxyl and amine groups with nonpolar groups, typically through silylation or acylation.[7] The volatile derivative is then separated by gas chromatography and detected by a mass spectrometer. The high selectivity of MS allows for the differentiation of NMG from other co-eluting compounds based on their mass-to-charge ratio (m/z).
Caption: GC-MS workflow for N-methylglucosamine analysis.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the aqueous sample (e.g., cell culture media) with an organic solvent like ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode, monitoring characteristic ions of the NMG derivative.
-
-
Quantification:
-
Use an isotopically labeled internal standard (e.g., ¹³C-NMG) to correct for variations in extraction and derivatization efficiency. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
| Parameter | Silylation (MSTFA) | Acylation (TFAA) |
| Reaction Efficiency | High | High |
| Derivative Stability | Moderate (moisture sensitive) | High |
| Potential for Byproducts | Low | Moderate |
| LOD (ng/mL) | ~0.1 - 1 | ~0.5 - 5 |
| LOQ (ng/mL) | ~0.5 - 5 | ~1 - 10 |
| Accuracy (%) | 90 - 110 | 88 - 112 |
| Precision (%RSD) | < 15 | < 15 |
Note: Silylation is generally more common for sugars, but acylation is a viable alternative. Performance can vary based on the specific derivatizing agent and reaction conditions.[7][8]
Advantages:
-
High sensitivity and selectivity, allowing for the detection of low NMG concentrations.[6][9]
-
Excellent chromatographic resolution.
-
Structural information from mass spectra can confirm the identity of the analyte.
Limitations:
-
Requires a derivatization step, which can be complex and requires anhydrous conditions for silylation.[10]
-
Not suitable for thermally labile compounds, although derivatization generally improves thermal stability.
-
Potential for matrix effects, although often less pronounced than in LC-MS with electrospray ionization.
Enzymatic Assays: A High-Throughput Alternative
Enzymatic assays offer a rapid and often high-throughput method for the quantification of specific analytes. For NMG, an assay could potentially be developed based on the activity of a specific kinase or oxidase.
An enzyme that specifically recognizes and metabolizes NMG can be used to generate a product that can be easily measured, for instance, by spectrophotometry or fluorometry. For example, a kinase could phosphorylate NMG, and the consumption of ATP could be coupled to a colorimetric or fluorescent reporter system.
Caption: Enzymatic assay workflow for N-methylglucosamine analysis.
-
Enzyme Specificity: The primary challenge is the availability of an enzyme that is highly specific for NMG and does not cross-react with other structurally similar sugars like glucosamine or N-acetylglucosamine. While some glucosamine kinases may show activity towards NMG, their specificity would need to be thoroughly validated.[11]
-
Commercially Available Kits: Several enzymatic assay kits are commercially available for D-glucosamine.[12][13][14] The cross-reactivity of these kits with NMG would need to be experimentally determined. It is possible that N-methylglucosamine is not a substrate for the enzymes included in these kits.
| Parameter | Expected Performance |
| Linearity | Typically narrow, dependent on enzyme kinetics |
| LOD/LOQ | Can be very sensitive, depending on the detection method |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
| Specificity | Highly dependent on the enzyme used |
Advantages:
-
High throughput and potential for automation.[7]
-
Rapid analysis time.
-
Can be very specific if the right enzyme is available.
Limitations:
-
Lack of a readily available, validated enzyme specific for NMG is a major hurdle.
-
Susceptible to interference from compounds in the matrix that may inhibit or activate the enzyme.
-
Generally provides less structural information than mass spectrometry-based methods.
Mitigating Matrix Effects: A Critical Step in Validation
Matrix effects, the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds, are a significant concern in LC-MS and to a lesser extent in GC-MS.[4][11][15] These effects can lead to inaccurate quantification and must be carefully evaluated and mitigated during method validation.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering compounds.[16]
-
Chromatographic Separation: Optimizing the chromatographic method to separate NMG from matrix components is crucial.
-
Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[16]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same matrix as the samples can also help to correct for matrix effects.
Conclusion: Selecting the Optimal Method for Your Needs
The choice of the most suitable analytical method for the validation of N-methylglucosamine content in complex matrices depends on a careful consideration of the specific requirements of your study.
-
HPLC-UV is a robust and cost-effective choice for routine analysis where high sensitivity is not the primary concern. The need for derivatization, however, adds a layer of complexity.
-
GC-MS provides excellent sensitivity and selectivity, making it ideal for studies requiring the detection of low NMG concentrations. The derivatization step is a critical consideration in the workflow.
-
Enzymatic assays offer the potential for high-throughput screening, but the lack of a commercially available, validated assay specific for NMG is a significant limitation at present.
Ultimately, a thorough method validation, in accordance with regulatory guidelines, is essential to ensure the generation of reliable and reproducible data, regardless of the analytical technique employed. This guide serves as a starting point for navigating the complexities of NMG analysis, empowering you to make informed decisions and generate data of the highest scientific integrity.
References
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gc-ms/ms: a targeted quantification of potential nitrosamine impurities in apixaban. (2026). ResearchGate. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization. (n.d.). National Institutes of Health. [Link]
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The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. (n.d.). ResearchGate. [Link]
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Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). MDPI. [Link]
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Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector. (2019). National Institutes of Health. [Link]
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Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. (n.d.). National Institutes of Health. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PubMed Central. [Link]
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Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. (n.d.). ResearchGate. [Link]
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Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro. (n.d.). PubMed. [Link]
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A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. (n.d.). ResearchGate. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
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The N-Acetylglucosamine Kinase from Yarrowia lipolytica Is a Moonlighting Protein. (n.d.). MDPI. [Link]
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D-GLUCOSAMINE. (n.d.). Megazyme. [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]
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Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection. (2015). PubMed. [Link]
-
Development and validation of an HPLC method for the determination of glucosamine hydrochloride in a medicinal product in the form of a cream. (n.d.). ScienceRise: Pharmaceutical Science. [Link]
-
D-Glucosamine Assay Kit. (n.d.). Megazyme. [Link]
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Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from drug products. (2022). MedCrave online. [Link]
-
Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022). ResearchGate. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Bentham Science. [Link]
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Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method. (2019). PLOS ONE. [Link]
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Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. (n.d.). MDPI. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). Chromatography Online. [Link]
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N-Methylglucosamine. (n.d.). PubChem. [Link]
-
Megazyme® D-Glucosamine Assay Kit. (n.d.). Neogen. [Link]
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- 3. Development and validation of an HPLC method for the determination of glucosamine hydrochloride in a medicinal product in the form of a cream | ScienceRise: Pharmaceutical Science [journals.uran.ua]
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A Senior Application Scientist's Guide to Spectroscopic Characterization of N-methylglucosamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the interaction of metal ions with biological ligands is of paramount importance. N-methylglucosamine (NMG), an amino sugar derivative, presents a fascinating scaffold for metal complexation due to its multiple potential coordination sites, including the secondary amine, and the hydroxyl groups of the sugar moiety. The resulting metallo-complexes are of significant interest for their potential therapeutic applications, including as anti-diabetic and anti-cancer agents. A thorough understanding of the coordination chemistry—how and where the metal ion binds to the NMG ligand—is crucial for structure-activity relationship (SAR) studies and the rational design of new metallodrugs.
This guide provides a comparative overview of key spectroscopic techniques for the characterization of N-methylglucosamine metal complexes. As a Senior Application Scientist, my goal is to not only present the "what" but to delve into the "why," offering insights into the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.
Unraveling the Coordination Sphere: A Multi-Technique Approach
No single spectroscopic technique can provide a complete picture of the structure and bonding in NMG-metal complexes. A synergistic approach, employing a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry, is essential for unambiguous characterization. Each technique probes different aspects of the molecular structure and provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of NMG-metal complexes.[1] By monitoring the changes in the chemical shifts of the ¹H and ¹³C nuclei of NMG upon coordination to a metal ion, we can pinpoint the binding sites.
Causality Behind Experimental Choices:
The choice of NMR experiments is dictated by the need to identify which of the potential donor atoms of NMG (the nitrogen of the methylamino group and the oxygen atoms of the hydroxyl groups) are involved in coordination. Paramagnetic metal ions can cause significant broadening of NMR signals, making diamagnetic metals (e.g., Zn(II), Cd(II), Ca(II), Mg(II)) ideal for initial structural elucidation. For paramagnetic complexes, specialized NMR techniques are required.
Comparative Analysis of NMR Data:
The coordination of a metal ion to NMG induces a downfield shift in the signals of the protons and carbons in close proximity to the binding site. The magnitude of this shift provides information about the strength of the interaction.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) in D₂O | Expected Change upon Coordination | Rationale |
| N-CH ₃ | ~2.7 | Downfield shift | Deshielding due to proximity to the metal center if N is a coordination site. |
| H -1 (anomeric) | α: ~5.2, β: ~4.6 | Significant downfield shift | Involvement of the anomeric hydroxyl group in coordination.[2] |
| H -2 | ~3.2 | Significant downfield shift | Involvement of the amino group and/or C3-OH in chelation. |
| Sugar ring protons | 3.4 - 3.9 | Smaller downfield shifts | General deshielding effect of the metal ion. |
Table 1: Expected ¹H NMR chemical shift changes in N-methylglucosamine upon metal complexation.
Experimental Protocol: ¹H NMR Titration
This protocol allows for the systematic monitoring of chemical shift changes upon the addition of a metal salt to a solution of NMG, enabling the identification of binding sites and the determination of the stoichiometry of the complex.
-
Sample Preparation : Prepare a stock solution of N-methylglucosamine (e.g., 10 mM) in a suitable deuterated solvent (e.g., D₂O). Prepare a stock solution of the metal salt (e.g., ZnCl₂) of a higher concentration (e.g., 100 mM) in the same solvent.
-
Initial Spectrum : Acquire a high-resolution ¹H NMR spectrum of the NMG solution.
-
Titration : Add small aliquots of the metal salt solution to the NMG solution in the NMR tube. After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Data Analysis : Plot the change in chemical shift (Δδ) for each proton signal as a function of the metal-to-ligand molar ratio. The protons nearest to the coordination site will exhibit the largest Δδ.
Caption: Workflow for ¹H NMR titration experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Changes
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups involved in metal coordination. The binding of a metal ion to NMG alters the vibrational frequencies of the bonds in the vicinity of the coordination site.
Causality Behind Experimental Choices:
By comparing the FTIR spectrum of free NMG with that of its metal complex, we can identify shifts in the characteristic vibrational bands of the -OH, -NH, and C-O groups. These shifts are indicative of their participation in complex formation. The use of the KBr pellet method is a standard and reliable way to obtain high-quality spectra of solid samples.[3]
Comparative Analysis of FTIR Data:
| Functional Group | Typical Wavenumber (cm⁻¹) for free NMG | Expected Change upon Coordination | Rationale |
| O-H stretching | 3200-3500 (broad) | Broadening and/or shift to lower frequency | Involvement of hydroxyl groups in coordination. |
| N-H stretching | ~3300 | Shift to lower frequency and/or broadening | Coordination of the secondary amine nitrogen. |
| C-H stretching | 2850-3000 | Minor changes | Generally not directly involved in coordination. |
| C-O stretching | 1000-1200 | Shift in frequency and/or change in intensity | Involvement of hydroxyl groups in coordination. |
| M-N stretching | N/A | Appearance of a new band in the low-frequency region (400-600 cm⁻¹) | Direct evidence of metal-nitrogen bond formation. |
| M-O stretching | N/A | Appearance of a new band in the low-frequency region (400-600 cm⁻¹) | Direct evidence of metal-oxygen bond formation. |
Table 2: Expected FTIR vibrational band shifts in N-methylglucosamine upon metal complexation.
Experimental Protocol: FTIR Analysis using KBr Pellets
-
Sample Preparation : Grind a small amount of the NMG-metal complex with dry potassium bromide (KBr) powder in an agate mortar. The sample concentration should be approximately 1-2% by weight.
-
Pellet Formation : Place the mixture in a pellet-forming die and apply pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction : Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis : Compare the spectrum of the complex with that of the free NMG ligand to identify shifts in the vibrational frequencies.
Caption: Experimental workflow for FTIR analysis.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the NMG-metal complex. While NMG itself does not absorb significantly in the UV-Vis region, the formation of a complex with a transition metal ion often gives rise to new absorption bands.
Causality Behind Experimental Choices:
The appearance of new absorption bands in the visible region is a strong indicator of the formation of a charge-transfer complex or d-d transitions within the metal ion's d-orbitals, confirming the coordination of NMG to the metal center. UV-Vis titration is a straightforward method to study complex formation and determine its stoichiometry.
Comparative Analysis of UV-Vis Data:
| Metal Ion | Expected Absorption Bands | Type of Transition | Inference |
| Cu(II) | Broad band ~600-800 nm | d-d transition | Octahedral or distorted octahedral geometry. |
| Ni(II) | Multiple bands in the visible region | d-d transitions | Octahedral geometry.[4] |
| Co(II) | Bands in the visible region | d-d transitions | Octahedral or tetrahedral geometry.[5] |
| Fe(III) | Charge-transfer band in the UV-Vis region | Ligand-to-metal charge transfer (LMCT) | Strong interaction between NMG and Fe(III).[5] |
Table 3: Expected UV-Vis absorption characteristics for NMG-transition metal complexes.
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Sample Preparation : Prepare a stock solution of NMG in a suitable solvent (e.g., water or buffer). Prepare a stock solution of the metal salt at a higher concentration in the same solvent.[6]
-
Initial Spectrum : Record the UV-Vis spectrum of the NMG solution.
-
Titration : Add increasing amounts of the metal salt solution to the NMG solution. After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Data Analysis : Monitor the change in absorbance at a specific wavelength corresponding to the complex formation. A plot of absorbance versus the molar ratio of metal to ligand can be used to determine the stoichiometry of the complex.
Caption: Workflow for UV-Vis spectrophotometric titration.
Mass Spectrometry: Confirming Molecular Weight and Stoichiometry
Mass spectrometry is an indispensable tool for confirming the molecular weight of the NMG-metal complex and determining its stoichiometry. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like metal complexes.[7]
Causality Behind Experimental Choices:
High-resolution mass spectrometry (HRMS) provides the accurate mass of the complex, which allows for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the complex, providing insights into its connectivity and the strength of the metal-ligand bonds.
Comparative Analysis of Mass Spectrometry Data:
The mass spectrum of an NMG-metal complex will show a peak corresponding to the molecular ion of the complex. The isotopic pattern of the peak can be used to confirm the presence and identity of the metal ion.
| Complex Stoichiometry | Expected m/z | Key Features |
| [M(NMG)]²⁺ | (Mass of M + Mass of NMG) / 2 | Isotopic pattern of the metal M. |
| [M(NMG)₂]²⁺ | (Mass of M + 2 * Mass of NMG) / 2 | Isotopic pattern of the metal M. |
| [M(NMG)(H₂O)ₓ]²⁺ | (Mass of M + Mass of NMG + x * 18) / 2 | Presence of water molecules in the coordination sphere. |
Table 4: Expected mass spectrometry data for NMG-metal complexes.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation : Dissolve the NMG-metal complex in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 10 µM).
-
Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Spectrum Acquisition : Acquire the mass spectrum in the positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and minimize fragmentation.
-
Data Analysis : Identify the molecular ion peak of the complex and compare its m/z value with the theoretical value. Analyze the isotopic pattern to confirm the identity of the metal.
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- 2. s3.amazonaws.com [s3.amazonaws.com]
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- 7. Mass spectrometry imaging of metals in tissues and cells: methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol: N-Methyl-D-Glucamine (Meglumine)
Executive Summary & Chemical Profile
N-Methyl-D-glucamine (Meglumine) is widely utilized in drug development as a counter-ion to enhance the solubility of acidic pharmaceuticals (e.g., contrast media). While generally classified as non-hazardous under GHS criteria for transport, its chemical nature as an amino sugar and organic base necessitates specific disposal protocols to prevent environmental alkalinity spikes and dangerous side reactions.
Operational Directive: Treat all Meglumine waste as Non-Halogenated Organic Waste unless specifically authorized for sewer disposal by your facility’s EHS officer.
Physicochemical Data for Waste Characterization
| Parameter | Specification | Relevance to Disposal |
| CAS Number | 6284-40-8 | Unique identifier for waste manifests. |
| Physical State | White crystalline powder | Dust explosion hazard (Class 1/2). |
| pH (1% aq) | ~10.5 (Alkaline) | Corrosivity potential; requires neutralization. |
| Solubility | Highly Soluble (~1000 g/L) | High mobility in water systems; easy to rinse. |
| pKa | ~9.5 | Acts as a buffer; resists pH changes during neutralization. |
Critical Safety Hazards (The "Why" Behind the Protocol)
As a scientist, understanding the reactivity of your waste is as important as the waste itself. Two specific hazards dictate the disposal workflow for Meglumine:
-
The Nitrosamine Risk (Crucial): Meglumine contains a secondary amine structure. Never dispose of Meglumine in waste containers containing nitrites, nitrates, or nitrosating agents. Under acidic conditions (common in waste drums), this mixture can generate N-nitrosamines , which are potent carcinogens.
-
Protocol Action: Segregate Meglumine waste from oxidizing acid waste streams.
-
-
Alkalinity & Corrosivity: While a 1% solution is merely irritating, concentrated sludge or mother liquor can exhibit a pH > 11.
-
Protocol Action: Liquid waste must be pH-adjusted or stored in alkali-resistant containers (HDPE) rather than standard glass if long-term storage is expected.
-
Decision Logic & Workflow
The following diagram outlines the decision matrix for segregating Meglumine waste. This logic prevents cross-contamination and ensures regulatory compliance.
Figure 1: Segregation logic for N-Methyl-D-glucamine waste. Note the critical checkpoint for nitrate contamination.
Detailed Disposal Procedures
Scenario A: Solid Waste (Spills or Expired Reagents)
Best Practice: Although Meglumine is biodegradable and low-toxicity, laboratory best practice discourages placing chemicals in regular trash to avoid "unknown white powder" alarms.
-
PPE Requirements: Nitrile gloves, safety glasses, and a lab coat. If creating dust, use a N95 mask or work within a fume hood.
-
Collection:
-
Sweep up spilled powder carefully to avoid dust generation (Class 1 dust explosion hazard).[1]
-
Place in a clean, compatible container (HDPE jar or heavy-duty polyethylene bag).
-
-
Labeling: Label as "Non-Hazardous Chemical Waste: N-Methyl-D-glucamine."
-
Disposal: Route to high-temperature incineration via your hazardous waste contractor.
Scenario B: Liquid Waste (Aqueous Buffers/Solutions)
Context: Most Meglumine waste occurs as dissolved buffers or eluents.
Method 1: Collection (Recommended)
-
Segregation: Ensure the waste container is designated for Non-Halogenated Bases or General Organics .
-
Compatibility Check: Verify the container does not contain strong oxidizing acids (Nitric, Chromic) or nitrates.
-
Storage: Cap tightly. Meglumine is hygroscopic and air-sensitive; it can degrade over time if left open.[2]
Method 2: Drain Disposal (Conditional) Note: Only applicable for dilute solutions (<5%) and strictly subject to local municipal wastewater regulations.
-
Neutralization:
-
Flushing: Flush down the sink with at least 20 volumes of water.
Environmental Fate & Regulatory Compliance
-
Biodegradability: Meglumine is classified as "Readily Biodegradable" (>90% elimination per OECD 303A).[2] This means accidental release into water systems is less catastrophic than persistent organic pollutants, but high alkalinity remains an acute threat to aquatic life.
-
RCRA Status (USA): Meglumine is not a P-listed or U-listed waste under 40 CFR 261.33. However, un-neutralized concentrated waste may meet the characteristic of Corrosivity (D002) if pH ≥ 12.5. Always measure pH before declaring it non-hazardous.
-
TSCA: Listed in the TSCA inventory.[5]
References
-
Merck Millipore/Sigma-Aldrich. (2021). Safety Data Sheet: Meglumine (Product 1.06143). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13320, Meglumine. Retrieved from
-
Actylis Lab Solutions. (2021). Material Safety Data Sheet: Meglumine. Retrieved from
-
American Chemical Society. (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from
Sources
Personal protective equipment for handling N-Methylglucosamine
Topic:
Executive Safety Summary
N-Methylglucosamine (Meglumine) is an amino sugar derived from sorbitol, widely used as an excipient in pharmaceuticals and a counterion in contrast media. While often perceived as benign due to its sugar backbone, its amine functionality confers alkalinity and potential sensitization risks.
Critical Hazard Baseline:
-
GHS Classification: Skin Corr.[1][2] 1B (H314), Eye Dam. 1 (H318), Skin Sens. 1 (H317) [1, 2].
-
Primary Risks: Corrosive dust inhalation, severe eye damage, and contact dermatitis.
-
Operational Rule: Treat all solid powder handling as a Level 2 Risk (Corrosive/Sensitizer) until dissolved and neutralized.
Part 1: Hazard Analysis & PPE Logic
To select the correct PPE, one must understand the mechanism of injury. Meglumine is not merely "toxic"; it is chemically reactive.[3]
| Hazard Domain | Mechanism of Action | PPE Countermeasure |
| Alkalinity (pH > 10) | The secondary amine group accepts protons, creating localized high pH on moist surfaces (mucous membranes, sweaty skin), leading to chemical burns [1]. | Gloves: Nitrile (resists amines). Eyes: Goggles (sealed against dust). |
| Sensitization | Small organic molecules (haptens) can bind to skin proteins, triggering T-cell mediated immune responses (Type IV hypersensitivity) [2]. | Skin: Full coverage (Lab coat + sleeve protectors). Zero-skin-contact protocol.[3][4][5] |
| Physical State | Crystalline powder generates fine particulates that bypass upper respiratory defenses. | Lungs: N95/P2 respirator or Class II Biosafety Cabinet/Fume Hood. |
Part 2: PPE Technical Specifications
Hand Protection: The "Double-Don" Standard
Recommendation: 100% Nitrile Rubber (Minimum 0.11 mm thickness).
-
Why Nitrile? Natural rubber latex is permeable to many organic amines and carries its own allergy risk. Nitrile provides superior chemical resistance to alkaline organic compounds.
-
The Protocol:
-
Inner Layer: Standard 4-mil nitrile examination glove.
-
Outer Layer: Long-cuff (300mm) nitrile glove to overlap lab coat cuffs.
-
Validation: Check for "pinholing" by inflating the glove slightly before donning (air leak test).
-
Eye & Face Protection
Recommendation: Indirect Vent Safety Goggles (ANSI Z87.1+ or EN 166).
-
Why not Safety Glasses? Safety glasses have gaps. Meglumine dust is fine and corrosive; air currents can carry particles behind lenses, reacting with eye moisture to cause immediate corneal damage [1].
-
Face Shield: Required only when handling liquid volumes >1 Liter or during high-shear mixing where splashing is probable.
Respiratory Protection
Recommendation: Engineering controls first; N95/FFP2 second.
-
Primary: Handle all solid weighing in a chemical fume hood or powder containment enclosure.
-
Secondary: If hood access is restricted, a fit-tested N95 (NIOSH) or FFP2 (EN 149) particulate respirator is mandatory to prevent inhalation of alkaline dust.
Part 3: Operational Workflows
Workflow 1: Safe Handling Logic
This self-validating workflow ensures that PPE is not just "worn" but "functional" throughout the experiment.
Figure 1: Operational logic for handling solid N-Methylglucosamine. Note the specific decontamination step using weak acid to neutralize alkaline residues.
Part 4: Emergency & Disposal Protocols
Spill Response (Solid Powder)
-
Evacuate the immediate 3-meter radius to let dust settle (2 minutes).
-
Cover spill with a dry absorbent pad or paper towel to prevent air currents from spreading dust.
-
Wet Wipe: Gently wet the pad with water (do not spray directly on powder, which scatters it).
-
Neutralize: Wipe area with dilute acetic acid (vinegar) or citric acid to neutralize the amine [3].
Waste Disposal Decision Tree
Never dispose of Meglumine down the drain; its high nitrogen content contributes to eutrophication, and its alkalinity disrupts local pH.
Figure 2: Waste disposal logic. Incineration is the preferred method to manage nitrogen oxide byproducts [4].
References
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: N-Methyl-D-glucamine. Product Number M2004. Retrieved from
-
PubChem. (2024). Meglumine Compound Summary: Safety and Hazards. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024).[4] Meglumine Antimoniate Safety Data Sheet. Retrieved from
-
Massachusetts Institute of Technology (MIT). (2024). Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety. Retrieved from
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
